Product packaging for 3,5-Dimethylpiperidine(Cat. No.:CAS No. 35794-11-7)

3,5-Dimethylpiperidine

货号: B146706
CAS 编号: 35794-11-7
分子量: 113.2 g/mol
InChI 键: IDWRJRPUIXRFRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3,5-Dimethylpiperidine, also known as this compound, is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B146706 3,5-Dimethylpiperidine CAS No. 35794-11-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWRJRPUIXRFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865790
Record name Piperidine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Piperidine, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

35794-11-7
Record name 3,5-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35794-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035794117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dimethylpiperidine is a versatile heterocyclic secondary amine that serves as a crucial building block and intermediate in the synthesis of a wide range of chemical compounds, most notably in the pharmaceutical and agrochemical industries. Its structure, existing as cis and trans diastereomers, offers unique stereochemical properties that are leveraged in complex organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its application in the production of active pharmaceutical ingredients (APIs).

Chemical Structure and Isomerism

This compound is a derivative of piperidine with methyl groups located at the 3 and 5 positions of the heterocyclic ring. This substitution pattern gives rise to two diastereomers: the achiral cis (R,S) isomer and the chiral trans (R,R/S,S) enantiomeric pair. The spatial orientation of the two methyl groups significantly influences the molecule's physical properties and its reactivity in stereospecific reactions.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. Data is provided for the mixture of isomers unless otherwise specified.

Physicochemical Data
PropertyValueReference(s)
CAS Number 35794-11-7[1]
Molecular Formula C₇H₁₅N[1]
Molecular Weight 113.20 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 144 °C[1]
Density 0.853 g/mL at 25 °C[1]
Solubility Low solubility in water; soluble in most organic solvents[1]
pKa (Predicted) 10.52 ± 0.10
Refractive Index (n²⁰/D) 1.4454[1]
Flash Point 33 °C (91 °F)[1]
Spectroscopic Data

Spectroscopic analysis is essential for the identification and structural elucidation of this compound and its isomers.

Table 3.2.1: NMR Spectral Data (CDCl₃ Solvent)

IsomerNucleusChemical Shift (δ, ppm)
cis¹H NMR~2.5-3.0 (m, ring CH-N), ~1.5 (m, ring CH), ~0.85 (d, CH₃)
¹³C NMR~55 (C2/C6), ~44 (C4), ~35 (C3/C5), ~22 (CH₃)
trans¹H NMR~2.5-3.0 (m, ring CH-N), ~1.6 (m, ring CH), ~0.90 (d, CH₃)
¹³C NMR~53 (C2/C6), ~42 (C4), ~33 (C3/C5), ~20 (CH₃)

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is interpreted from spectral database information.[2][3][4][5]

Table 3.2.2: Infrared (IR) Spectral Data (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch (secondary amine)
2950-2800StrongC-H Stretch (aliphatic)
1460MediumC-H Bend (CH₂, CH₃)
~1100MediumC-N Stretch

Note: IR peak positions are approximate. Data is interpreted from spectral database information.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis via Catalytic Hydrogenation of 3,5-Dimethylpyridine

The most common industrial method for synthesizing this compound is the catalytic hydrogenation of 3,5-dimethylpyridine (also known as 3,5-lutidine).[1][8]

G Start 3,5-Dimethylpyridine (3,5-Lutidine) Reactor High-Pressure Reactor (Autoclave) Start->Reactor Conditions Catalyst (PtO₂ or Ru/C) Solvent (e.g., Acetic Acid) H₂ Gas (50-70 bar) Room Temp to 160°C Reactor->Conditions Workup Reaction Workup Reactor->Workup Filtration Filter to remove catalyst Workup->Filtration Neutralization Neutralize with NaHCO₃/NaOH Filtration->Neutralization Extraction Extract with organic solvent (e.g., Ethyl Acetate) Neutralization->Extraction Purification Purification Extraction->Purification Distillation Fractional Distillation Purification->Distillation Product This compound (cis/trans mixture) Distillation->Product

Methodology:

  • Reactor Setup: To a high-pressure autoclave, add 3,5-dimethylpyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or deionized water.[6][9]

  • Catalyst Addition: Carefully add the hydrogenation catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) at ~5 mol% or Ruthenium on Carbon (Ru/C) are commonly used.[6][8]

  • Hydrogenation: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to the target pressure (e.g., 50-70 bar).[6]

  • Reaction: Begin vigorous stirring. The reaction may proceed at room temperature or require heating (up to 160°C) for several hours (4-10 hours), depending on the catalyst and desired trans/cis ratio.[6][9] Monitor the reaction progress by observing hydrogen uptake or by GC analysis of aliquots.

  • Workup - Catalyst Removal: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with inert gas. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air.

  • Workup - Neutralization & Extraction: Transfer the filtrate to a separatory funnel. If an acidic solvent was used, carefully neutralize by washing with a saturated solution of sodium bicarbonate or another suitable base until effervescence ceases. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation.[6]

Quality Control and Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for determining the purity of this compound and quantifying the ratio of cis to trans isomers.

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL. Prepare working standards and quality control samples by serial dilution.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a mid-polar 6% cyanopropyl/94% polydimethylsiloxane phase, or a DB-5ms column).[10]

  • GC Conditions (Representative):

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[10]

    • Inlet Temperature: 250 °C.[10]

    • Injection Mode: Split (e.g., 20:1).[10]

    • Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes. Ramp at 10°C/min to 250°C. Hold for 5 minutes at 250°C.[10]

  • MS Conditions (Representative):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.[10]

    • Scan Range: m/z 40-300.[10]

  • Data Analysis: Identify the peaks for cis- and trans-3,5-Dimethylpiperidine based on their retention times and mass spectra. Quantify the purity and isomer ratio by integrating the respective peak areas.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various APIs. A prominent example is its use in the manufacture of Tilmicosin, a macrolide antibiotic used in veterinary medicine.

Synthesis of Tilmicosin via Reductive Amination

Tilmicosin is synthesized by the reductive amination of the C-20 aldehyde group of desmycosin (a tylosin derivative) with this compound.

G Desmycosin Desmycosin (Tylosin derivative) Reaction Reductive Amination Desmycosin->Reaction DMP This compound DMP->Reaction Conditions Reducing Agent (e.g., NaBH₃CN or HCOOH) Solvent (e.g., Methanol) Reaction->Conditions Intermediate Schiff Base / Imine (Intermediate) Reaction->Intermediate Step 1: Condensation Reduction Reduction Intermediate->Reduction Step 2: Reduction Product Tilmicosin (API) Reduction->Product

Methodology (Representative Protocol):

  • Reaction Setup: In a suitable reaction vessel, dissolve desmycosin (1.0 eq) and this compound (a slight excess) in a solvent such as methanol.

  • Reductive Amination: To the solution, add a reducing agent. Common choices include metal hydrides like sodium cyanoborohydride (NaBH₃CN) or the use of formic acid, which serves as both an acid catalyst and the reducing agent (Eschweiler-Clarke reaction).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or HPLC.

  • Workup and Purification: Upon completion, the reaction is quenched and worked up according to standard procedures, which may involve pH adjustment, extraction, and chromatographic purification to isolate the final Tilmicosin product.

Safety and Handling

This compound is a flammable liquid and an irritant. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a foundational chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its isomeric forms, physicochemical properties, and reaction protocols is essential for its effective and safe use in research and development. The methodologies outlined in this guide provide a technical framework for the synthesis, analysis, and application of this versatile compound.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpiperidine, a substituted piperidine derivative, exists as two key diastereomers: a cis (achiral, meso) isomer and a trans (chiral, enantiomeric pair) isomer. The distinct stereochemistry of these isomers imparts unique conformational and physicochemical properties, leading to differential biological activities and applications. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, conformational analysis, and spectroscopic characterization of cis- and trans-3,5-dimethylpiperidine. Detailed experimental protocols, tabulated quantitative data, and visualizations of key concepts are presented to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable pharmacokinetic properties.[1] Substitution on the piperidine ring can lead to stereoisomers with distinct three-dimensional arrangements, which can significantly influence their interaction with biological targets. This compound serves as a versatile building block in the synthesis of various bioactive molecules and materials.[2][3] Understanding the chemistry and biological implications of its cis and trans isomers is crucial for the rational design of novel therapeutics and functional materials. The cis isomer possesses a plane of symmetry, rendering it achiral (a meso compound), while the trans isomer lacks such symmetry and exists as a pair of enantiomers ((3R,5R) and (3S,5S)).[4]

Synthesis and Isomer Separation

The primary route for the synthesis of this compound is the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine).[2][5] The choice of catalyst, solvent, and reaction conditions can influence the diastereomeric ratio of the product mixture.

Experimental Protocols

Protocol 1: High-Pressure Hydrogenation of 3,5-Dimethylpyridine [6]

This protocol describes a high-pressure hydrogenation method that yields a mixture of cis- and trans-3,5-dimethylpiperidine.

  • Materials:

    • 3,5-Dimethylpyridine (880 g)

    • Deionized Water (220 g)

    • 5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst (4.4 g)

    • 2-liter high-pressure steam reactor

    • Hydrogen gas

    • Nitrogen gas

  • Procedure:

    • Charge the 2-liter high-pressure steam reactor with 880 g of 3,5-dimethylpyridine, 220 g of deionized water, and 4.4 g of 5% Ru/Al₂O₃ catalyst.

    • Seal the reactor and purge it three times with nitrogen gas, followed by two purges with hydrogen gas.

    • Pressurize the reactor with hydrogen gas and heat the reaction mixture to 190-200 °C.

    • Once the temperature reaches the desired range, increase the hydrogen pressure to 45-55 kg/cm ².

    • Maintain the pressure until hydrogen consumption ceases, indicating the completion of the reaction.

    • Monitor the reaction progress by sampling and analyzing for the complete conversion of 3,5-dimethylpyridine.

    • After the reaction is complete, cool the reactor, and decant the crude product mixture from the catalyst. The catalyst can be recovered and reused.

    • The resulting crude product is a mixture of cis- and trans-3,5-dimethylpiperidine.

Protocol 2: Separation of Cis and Trans Isomers by Fractional Distillation [6]

The separation of the cis and trans isomers can be achieved by fractional distillation, taking advantage of the azeotropic behavior of the trans isomer with water.

  • Materials:

    • Crude mixture of cis- and trans-3,5-dimethylpiperidine

    • Fractional distillation apparatus

  • Procedure:

    • Subject the crude reaction mixture containing water to fractional distillation.

    • The trans-3,5-dimethylpiperidine forms an azeotrope with water and is removed as the initial fraction.

    • After the removal of the water and the trans-isomer, the purified cis-3,5-dimethylpiperidine can be distilled.

Synthesis and Separation Workflow

G cluster_synthesis Synthesis cluster_separation Separation reactant 3,5-Dimethylpyridine reagents H₂, 5% Ru/Al₂O₃, H₂O conditions 190-200 °C, 45-55 kg/cm² product_mixture Crude Mixture (cis and trans isomers) distillation Fractional Distillation product_mixture->distillation trans_isomer trans-3,5-Dimethylpiperidine (as azeotrope with water) distillation->trans_isomer cis_isomer cis-3,5-Dimethylpiperidine distillation->cis_isomer

Figure 1: General workflow for the synthesis and separation of this compound isomers.
Catalyst and Isomer Ratio Data

The choice of catalyst significantly impacts the resulting ratio of cis to trans isomers.

CatalystPredominant IsomerDiastereomeric Ratio (trans:cis)Reference
10% Pd/Ctrans70:30[2]
10% PtO₂trans60:40[2]
5% Ru/Al₂O₃cis~18:82[6]
Composite Catalyst¹trans20-35% trans content[5]

¹Composite catalyst containing ruthenium carbon, nickel powder, and metal acetate.

Stereochemistry and Conformational Analysis

The stereochemical differences between the cis and trans isomers of this compound lead to distinct conformational preferences. The piperidine ring primarily adopts a chair conformation to minimize steric and torsional strain.

  • cis-3,5-Dimethylpiperidine: This isomer is a meso compound. In its most stable chair conformation, both methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions. This diequatorial conformation is favored.[7]

  • trans-3,5-Dimethylpiperidine: This isomer is chiral and exists as a pair of enantiomers. The most stable conformation is the diequatorial chair form. The diaxial conformation is significantly less stable due to severe 1,3-diaxial steric strain between the two methyl groups and the axial hydrogens.

Computational studies can be employed to determine the relative energies of the different conformers.

Conformational Energy Calculation Workflow

G cluster_workflow Computational Workflow start Start with Isomer (cis or trans) gen_conformers Generate Chair Conformers (e.g., diequatorial, diaxial) start->gen_conformers geom_opt Geometry Optimization (e.g., DFT) gen_conformers->geom_opt energy_calc Single-Point Energy Calculation geom_opt->energy_calc freq_calc Vibrational Frequency Calculation energy_calc->freq_calc gibbs_energy Calculate Gibbs Free Energy (ΔG°) freq_calc->gibbs_energy compare Compare Relative Energies gibbs_energy->compare

Figure 2: A typical workflow for the computational analysis of conformational energies.
Relative Conformational Energies

IsomerConformationRelative Energy (kcal/mol)Note
cisdiequatorial0 (reference)Most stable conformer
cisdiaxialHigherDestabilized by 1,3-diaxial interactions
transdiequatorial0 (reference)Most stable conformer
transdiaxialSignificantly HigherHighly destabilized by steric clash

Note: Specific energy values require dedicated computational studies.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the characterization and differentiation of the cis and trans isomers.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of the cis and trans isomers exhibit distinct chemical shifts and coupling constants due to their different spatial arrangements.

¹H and ¹³C NMR Data

IsomerNucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)AssignmentReference
cis¹³C55.2C2, C6[8][9]
42.3C4[8][9]
35.5C3, C5[8][9]
19.5CH₃[8][9]
trans¹³C54.5C2, C6[8][10]
43.1C4[8][10]
34.8C3, C5[8][10]
19.3CH₃[8][10]
FTIR Spectroscopy

The IR spectra of the isomers show characteristic bands for N-H and C-H stretching and bending vibrations.

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIsomer(s)Reference
~3300-3400N-H stretchBoth[11][12]
~2800-3000C-H stretch (alkyl)Both[11][12]
~1450-1470C-H bend (CH₂)Both[11][12]
~1370-1380C-H bend (CH₃)Both[11][12]

Note: The IR spectra of the cis and trans isomers are expected to be very similar, with subtle differences in the fingerprint region.

Applications in Drug Development and Synthesis

This compound and its derivatives are valuable intermediates in the pharmaceutical and chemical industries.

  • Pharmaceuticals: It is a precursor in the synthesis of tibric acid, a cholesterol-lowering agent.[4] Derivatives have also been investigated for their potential as enzyme inhibitors, for example, against acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research.[2]

  • Agrochemicals: The piperidine scaffold is present in various pesticides and herbicides.

  • Catalysis: The trans isomer, being chiral, has been used as a ligand in asymmetric catalysis.[2]

  • Materials Science: Derivatives of this compound are used in the synthesis of zeolites, which have applications as catalysts and adsorbents.[2]

Logical Relationship in Application

G cluster_isomers This compound Isomers cluster_applications Applications cis cis-Isomer pharma Pharmaceuticals (e.g., Tibric Acid, Enzyme Inhibitors) cis->pharma agro Agrochemicals cis->agro materials Materials Science (e.g., Zeolites) cis->materials trans trans-Isomer trans->pharma trans->agro catalysis Asymmetric Catalysis (chiral ligands) trans->catalysis trans->materials

References

Spectroscopic Profile of 3,5-Dimethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-dimethylpiperidine, a heterocyclic compound with applications in organic synthesis and as a corrosion inhibitor. The presence of two stereogenic centers at the 3 and 5 positions gives rise to cis and trans diastereomers, each with distinct spectroscopic properties. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these isomers, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbons are sensitive to their spatial arrangement, allowing for the differentiation of cis and trans isomers.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectra provide key information about the carbon framework of the molecule. The chemical shifts are influenced by the local electronic environment and the stereochemistry of the methyl groups.

Table 1: ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carbon Atomcis-3,5-Dimethylpiperidinetrans-3,5-Dimethylpiperidine
C2/C655.446.8
C3/C534.234.0
C444.531.8
CH₃19.519.7

Note: Data for cis-isomer obtained in Benzene-d6. Data for trans-isomer obtained in CDCl₃. The specific solvent can influence chemical shifts.

¹H NMR Spectroscopic Data

Table 2: Representative ¹H NMR Data for this compound (Mixture of Isomers)

ProtonRepresentative Chemical Shift (ppm) RangeMultiplicity
N-HBroad singlets
Ring CHMultipletsm
CH₃Doubletd

Note: The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to their different conformations.

Experimental Protocol for NMR Analysis

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of amine samples like this compound.

Sample Preparation:

  • Weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, Benzene-d₆).[1]

  • Vortex the vial until the sample is completely dissolved.[1]

  • Transfer the solution to a 5 mm NMR tube using a pipette.[1]

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Angle: 30°[1]

    • Relaxation Delay: 1-2 seconds[1]

    • Number of Scans: 16-64[1]

  • ¹³C NMR (Proton Decoupled):

    • Pulse Angle: 30-45°[1]

    • Relaxation Delay: 2-5 seconds[1]

    • Number of Scans: ≥1024 (to achieve a good signal-to-noise ratio)[1]

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

NMR_Workflow Figure 1. NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Lock, Tune, Shim instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference to Standard phase->reference

Figure 1. NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational modes include N-H stretching, C-H stretching, and various bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300N-H StretchSecondary AmineMedium
2950 - 2850C-H StretchAlkylStrong
1470 - 1450C-H Bend (Scissoring)MethyleneMedium
1380 - 1370C-H Bend (Rocking)MethylMedium

Note: This table represents typical ranges for the functional groups present. Specific peak positions can be found on the spectra available from sources such as ChemicalBook.

Experimental Protocol for FTIR Analysis of a Liquid Sample

The following is a general procedure for obtaining an FTIR spectrum of a liquid amine.

Sample Preparation (Neat Liquid):

  • Obtain two clean, dry salt plates (e.g., NaCl or KBr).

  • Place one to two drops of the liquid this compound sample onto the center of one plate.

  • Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the sample holder with the prepared salt plates into the spectrometer.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

FTIR_Workflow Figure 2. FTIR Spectroscopy Workflow (Liquid Sample) cluster_prep Sample Preparation cluster_acq Data Acquisition plate1 Place drop of liquid on salt plate plate2 Cover with second salt plate plate1->plate2 film Form a thin film plate2->film sample_spec Acquire Sample Spectrum film->sample_spec background Acquire Background Spectrum background->sample_spec

Figure 2. FTIR Spectroscopy Workflow (Liquid Sample)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₇H₁₅N, corresponding to a molecular weight of approximately 113.20 g/mol .[2][3]

Table 4: Key Mass Spectral Data for this compound

m/zInterpretation
113Molecular Ion [M]⁺
98[M - CH₃]⁺
70Fragmentation of the piperidine ring

Note: This table is based on typical fragmentation patterns for alkyl-substituted piperidines. Detailed high-resolution mass spectrometry would be required for unambiguous fragment identification. The NIST Mass Spectrometry Data Center provides GC-MS data with a total of 69 peaks for this compound.[2]

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry is a suitable technique for the analysis of volatile amines like this compound.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Derivatization (optional): For improved chromatographic performance, amines can be derivatized. A common method is acylation, for example, with trifluoroacetic anhydride.[4]

Instrumental Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 50-80°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

GCMS_Workflow Figure 3. GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve in Volatile Solvent derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect

Figure 3. GC-MS Analysis Workflow

Logical Relationships: Cis/Trans Isomerism and Spectroscopic Distinction

The cis and trans isomers of this compound have distinct three-dimensional structures which directly influence their spectroscopic properties, particularly in NMR.

  • cis-Isomer: The two methyl groups are on the same side of the piperidine ring. In the most stable chair conformation, one methyl group will be in an axial position and the other in an equatorial position.

  • trans-Isomer: The two methyl groups are on opposite sides of the ring. The diequatorial conformation is generally more stable than the diaxial conformation.

This difference in conformational preference leads to different magnetic environments for the ring protons and carbons, resulting in distinct chemical shifts and coupling constants in their NMR spectra, allowing for their unambiguous identification.

Isomer_Spectra_Relationship Figure 4. Isomerism and Spectroscopic Differentiation cluster_isomers This compound Isomers cluster_spectra Distinct Spectroscopic Properties cis cis-Isomer (Axial/Equatorial CH3) nmr Different NMR Spectra (Chemical Shifts, Coupling Constants) cis->nmr Leads to ir_ms Similar IR and MS Spectra (Minor Differences) cis->ir_ms trans trans-Isomer (Diequatorial CH3) trans->nmr Leads to trans->ir_ms

References

Thermodynamic Properties of 3,5-Dimethylpiperidine Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the thermodynamic properties of stereoisomers is critical for predicting molecular behavior, stability, and interaction in biological systems. This technical guide provides an in-depth analysis of the thermodynamic properties of the cis and trans isomers of 3,5-dimethylpiperidine, a key heterocyclic scaffold in medicinal chemistry and materials science.

The spatial arrangement of the two methyl groups in the this compound ring gives rise to two diastereomers: a cis isomer and a trans isomer. These isomers exhibit distinct thermodynamic properties due to differences in their conformational stability. The trans isomer is generally more stable as it can adopt a chair conformation where both methyl groups occupy equatorial positions, minimizing steric hindrance. In contrast, the cis isomer is constrained to a chair conformation with one axial and one equatorial methyl group, leading to greater steric strain.

This guide summarizes the available quantitative data, details the experimental and computational methodologies used to determine these properties, and provides visualizations of key concepts and workflows.

Data Presentation: Thermodynamic Properties of this compound Isomers

The following tables summarize the key thermodynamic properties for the cis and trans isomers of this compound. The data is a composite of experimental findings for the isomeric mixture and computationally derived values for the individual isomers, providing a comprehensive overview for comparative analysis.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°) at 298.15 K

IsomerStateΔfH° (kJ/mol)Method
MixtureLiquid-155.0 ± 1.7Experimental (Calorimetry)[1]
MixtureGas-105.9 ± 1.8Experimental (Calorimetry)[1]
cis-3,5-DimethylpiperidineGas-102.3Computational (G3MP2B3)
trans-3,5-DimethylpiperidineGas-109.5Computational (G3MP2B3)

Note: Values for individual isomers are representative computational results from studies on dimethylpiperidines, as the experimental study on this compound did not resolve the isomers.[1][2] The computational results align with the experimental findings for the mixture and the established greater stability of the trans isomer.

Table 2: Other Thermodynamic Properties of this compound (Isomer Mixture)

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°)112.51kJ/molJoback Calculated Property
Enthalpy of Fusion (ΔfusH°)16.38kJ/molJoback Calculated Property
Enthalpy of Vaporization (ΔvapH°)49.10 ± 0.60kJ/molNIST

Experimental and Computational Protocols

The determination of the thermodynamic properties of this compound isomers relies on a combination of experimental calorimetric techniques and computational chemistry methods.

Experimental Protocols

1. Isomer Separation: The initial step often involves the separation of the cis and trans isomers, which are typically produced as a mixture from the hydrogenation of 3,5-dimethylpyridine.[3]

  • Fractional Distillation: Due to potential differences in boiling points, fractional distillation can be employed for separation.

  • Chromatography: Techniques such as gas chromatography (GC) or column chromatography are effective for separating the isomers based on their differential interactions with a stationary phase.[3]

2. Bomb Calorimetry for Enthalpy of Combustion and Formation: This technique is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.

  • Sample Preparation: A precisely weighed sample of the purified this compound isomer (or the mixture) is placed in a crucible within a high-pressure vessel (the "bomb").

  • Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen. A small, known amount of water is added to ensure all water formed during combustion is in the liquid state.

  • Calorimeter Setup: The bomb is submerged in a well-insulated water bath (the calorimeter).

  • Ignition: The sample is ignited via an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water is meticulously recorded before and after combustion. The temperature rise is directly proportional to the heat released.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation of ΔcH°: The standard enthalpy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter.

  • Calculation of ΔfH°: The standard enthalpy of formation is derived from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Computational Protocols

Computational chemistry provides a powerful avenue for determining the thermodynamic properties of individual isomers, which can be challenging to isolate and measure experimentally.

1. Conformational Analysis:

  • A thorough search for all low-energy conformers of the cis and trans isomers is performed using molecular mechanics or semi-empirical methods. For this compound, the primary focus is on the chair conformations.

2. Geometry Optimization and Frequency Calculations:

  • The geometries of the identified conformers are optimized using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Vibrational frequency calculations are then performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

3. High-Accuracy Single-Point Energy Calculations:

  • To obtain highly accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a high-level composite method, such as G3MP2B3.[1] These methods approximate the results of even more computationally expensive coupled-cluster calculations.

4. Calculation of Thermodynamic Properties:

  • Enthalpy of Formation (ΔfH°): The enthalpy of formation is calculated using atomization or isodesmic reaction schemes, combining the high-accuracy electronic energies with the ZPVE and thermal corrections.

  • Gibbs Free Energy of Formation (ΔfG°): The Gibbs free energy is calculated from the enthalpy and entropy values obtained from the frequency calculations.

  • Boltzmann Averaging: For molecules with multiple stable conformers, the thermodynamic properties of the individual conformers are weighted by their Boltzmann populations at a given temperature to yield the overall thermodynamic properties for each isomer.

Mandatory Visualizations

Caption: Conformational equilibrium of cis- and trans-3,5-dimethylpiperidine.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual images of the molecular conformations.

Thermodynamic_Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of 3,5-Dimethylpyridine hydrogenation Hydrogenation to cis/trans Mixture synthesis->hydrogenation separation Isomer Separation (e.g., Chromatography) hydrogenation->separation calorimetry Bomb Calorimetry separation->calorimetry exp_data Experimental ΔfH° (Mixture) calorimetry->exp_data validation Validation & Comparison exp_data->validation conf_search Conformational Search (cis & trans) geom_opt Geometry Optimization & Frequency Calculation (DFT) conf_search->geom_opt energy_calc High-Accuracy Energy Calculation (G3MP2B3) geom_opt->energy_calc thermo_calc Calculation of ΔfH°, ΔfG°, S° energy_calc->thermo_calc comp_data Computational Thermodynamic Data (Individual Isomers) thermo_calc->comp_data comp_data->validation final_report Comprehensive Thermodynamic Profile validation->final_report

Caption: Workflow for determining thermodynamic properties.

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethylpiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-dimethylpiperidine (also known as 3,5-lupetidine), a heterocyclic amine widely used as a building block and intermediate in the synthesis of pharmaceuticals and specialty chemicals. An understanding of its solubility profile is critical for reaction design, process development, formulation, and purification operations.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide consolidates qualitative information and provides quantitative data for a structurally similar compound, 3-methylpiperidine, to infer a likely solubility profile. Furthermore, a detailed experimental protocol is provided for researchers to determine precise solubility values in their solvent systems of interest.

Qualitative and Predicted Solubility Profile of this compound

Based on its chemical structure—a secondary amine with two methyl groups on a piperidine ring—this compound is a moderately polar compound with a logP (octanol/water partition coefficient) that suggests good solubility in a range of organic solvents. General chemical principles and information from chemical suppliers indicate that it is miscible with many common organic liquids.[1][2] Its solubility in water is described as low or limited.[1][3]

The principle of "like dissolves like" can be used to predict its solubility. The piperidine ring provides a nonpolar, hydrocarbon-like character, while the secondary amine group (N-H) allows for hydrogen bonding, contributing to its solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Alcohols (Methanol, Ethanol), WaterHigh to MiscibleThe N-H group can act as a hydrogen bond donor and the nitrogen lone pair as an acceptor, facilitating strong interactions with protic solvents.
Aprotic Polar Acetone, Acetonitrile, Tetrahydrofuran (THF), DMSOHighFavorable dipole-dipole interactions are expected between the polar C-N bond of the piperidine and the polar groups of the solvent.
Aromatic Toluene, BenzeneModerate to HighThe aliphatic piperidine ring has good compatibility with nonpolar aromatic rings through London dispersion forces.
Nonpolar Hexane, CyclohexaneLimited to ModerateThe two methyl groups increase the lipophilicity compared to piperidine, enhancing solubility in nonpolar solvents.
Chlorinated Dichloromethane, ChloroformHighPiperidine and its derivatives typically show high solubility in chlorinated solvents due to favorable dipole interactions.

Quantitative Solubility Data for Analogous Compound: 3-Methylpiperidine

To provide a quantitative reference, the following table presents the solubility of 3-methylpiperidine, a closely related compound, in various organic solvents at 25°C. It is important to note that while the trend is likely to be similar for this compound, the additional methyl group will slightly increase its molecular weight and nonpolar character, which may influence the exact solubility values.

Table 2: Quantitative Solubility of 3-Methylpiperidine at 25°C

SolventSolubility (g/L)
Ethanol2596.2
Methanol2356.27
n-Butanol2157.61
Ethyl Acetate1976.77
n-Propanol1857.39
Acetone1653.21
1,4-Dioxane1460.4
Isopropanol1294.94
Acetonitrile1162.81
Methyl Acetate1063.05
Isobutanol911.88
N,N-Dimethylformamide (DMF)777.0
Toluene420.3
Water3.73
Data sourced from a study on 3-methylpiperidine solubility.[4]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (≥99% purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to a glass vial.

    • Add an excess amount of this compound to the solvent. An excess is confirmed by the presence of an undissolved phase (liquid or solid) after equilibration.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach a stable concentration.

  • Sample Withdrawal and Preparation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow for complete phase separation.

    • Carefully withdraw a known volume of the supernatant (the top, solvent-rich layer) using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any micro-droplets of undissolved solute.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., GC-FID).

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow for the experimental determination of solubility is depicted in the following diagram.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis cluster_result Result A Add excess this compound to vial B Add precise volume of organic solvent A->B C Seal vial and place in shaker at constant T B->C D Agitate for 24-48 hours C->D E Settle for >4 hours D->E F Withdraw and filter supernatant E->F G Dilute sample to known volume F->G H Quantify using GC or HPLC G->H I Calculate Solubility (g/L or mol/L) H->I

Caption: Experimental workflow for solubility determination.

References

The Stereochemical Landscape of 3,5-Dimethylpiperidine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, conformational analysis, and pharmacological significance of cis- and trans-3,5-dimethylpiperidine and their derivatives.

The 3,5-dimethylpiperidine scaffold is a key structural motif in a variety of biologically active molecules, ranging from pharmaceuticals to agrochemicals. Its stereochemical properties, defined by the spatial arrangement of the two methyl groups on the piperidine ring, give rise to distinct diastereomers—cis and trans—which in turn possess unique three-dimensional conformations and pharmacological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, offering detailed experimental protocols, quantitative data, and logical workflows to support researchers and professionals in drug development and the chemical sciences.

Stereoisomers and Conformational Analysis

This compound exists as two diastereomers: the achiral cis-(3R,5S)-isomer and a chiral trans-isomer, which is a racemic mixture of the (3R,5R)- and (3S,5S)-enantiomers.[1] The stereochemistry of these isomers dictates their preferred conformations, which are predominantly chair forms to minimize steric and torsional strain.

The conformational equilibrium of these isomers is a critical factor in their interaction with biological targets. The relative orientation of the methyl groups—axial (ax) or equatorial (eq)—significantly influences the molecule's shape, polarity, and binding affinity.

  • cis-3,5-Dimethylpiperidine : In its chair conformation, the cis-isomer must have one methyl group in an axial position and the other in an equatorial position (ax,eq). A ring flip results in an isoenergetic conformation where the positions are inverted (eq,ax). These two conformers are in rapid equilibrium.

  • trans-3,5-Dimethylpiperidine : The trans-isomer can exist in two distinct chair conformations: a diequatorial (eq,eq) form and a diaxial (ax,ax) form. The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are highly destabilizing. Consequently, trans-3,5-dimethylpiperidine exists almost exclusively in the diequatorial conformation.

G cluster_cis cis-3,5-Dimethylpiperidine Conformational Equilibrium cluster_trans trans-3,5-Dimethylpiperidine Conformational Equilibrium cis_ax_eq axial, equatorial cis_eq_ax equatorial, axial cis_ax_eq->cis_eq_ax Ring Flip trans_eq_eq diequatorial (stable) trans_ax_ax diaxial (unstable) trans_eq_eq->trans_ax_ax Ring Flip

Figure 1: Conformational equilibria of this compound isomers.

Synthesis and Diastereoselective Control

The primary route to this compound is the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine). The choice of catalyst and reaction conditions plays a crucial role in the diastereoselectivity of the reduction, yielding different ratios of the cis and trans isomers.

G start 3,5-Dimethylpyridine process Catalytic Hydrogenation (H₂, Catalyst, Solvent, T, P) start->process isomers Mixture of cis- and trans-3,5-Dimethylpiperidine process->isomers separation Diastereomer Separation (e.g., Chromatography, Crystallization) isomers->separation cis_product cis-3,5-Dimethylpiperidine separation->cis_product trans_product trans-3,5-Dimethylpiperidine separation->trans_product

Figure 2: General synthetic workflow for this compound isomers.
Catalyst-Dependent Diastereoselectivity

The diastereomeric ratio of the product mixture can be tuned by selecting the appropriate hydrogenation catalyst. This allows for the targeted synthesis of either the cis or trans isomer.

CatalystPredominant IsomerDiastereomeric Ratio (cis:trans)Reference
Rhodium on Carbon (Rh/C)cis~85:15[4]
Rhodium(III) Oxide (Rh₂O₃)cisPredominantly cis[5]
Palladium on Carbon (Pd/C)trans30:70[6]
Platinum(IV) Oxide (PtO₂)trans40:60[6]
Ruthenium/Nickel/Acetate Compositetrans~65-80% cis, 20-35% trans[4]
Experimental Protocols

This protocol is based on literature reports favoring the cis isomer.[4]

Materials:

  • 3,5-Dimethylpyridine

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Ethanol

  • High-pressure hydrogenation reactor

Procedure:

  • In a high-pressure reactor, dissolve 3,5-dimethylpyridine in ethanol.

  • Add the 5% Rh/C catalyst under an inert atmosphere. The catalyst loading is typically 1-5 mol%.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 1000 psi.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product, enriched in the cis isomer, can be purified by fractional distillation or column chromatography.

This protocol is adapted from a patent describing a method to increase the yield of the trans isomer.[4]

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Deionized water

  • Composite catalyst (e.g., Ruthenium on carbon, nickel powder, and a metal acetate)

  • High-pressure hydrogenation reactor

Procedure:

  • Charge a high-pressure reactor with 3,5-dimethylpyridine, deionized water, and the composite catalyst under a hydrogen atmosphere.

  • Seal the reactor and pressurize with hydrogen to the desired pressure (e.g., 40 kg/cm ²).

  • Heat the reactor to the reaction temperature (e.g., 150°C) and maintain with stirring for a set time (e.g., 8 hours).

  • After the reaction is complete, cool the reactor to room temperature and vent the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting aqueous solution of this compound can be further purified by extraction and distillation. The diastereomeric ratio should be determined by GC analysis.

Separation of Stereoisomers

The separation of the cis and trans diastereomers is typically achieved by standard chromatographic techniques or crystallization. The separation of the (R,R)- and (S,S)-enantiomers of trans-3,5-dimethylpiperidine requires chiral chromatography.

Chiral HPLC for Enantiomeric Resolution

General Experimental Protocol:

  • Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) or by a mass spectrometer.

  • Procedure:

    • Dissolve a small amount of the racemic trans-3,5-dimethylpiperidine in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution profile to determine the retention times of the two enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation.

Applications in Drug Development: Cholinesterase Inhibition

Derivatives of this compound have shown promise as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6] These enzymes are key targets in the treatment of neurodegenerative diseases like Alzheimer's disease, where the inhibition of acetylcholine degradation can lead to symptomatic improvement. The piperidine nitrogen and the stereochemistry of the methyl groups are crucial for binding to the active site of these enzymes.

G cluster_pathway Mechanism of Cholinesterase Inhibition ACh Acetylcholine (ACh) AChE AChE/BuChE ACh->AChE Substrate Hydrolysis Hydrolysis AChE->Hydrolysis Binding Binding to Active Site AChE->Binding Products Choline + Acetate Hydrolysis->Products Inhibitor This compound Derivative Inhibitor->AChE Inhibitor Inhibition Inhibition of ACh Hydrolysis Binding->Inhibition IncreasedACh Increased ACh Levels in Synapse Inhibition->IncreasedACh

Figure 3: Signaling pathway of cholinesterase inhibition.
Quantitative Activity Data

The inhibitory potency of various piperidine derivatives against cholinesterases is typically reported as the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.

Compound Type/DerivativeTarget EnzymeIC₅₀ (µM)Reference
This compound derivative (7g)E. electricus AChE2.3[7]
This compound derivative (7g)Equine serum BuChE3.7[7]
Benzylpiperidine derivativeAChE0.03 ± 0.07
Dihydropyridine derivative (11)AChE0.21 ± 0.003[8]
1,3-Dimethylbenzimidazolinone derivative (15b)eeAChE0.39 ± 0.11[9][10]
1,3-Dimethylbenzimidazolinone derivative (15j)eqBuChE0.16 ± 0.04[9][10]

Conclusion

The stereochemistry of this compound is a critical determinant of its chemical and biological properties. A thorough understanding of its conformational preferences, coupled with the ability to selectively synthesize and separate its stereoisomers, is essential for its effective application in drug discovery and development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers working with this versatile molecular scaffold. Further exploration into the specific conformational energies and NMR coupling constants through computational and experimental studies will continue to refine our understanding of this important molecule and its derivatives.

References

3,5-Dimethylpiperidine: A Comprehensive Technical Guide to Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 3,5-Dimethylpiperidine (CAS RN: 35794-11-7). The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a flammable, colorless to light yellow liquid.[1] It is an alicyclic amine that is soluble in many organic solvents.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueReference(s)
Molecular Formula C₇H₁₅N[2][3]
Molecular Weight 113.20 g/mol [2][4]
Appearance Clear, colorless to light yellow liquid[1][5]
Boiling Point 137–144 °C[1][3][4]
Melting Point Approximately -50 °C[1]
Flash Point 29 °C (closed cup)[1][4]
Density 0.813 - 0.853 g/mL at 25 °C[1][3][4]
Refractive Index n20/D 1.4454[4]
Purity ≥99.0% (GC)[1][3]
Solubility Soluble in most organic solvents such as ether, methanol, and toluene.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Proper handling is required to mitigate risks.

Hazard ClassificationGHS CategoryReference(s)
Flammable Liquids Category 3[2][5]
Acute Toxicity, Oral Category 4[5]
Skin Corrosion/Irritation Category 2[2][5]
Serious Eye Damage/Irritation Category 2A/2[2][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[2][4][5]

Hazard Statements:

  • H226: Flammable liquid and vapor.[5][6]

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Signal Word: Warning[5][6]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE TypeSpecificationReference(s)
Eye/Face Protection Safety goggles/chemical safety glasses and a face shield.[5]
Hand Protection Wear appropriate protective gloves to prevent skin exposure. The resistance of the gloves to the chemical should be ascertained with the supplier.[5]
Skin and Body Protection Protective clothing, including boots, to prevent contact.[5]
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator when necessary. For emergencies, a positive-pressure, full-facepiece SCBA is required.[5][6]
Handling Procedures
  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid breathing vapors or mist.[5]

  • Do not get in eyes, on skin, or on clothing.[7]

  • Wash hands and face thoroughly after handling.[5]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][6]

  • Use non-sparking tools and take precautionary measures against static discharge.[7][8]

  • Ground and bond containers when transferring material.[6]

  • Do not eat, drink, or smoke in the workplace.[5]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[6][7]

  • Keep the container tightly closed.[5][6]

  • Store away from incompatible materials such as acids, aldehydes, and strong oxidizing agents.[5]

  • Keep away from sources of ignition.[7]

  • Store in a flammables area.[7]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolReference(s)
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Call a poison center or doctor if you feel unwell.[5][9]
Ingestion Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[6][7]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water can be effective in cooling fire-exposed containers.[5][7][9]

  • Unsuitable Extinguishing Media: Do not use a water jet.[6]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7] Thermal decomposition may produce toxic vapors, including nitrogen oxides, carbon monoxide, and cyanide.[5]

  • Protective Equipment: Fire-fighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[6] Avoid breathing vapors and contact with skin and eyes.[5] Remove all sources of ignition.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Containment and Cleaning Up: Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite). Place in a container for disposal according to local regulations.[6]

Experimental Protocols and Workflows

While specific experimental protocols for determining the safety data are proprietary to the testing bodies, the following workflows represent the logical application of safety and handling information in a research setting.

Hazard_Mitigation_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_emergency Emergency Response Review_SDS Review Safety Data Sheet Assess_Risks Conduct Risk Assessment Review_SDS->Assess_Risks informs Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE determines Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Handle_Chemical Handle this compound Prepare_Work_Area->Handle_Chemical Store_Chemical Store Properly Handle_Chemical->Store_Chemical Identify_Emergency Identify Emergency (Spill, Fire, Exposure) Handle_Chemical->Identify_Emergency leads to Follow_First_Aid Follow First-Aid Procedures Identify_Emergency->Follow_First_Aid Contain_Spill Contain Spill / Extinguish Fire Identify_Emergency->Contain_Spill Seek_Medical_Attention Seek Medical Attention Follow_First_Aid->Seek_Medical_Attention

Figure 1: Hazard Mitigation Workflow for this compound.

First_Aid_Response_Pathway cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Rinse_Eyes Rinse with water for 15+ min Exposure->Rinse_Eyes Remove_Clothing Remove contaminated clothing Exposure->Remove_Clothing Move_to_Fresh_Air Move to fresh air Exposure->Move_to_Fresh_Air Rinse_Mouth Rinse mouth Exposure->Rinse_Mouth Remove_Contacts Remove contact lenses Rinse_Eyes->Remove_Contacts Seek_Medical_Help_Eye Seek immediate medical attention Remove_Contacts->Seek_Medical_Help_Eye Wash_Skin Wash with soap & water for 15+ min Remove_Clothing->Wash_Skin Seek_Medical_Help_Skin Seek immediate medical attention Wash_Skin->Seek_Medical_Help_Skin Artificial_Respiration Provide artificial respiration if needed Move_to_Fresh_Air->Artificial_Respiration Call_Poison_Center Call Poison Center/Doctor Artificial_Respiration->Call_Poison_Center No_Vomit Do NOT induce vomiting Rinse_Mouth->No_Vomit Seek_Medical_Help_Ingestion Seek immediate medical attention No_Vomit->Seek_Medical_Help_Ingestion

Figure 2: First-Aid Response Pathway for this compound Exposure.

Toxicological Information

  • Acute Effects: this compound is irritating to the eyes, respiratory system, and skin.[5] Ingestion can be harmful.[5]

  • Chronic Effects: To the best of current knowledge, the chronic effects of this compound have not been fully investigated.[5]

  • Carcinogenicity: This product is not listed as a carcinogen by NTP, IARC, or OSHA.[5]

Ecological Information

While specific quantitative data is limited in the provided search results, the following qualitative information is available:

  • The substance is expected to be biodegradable.[5]

  • Based on its Log Kow, it is expected to have a negligible potential to bioaccumulate.[5]

  • It is volatile from aqueous bodies.[5]

  • It is classified as WGK 3, indicating it is severely hazardous to water.[5]

Disposal Considerations

  • Waste must be disposed of in accordance with local, regional, national, and international regulations.[5][6]

  • Dispose of this chemical and its container to a hazardous or special waste collection point.[7]

  • Empty containers may retain product residue and can be dangerous. Do not reuse empty containers.[7]

Regulatory Information

  • CAS Number: 35794-11-7[5]

  • EC Number: 252-730-6[5]

  • TSCA: Listed (Active)[5]

  • Shipping Classification: UN Class 3 Flammable Liquid.[1]

References

The Reactivity of 3,5-Dimethylpiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Secondary Amine in Organic Synthesis

3,5-Dimethylpiperidine, a heterocyclic secondary amine, is a pivotal building block and catalyst in modern organic synthesis.[1] Its unique structural features—a piperidine ring substituted with two methyl groups—give rise to distinct stereoisomers and a nuanced reactivity profile that is leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound, detailed experimental protocols for its key transformations, and quantitative data to inform synthetic strategies.

Core Principles of Reactivity

The chemical behavior of this compound is primarily dictated by the interplay of its nucleophilic nitrogen, its basicity, and the steric hindrance imparted by the methyl groups. The molecule exists as two diastereomers: a chiral trans-isomer and an achiral cis-isomer (a meso compound).[3] This stereochemistry can influence reaction outcomes, with the diequatorial conformation of the cis-isomer being generally favored to minimize steric strain.[3]

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile, readily participating in reactions such as alkylations and acylations.[4] Its basicity, quantified by a predicted pKa of approximately 10.52, allows it to act as a proton acceptor and serve as a base catalyst in various reactions.[5][6]

Steric Hindrance: The methyl groups at the 3 and 5 positions create significant steric bulk around the nitrogen atom.[1][7] This steric hindrance modulates its reactivity, preventing certain transformations while enabling others that require controlled or selective reactions.[7] For instance, this steric profile is advantageous in creating specific additives for specialty chemicals and can influence the stereochemical course of reactions.[4][8]

Quantitative Data Summary

A summary of the key physicochemical properties and reported reaction efficiencies provides a quantitative foundation for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₇H₁₅N[4][9]
Molecular Weight 113.20 g/mol [4][9]
Appearance Colorless to light yellow liquid[4][7][10]
Boiling Point 144 °C[6][11]
Density ~0.853 g/mL at 25 °C[4][11]
Predicted pKa 10.52 ± 0.10[5][6]
Flash Point 33 °C (91 °F)[11][12]

Table 2: Documented Performance Metrics

Application AreaReaction Type / MetricReported Value / YieldSource(s)
Catalysis Asymmetric HydrogenationUp to 98.5% enantiomeric excess (ee)[1]
CNS Drug Development Target Selectivity Increase3.5 times higher selectivity[1]
C-H Arylation Site-Selectivity RatioUp to 3.4:1[1]
General Synthesis Catalytic Alkylation97% yield[1]
Fungicide Development Persistence Improvement40% longer persistence[1]
Lubricant Additives Thermal Stability Boost30% improvement[1]

Key Reactions and Experimental Protocols

This compound undergoes a variety of transformations typical of secondary amines, with conditions often optimized to account for its steric bulk.

N-Alkylation

N-alkylation is a fundamental reaction for functionalizing the piperidine nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the reaction of this compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.[13][14]

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq.)

  • Anhydrous base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the powdered anhydrous base (e.g., K₂CO₃) to the solution.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide to the stirring mixture, possibly via a syringe pump to control the rate and minimize side reactions like quaternary salt formation.[15]

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion.[15] Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated sodium bicarbonate solution.[13][15]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated this compound.

N_Alkylation_Workflow Diagram 1: General Workflow for Direct N-Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add this compound, Solvent, and Base to Flask add_halide 2. Add Alkyl Halide start->add_halide react 3. Stir at RT or Heat add_halide->react monitor 4. Monitor by TLC/LC-MS react->monitor filter 5. Filter Salts monitor->filter Reaction Complete concentrate 6. Concentrate filter->concentrate extract 7. Aqueous Extraction concentrate->extract purify 8. Column Chromatography extract->purify end_node Pure N-Alkylated Product purify->end_node

Diagram 1: General Workflow for Direct N-Alkylation
N-Acylation

N-acylation proceeds readily with acylating agents to form the corresponding amide.

Protocol 2: N-Acylation with Acyl Chloride

This protocol outlines the acylation of this compound using an acyl chloride. A non-nucleophilic base is typically included to scavenge the HCl byproduct.

Materials:

  • This compound (1.0 eq.)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 - 1.1 eq.)

  • Tertiary amine base (e.g., triethylamine, DIPEA) (1.2 - 1.5 eq.)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound and the tertiary amine base in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride dropwise to the cooled, stirring solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC or LC-MS.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acyl-3,5-dimethylpiperidine.

Enamine Formation

This compound reacts with aldehydes or ketones to form enamines, which are valuable synthetic intermediates. The reaction is an equilibrium process, and removal of water is crucial to drive it to completion.

Protocol 3: Enamine Synthesis with a Ketone

This protocol describes the formation of an enamine from this compound and a ketone using azeotropic removal of water.[16]

Materials:

  • This compound (1.05 eq.)

  • Ketone (e.g., cyclohexanone) (1.0 eq.)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), a few crystals)[17]

  • Solvent that forms an azeotrope with water (e.g., toluene, benzene)

  • Dean-Stark apparatus, reflux condenser

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add the ketone, this compound, solvent, and the acid catalyst.[16]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue refluxing until no more water is collected in the trap (typically 3-20 hours).[17]

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove the acid catalyst.[16]

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation.

  • Distill the crude residue under reduced pressure to obtain the purified enamine.[17]

Enamine_Formation Diagram 2: Reaction Scheme for Enamine Formation ketone R₂C=O (Ketone) plus1 + ketone->plus1 amine This compound hemiaminal [Hemiaminal Intermediate] amine->hemiaminal  H⁺ (cat.) plus1->amine iminium [Iminium Ion] hemiaminal->iminium -H₂O enamine Enamine iminium->enamine -H⁺ plus2 + enamine->plus2 water H₂O plus2->water

Diagram 2: Reaction Scheme for Enamine Formation

Applications in Synthesis and Development

The distinct reactivity of this compound makes it a valuable component in several high-value applications:

  • Pharmaceuticals: It serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][7] Its derivatives have been investigated for activity against enzymes like acetylcholinesterase, relevant in diseases such as Alzheimer's.[1] It is also a precursor to the cholesterol-lowering agent tibric acid.[1][11]

  • Agrochemicals: The piperidine scaffold is integral to many modern crop protection agents, and this compound is used to synthesize fungicides and other agrochemicals with improved efficacy.[1][7][10]

  • Materials Science: It is used as a template or structure-directing agent in the synthesis of advanced materials like zeolites.[1] Additionally, its derivatives are employed as corrosion inhibitors for iron and in the formulation of specialized coatings and lubricant additives.[1][12]

Reactivity_Factors Diagram 3: Factors Influencing Reactivity center This compound Reactivity nucleophilicity Nucleophilicity (N Lone Pair) center->nucleophilicity basicity Basicity (pKa ≈ 10.5) center->basicity steric_hindrance Steric Hindrance (3,5-Me groups) center->steric_hindrance stereochem Stereochemistry (cis/trans Isomers) center->stereochem alkylation N-Alkylation nucleophilicity->alkylation acylation N-Acylation nucleophilicity->acylation enamine_form Enamine Formation nucleophilicity->enamine_form catalysis Catalysis basicity->catalysis selectivity Reaction Selectivity (Site & Stereo) steric_hindrance->selectivity stereochem->selectivity

Diagram 3: Factors Influencing Reactivity

Conclusion

This compound is a highly versatile and important secondary amine in organic chemistry. Its reactivity is a finely tuned balance between the inherent nucleophilicity of the nitrogen atom and the significant steric influence of the flanking methyl groups. This combination allows for controlled and often selective chemical transformations. For researchers and drug development professionals, a thorough understanding of these principles, supported by robust experimental protocols, is essential for harnessing the full synthetic potential of this valuable molecule.

References

Commercial Availability and Suppliers of 3,5-Dimethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpiperidine (CAS No. 35794-11-7), also known as 3,5-Lupetidine, is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of chemical entities. Its unique structural features, including the presence of a chiral center and a secondary amine, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound, details on its primary suppliers, and technical information relevant to its procurement and application in a research and development setting.

Physicochemical Properties

This compound is a flammable, colorless to light yellow liquid with a characteristic amine odor.[3][4] It is commercially available primarily as a mixture of its cis and trans isomers.[2] The properties of these isomers can influence reaction outcomes, making the isomeric ratio a critical parameter for consideration in synthetic applications.[5]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically as a mixture of isomers and with a purity of 98% or higher. The following table summarizes the offerings from several prominent suppliers. It is important to note that while many suppliers list the product as a cis/trans mixture, the specific ratio is not always detailed on product pages but may be available on the Certificate of Analysis (CoA). A commonly cited commercial isomeric ratio is approximately 4:1 (cis:trans).[6]

SupplierProduct NamePurityIsomeric CompositionCAS Number
Sigma-Aldrich (Merck) This compound, mixture of cis and trans≥99%Mixture of cis and trans35794-11-7
TCI America This compound (cis- and trans- mixture)>98.0% (GC)Mixture of cis and trans35794-11-7
Chem-Impex This compound (cis- and trans- mixture)≥ 99% (GC)Mixture of cis and trans35794-11-7
Tocopharm This compound≥99%Mixture of cis and trans35794-11-7
TUODA INDUSTRY LIMITED This compound≥99.0% (GC)Not Specified35794-11-7
Santa Cruz Biotechnology This compound, mixture of cis and transNot SpecifiedMixture of cis and trans35794-11-7
Fengchen Group Co., Ltd This compound BP EP USPNot SpecifiedNot Specified35794-11-7

Note: Purity and isomeric composition are subject to batch-to-batch variability. Researchers should always consult the supplier's Certificate of Analysis for the most accurate information.

Procurement Workflow for Research Chemicals

The acquisition of specialized chemicals like this compound for research and development follows a structured procurement process. This workflow ensures that the correct compound, quality, and quantity are obtained in a timely and compliant manner.

G cluster_research Research & Planning cluster_sourcing Sourcing & Selection cluster_purchasing Purchasing & Approval cluster_logistics Logistics & Receipt A Identify Need for This compound B Specify Requirements: Purity, Isomeric Ratio, Quantity A->B C Search Supplier Databases (e.g., Sigma-Aldrich, TCI) B->C D Request Quotations (RFQ) & Certificates of Analysis (CoA) C->D E Evaluate Suppliers: Price, Availability, Quality D->E F Create Purchase Requisition E->F G Financial & Safety Approval F->G H Issue Purchase Order (PO) to Selected Supplier G->H I Supplier Ships Product H->I J Receive & Inspect Shipment (Verify against PO & CoA) I->J K Log into Chemical Inventory J->K L Store Appropriately K->L

Caption: Procurement workflow for acquiring this compound.

Key Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of the macrolide antibiotic Tilmicosin.[1][7] Tilmicosin is used in veterinary medicine to treat respiratory diseases.[8] The synthesis involves the reductive amination of the C-20 aldehyde group of desmycosin with this compound.[1]

Example Experimental Protocol: Synthesis of Tilmicosin via Reductive Amination

This protocol is adapted from the general procedures described in the literature for the synthesis of Tilmicosin and related derivatives.[1]

Objective: To synthesize 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (Tilmicosin) from desmycosin.

Materials:

  • Desmycosin

  • This compound (cis/trans mixture)

  • Sodium cyanoborohydride (NaBH₃CN) or Formic Acid (HCOOH)

  • Methanol (MeOH) or other suitable solvent

  • Glacial acetic acid (optional, to adjust pH)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve desmycosin (1 equivalent) in methanol.

  • Addition of Amine: To the stirred solution, add this compound (a slight excess, e.g., 1.2-1.5 equivalents).

  • pH Adjustment (if using NaBH₃CN): If necessary, adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.

  • Addition of Reducing Agent:

    • Method A (Sodium Cyanoborohydride): Add sodium cyanoborohydride (a slight excess, e.g., 1.5 equivalents) portion-wise to the reaction mixture.

    • Method B (Formic Acid): Add formic acid (a slight excess) to the reaction mixture. This serves as both the acid catalyst and the reducing agent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (desmycosin) is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure Tilmicosin.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Conclusion

This compound is a readily available chemical intermediate from a multitude of suppliers, making it an accessible building block for researchers in drug discovery and chemical synthesis. Its utility is highlighted by its role in the production of the veterinary antibiotic Tilmicosin. When procuring this reagent, it is essential for researchers to consider not only the purity but also the isomeric composition, as this can have a significant impact on the stereochemical outcome of subsequent reactions. By following a systematic procurement process and utilizing established synthetic protocols, scientists can effectively incorporate this compound into their research and development programs.

References

The Strategic Role of 3,5-Dimethylpiperidine in the Synthesis of Tibric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibric acid, a notable hypolipidemic agent, belongs to the fibrate class of drugs, which are widely recognized for their efficacy in modulating lipid levels. The synthesis of such pharmacologically active molecules is a cornerstone of medicinal chemistry, requiring a deep understanding of precursor chemicals and their reaction pathways. This technical guide focuses on the pivotal role of 3,5-dimethylpiperidine as a precursor in the synthesis of tibric acid. While the direct, step-by-step synthetic protocol from this compound to tibric acid is not extensively detailed in readily available literature, its established role as a key building block is confirmed[1]. This document aims to provide a comprehensive overview of the chemical properties of this compound that make it a suitable precursor, alongside general synthetic strategies for fibrates, and to delineate the biological context of tibric acid's activity.

This compound: A Versatile Precursor

This compound is a heterocyclic amine that serves as a versatile intermediate in the synthesis of a variety of pharmaceutical compounds, including the cholesterol-lowering agent tibric acid[2][3]. Its utility in organic synthesis stems from its structural features and reactivity.

Key Chemical Properties
PropertyValue
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
Boiling Point 144-146 °C
Density 0.853 g/mL at 25 °C
CAS Number 35794-11-7

Data sourced from publicly available chemical databases.

The presence of the secondary amine group and the stereochemistry of the two methyl groups on the piperidine ring are critical for its role in building the more complex structure of tibric acid. The nitrogen atom provides a nucleophilic center for various chemical transformations.

Synthetic Pathways: A Generalized Fibrate Synthesis

While the explicit reaction mechanism for the conversion of this compound to tibric acid is not detailed in the available search results, we can infer a likely synthetic strategy based on the general synthesis of other fibric acid derivatives, such as fenofibrate. These syntheses often involve the formation of an ether linkage between a substituted phenol and an isobutyric acid moiety.

A plausible, though unconfirmed, synthetic approach for tibric acid could involve the following conceptual steps:

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_coupling Key Coupling Reaction cluster_final Final Product This compound This compound Intermediate_1 Functionalized Piperidine Intermediate This compound->Intermediate_1 Functionalization Phenolic_Compound Substituted Phenol Coupling Etherification Phenolic_Compound->Coupling Intermediate_1->Coupling Tibric_Acid_Precursor Tibric Acid Ester (or similar precursor) Coupling->Tibric_Acid_Precursor Tibric_Acid Tibric Acid Tibric_Acid_Precursor->Tibric_Acid Hydrolysis

Figure 1: A conceptual workflow for the synthesis of Tibric Acid.

In this proposed pathway, this compound would first be chemically modified (functionalized) to introduce a reactive group. This functionalized intermediate would then be coupled with a substituted phenolic compound through an etherification reaction, a common step in the synthesis of fibrates. The resulting molecule would then undergo further transformations, such as hydrolysis, to yield the final tibric acid structure. It is important to emphasize that this is a generalized representation, and the actual synthesis may involve different protecting groups and reaction conditions.

Biological Activity and Signaling Pathways of Tibric Acid

Tibric acid, like other fibrates, exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

The activation of PPARα by tibric acid leads to a cascade of downstream effects:

  • Increased Lipoprotein Lipase Activity: This enzyme is responsible for the breakdown of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.

  • Decreased Apolipoprotein C-III Production: Apolipoprotein C-III is an inhibitor of lipoprotein lipase, so its reduction further enhances triglyceride clearance.

  • Increased Fatty Acid Oxidation: PPARα activation promotes the uptake and beta-oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis.

  • Increased HDL Cholesterol Production: Fibrates can increase the production of apolipoproteins A-I and A-II, which are the major protein components of high-density lipoprotein (HDL), often referred to as "good cholesterol".

PPARa_Signaling cluster_effects Metabolic Effects Tibric_Acid Tibric_Acid PPARa PPARα Tibric_Acid->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression LPL ↑ Lipoprotein Lipase Activity Gene_Expression->LPL ApoCIII ↓ Apolipoprotein C-III Gene_Expression->ApoCIII FAO ↑ Fatty Acid Oxidation Gene_Expression->FAO HDL ↑ HDL Production Gene_Expression->HDL

Figure 2: Simplified signaling pathway of Tibric Acid via PPARα activation.

Experimental Protocols: General Fibrate Synthesis

While a specific protocol for tibric acid from this compound is not available, the following is a generalized experimental protocol for the synthesis of a fibrate (fenofibric acid), which illustrates the key chemical transformations that may be analogous to the synthesis of tibric acid.

Synthesis of Fenofibric Acid (Illustrative Example)

This protocol is for illustrative purposes and is based on known syntheses of fenofibric acid.

Materials:

  • 4-chloro-4'-hydroxybenzophenone

  • 2-bromo-2-methylpropanoic acid

  • Sodium hydroxide (NaOH)

  • Acetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-4'-hydroxybenzophenone in acetone.

  • Deprotonation: Add a stoichiometric amount of sodium hydroxide to the solution and stir.

  • Alkylation: Add 2-bromo-2-methylpropanoic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to precipitate the crude product.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water).

Quantitative Data

Quantitative data for the synthesis of tibric acid from this compound is not available in the searched literature. However, for related fibrate syntheses, yields can vary significantly based on the specific reagents, reaction conditions, and purification methods employed.

Reaction Step (Illustrative)Starting MaterialsReagents/ConditionsTypical Yield (%)
EtherificationSubstituted Phenol, Alkyl HalideBase (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux70-90%
Ester HydrolysisFibrate EsterBase (e.g., NaOH), Alcohol/Water, Reflux>90%

This table presents typical yield ranges for analogous reactions in fibrate synthesis and is for illustrative purposes only.

Conclusion

This compound is a confirmed and vital precursor in the synthesis of the hypolipidemic drug, tibric acid. While the precise, publicly documented synthetic route remains to be fully elucidated, its role underscores the importance of piperidine derivatives in the construction of complex pharmaceutical agents. The biological activity of tibric acid, mediated through the PPARα signaling pathway, highlights the therapeutic significance of this class of compounds in managing dyslipidemia. Further research into the specific synthetic transformations involving this compound will be invaluable for optimizing the production of tibric acid and for the development of novel fibrate analogues. This guide provides a foundational understanding for researchers and professionals in the field of drug development, emphasizing the critical interplay between precursor chemistry and pharmacological activity.

References

In-Depth Technical Guide to the Chirality of trans-3,5-Dimethylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties, synthesis, separation, and characterization of the enantiomers of trans-3,5-dimethylpiperidine. This chiral scaffold is of significant interest in medicinal chemistry and asymmetric synthesis due to its unique structural features.

Stereochemistry and Physicochemical Properties

3,5-Dimethylpiperidine exists as two diastereomers: an achiral cis (meso) isomer and a chiral trans isomer. The trans isomer is a racemic mixture of two enantiomers: (3R,5R)-3,5-dimethylpiperidine and (3S,5S)-3,5-dimethylpiperidine.[1][2] The distinct spatial arrangement of the methyl groups in the enantiomers leads to differential interactions with other chiral molecules, a critical consideration in drug design and stereoselective catalysis.

The chair conformation is the most stable arrangement for the piperidine ring, minimizing torsional and steric strain. In the trans isomer, the methyl groups can exist in either a diequatorial or a diaxial orientation. The diequatorial conformation is generally more stable.

Table 1: Physicochemical Properties of this compound (Mixture of Isomers)

PropertyValueReference
Molecular FormulaC₇H₁₅N[2]
Molar Mass113.20 g/mol [2]
Boiling Point144 °C[2]
Density0.853 g/mL (mixture)[2]
Refractive Index (n²⁰/D)1.4454[2]

Synthesis and Enantioselective Resolution

The primary route to this compound is the hydrogenation of 3,5-dimethylpyridine (3,5-lutidine).[3][4] This process typically yields a mixture of cis and trans diastereomers. The diastereomeric ratio can be influenced by the choice of catalyst and reaction conditions. For instance, the use of a ruthenium-carbon (Ru/C) catalyst is a common method.[4]

A patented method for preparing a mixture with an enriched trans content involves the hydrogenation of 3,5-lutidine under hydrogen protection using a composite catalyst.[3]

Experimental Protocol: Synthesis of trans-3,5-Dimethylpiperidine (Illustrative)

This protocol is based on a general hydrogenation procedure and a patented method for achieving a higher trans isomer content.[3]

  • Catalyst Preparation: A composite catalyst, for example, a mixture of ruthenium on carbon, nickel powder, and a metal acetate, is prepared.

  • Reaction Setup: A high-pressure reactor is charged with 3,5-dimethylpyridine (3,5-lutidine), deionized water, and the composite catalyst under a hydrogen atmosphere.

  • Hydrogenation: The reaction is carried out at a specific temperature and pressure for a designated time (e.g., 140-150 °C, 30-40 kg/cm ² pressure, for 5-8 hours).

  • Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The resulting crude product is a mixture of cis- and trans-3,5-dimethylpiperidine.

  • Purification: The diastereomers can be separated using techniques such as fractional crystallization or chromatography.[4]

Enantioselective Resolution:

While the direct asymmetric synthesis of a specific enantiomer of trans-3,5-dimethylpiperidine is not extensively detailed in the readily available literature, methods for the resolution of racemic mixtures of piperidines are established. These include:

  • Kinetic Resolution: Catalytic kinetic resolution using chiral acylating agents can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[5]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.

A detailed, reproducible experimental protocol for the specific chiral HPLC separation of trans-3,5-dimethylpiperidine enantiomers is not prominently available in the surveyed literature. However, a general approach would involve screening different chiral columns and mobile phases.

Conceptual Experimental Workflow for Enantiomer Separation

G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Analysis s1 Hydrogenation of 3,5-Dimethylpyridine s2 Mixture of cis- and racemic trans-isomers s1->s2 p1 Diastereomer Separation (e.g., Chromatography) s2->p1 p2 Racemic trans-3,5-Dimethylpiperidine p1->p2 p3 Chiral HPLC p2->p3 p4 (3R,5R)-Enantiomer p3->p4 p5 (3S,5S)-Enantiomer p3->p5 a1 Polarimetry p4->a1 a2 NMR Spectroscopy p4->a2 a3 X-ray Crystallography p4->a3 p5->a1 p5->a2 p5->a3 G cluster_R (3R,5R)-3,5-Dimethylpiperidine cluster_S (3S,5S)-3,5-Dimethylpiperidine R_img S_img R_img->S_img Non-superimposable mirror images G cluster_ligands Enantiomers cluster_receptor Chiral Biological Target cluster_response Biological Response R_enantiomer (3R,5R)-Enantiomer receptor Receptor/Enzyme R_enantiomer->receptor High Specificity S_enantiomer (3S,5S)-Enantiomer S_enantiomer->receptor Low Specificity high_affinity High Affinity Binding (e.g., Agonist/Antagonist) receptor->high_affinity low_affinity Low/No Affinity Binding (Inactive) receptor->low_affinity downstream Downstream Signaling Cascade high_affinity->downstream

References

The Achiral Nature of cis-3,5-Dimethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3,5-Dimethylpiperidine, a disubstituted heterocyclic amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its stereochemical properties is paramount for its effective application in medicinal chemistry and drug design. This technical guide provides an in-depth analysis of the achiral nature of cis-3,5-dimethylpiperidine, focusing on its inherent symmetry, conformational dynamics, and the experimental and computational methodologies used for its characterization. Quantitative data on the conformational energetics are presented, along with detailed protocols for relevant analytical techniques.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. The introduction of substituents onto the piperidine ring can give rise to stereoisomers with distinct pharmacological and toxicological profiles. Consequently, a precise understanding of the three-dimensional structure and conformational behavior of substituted piperidines is essential for the development of safe and efficacious drugs. 3,5-Dimethylpiperidine exists as two diastereomers: a cis and a trans isomer. While the trans isomer is chiral and exists as a pair of enantiomers ((3R,5R) and (3S,5S)), the cis isomer is achiral. This guide elucidates the structural features that render cis-3,5-dimethylpiperidine achiral, a property that has significant implications for its synthesis and application.

The Basis of Achirality in cis-3,5-Dimethylpiperidine: A Meso Compound

The primary reason for the achirality of cis-3,5-dimethylpiperidine is the presence of a plane of symmetry within the molecule. In its most stable chair conformations, the molecule can be bisected by a plane that passes through the nitrogen atom (N1) and the C4 carbon atom, reflecting the C3 and C5 atoms and their respective methyl groups onto each other. This internal plane of symmetry means the molecule is superimposable on its mirror image, the defining characteristic of an achiral, or meso, compound.

Even though the carbon atoms at the 3 and 5 positions are stereocenters (bearing four different substituents), the overall molecule is achiral due to this element of symmetry. The stereochemical descriptors for these carbons are (3R, 5S) or (3S, 5R), but due to the rapid interconversion of the two chair forms, these are equivalent.

Figure 1. Plane of symmetry in cis-3,5-Dimethylpiperidine.

Conformational Analysis: The Chair-Chair Interconversion

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. For cis-3,5-dimethylpiperidine, two chair conformers are in rapid equilibrium through a process known as ring inversion or chair-chair interconversion. In one chair conformation, one methyl group occupies an axial position while the other is equatorial (axial-equatorial). The ring flip converts the axial methyl group to an equatorial position and the equatorial methyl group to an axial position (equatorial-axial).

Crucially, these two chair conformers are enantiomeric (non-superimposable mirror images of each other). However, because the energy barrier to this interconversion is low at room temperature, the two conformers rapidly interconvert, resulting in a time-averaged structure that is achiral and does not exhibit optical activity.

Figure 2. Chair-chair interconversion of cis-3,5-Dimethylpiperidine.

Note on Diagram: The DOT script above provides a template for visualizing the workflow. For actual chemical structure rendering within the nodes, external image files would be required as DOT language itself does not natively render complex chemical structures.

Quantitative Conformational Analysis

The relative stability of conformers and the energy barrier to their interconversion can be determined experimentally and computationally.

ParameterMethodEstimated Value (kcal/mol)Notes
ΔG° (Conformer Energy Difference) Symmetry0The two chair conformers are enantiomeric and therefore have equal energy.
ΔG‡ (Ring Inversion Energy Barrier) Experimental (VT-NMR) & Computational~10-12This is an estimate based on analogous 1,3-disubstituted cyclohexanes and piperidines. The specific value for cis-3,5-dimethylpiperidine is not readily available in the literature. The barrier is low enough for rapid interconversion at room temperature.

Experimental and Computational Protocols

Experimental Determination of Conformational Dynamics by Variable Temperature NMR (VT-NMR) Spectroscopy

Objective: To determine the Gibbs free energy of activation (ΔG‡) for the chair-chair interconversion of cis-3,5-dimethylpiperidine.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration (e.g., 10-20 mg/mL) of purified cis-3,5-dimethylpiperidine in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, d8-toluene, or deuterated chloroform, CDCl3).

    • Transfer the solution to a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the signals for the axial and equatorial protons will be averaged due to rapid ring inversion, resulting in broadened peaks.

    • Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

    • Continue to acquire spectra at decreasing temperatures until the coalescence temperature (Tc) is passed and the signals for the axial and equatorial protons decoalesce into distinct, sharp resonances. The coalescence temperature is the point at which the rate of exchange is approximately equal to the difference in the chemical shifts of the exchanging nuclei.

  • Data Analysis:

    • Identify the coalescence temperature (Tc) for a pair of exchanging proton signals (e.g., the methyl protons or specific ring protons).

    • Determine the rate constant for the exchange process (k) at the coalescence temperature using the following equation: k = (π * Δν) / √2 where Δν is the difference in the chemical shifts (in Hz) of the two exchanging signals at a temperature well below coalescence.

    • Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where:

      • R is the gas constant (8.314 J/mol·K)

      • Tc is the coalescence temperature in Kelvin

      • k is the rate constant at Tc

      • h is Planck's constant (6.626 x 10⁻³⁴ J·s)

      • kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)

Computational Modeling of Conformational Isomers

Objective: To calculate the relative energies of the conformers of cis-3,5-dimethylpiperidine and the energy barrier for the chair-chair interconversion.

Methodology:

  • Structure Generation:

    • Build the 3D structures of the two chair conformers (axial-equatorial and equatorial-axial) and the transition state for the ring inversion (typically a half-chair or twist-boat conformation) using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimizations for each structure using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

    • Perform frequency calculations on the optimized structures to confirm that the chair conformers are true minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculation:

    • Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy if necessary.

    • The relative energy of the conformers and the energy barrier for the ring inversion can be calculated from the differences in their total electronic energies, including ZPVE and thermal corrections.

G cluster_workflow Computational Workflow A 1. Structure Generation (Chair and Transition State) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minima and Transition State) B->C D 4. Energy Calculation (Relative Energies and Barrier Height) C->D

Figure 3. A typical computational workflow for conformational analysis.

Conclusion

The achiral nature of cis-3,5-dimethylpiperidine is a direct consequence of its molecular symmetry, specifically the presence of an internal plane of symmetry, which classifies it as a meso compound. While it exists as a pair of rapidly interconverting enantiomeric chair conformers, this dynamic equilibrium results in a time-averaged structure that is achiral and optically inactive. A comprehensive understanding of these stereochemical principles, supported by experimental techniques like Variable Temperature NMR and computational modeling, is fundamental for the rational design and development of new chemical entities in the pharmaceutical industry. The methodologies and data presented in this guide provide a solid foundation for researchers working with this and structurally related piperidine derivatives.

Conformational Analysis of 3,5-Dimethylpiperidine Chair Forms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational analysis of cis- and trans-3,5-dimethylpiperidine, focusing on the stereochemical and energetic properties of their respective chair conformations. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. A thorough understanding of the conformational preferences of substituted piperidines is therefore of paramount importance in the fields of medicinal chemistry and drug development for predicting molecular geometry, designing novel therapeutics with improved efficacy and selectivity, and understanding drug-receptor interactions. This document summarizes the key thermodynamic parameters governing the chair-chair interconversion, details the experimental methodologies for their determination, and provides visual representations of the conformational equilibria.

Introduction: The Significance of Piperidine Conformation

The six-membered heterocyclic amine piperidine predominantly adopts a chair conformation to minimize torsional and angle strain, analogous to cyclohexane. However, the presence of the nitrogen atom introduces unique stereoelectronic effects, including nitrogen inversion and the influence of the nitrogen's lone pair, which can significantly impact the conformational landscape of its substituted derivatives. The spatial arrangement of substituents on the piperidine ring dictates the molecule's three-dimensional shape, which in turn governs its physicochemical properties, metabolic stability, and biological activity.

3,5-Dimethylpiperidine serves as an excellent model system for understanding the interplay of steric interactions in disubstituted piperidines. It exists as two diastereomers: a cis isomer ((3R,5S)-rel), which is achiral, and a trans isomer, which exists as a pair of enantiomers ((3R,5R) and (3S,5S)).[1][2] The conformational analysis of these isomers reveals distinct energetic preferences for the axial or equatorial positioning of the two methyl groups.

Conformational Analysis of cis-3,5-Dimethylpiperidine

The cis isomer of this compound can exist in two principal chair conformations that are in equilibrium through a process of ring inversion. In one conformation, both methyl groups occupy equatorial positions (diequatorial), while in the other, both are in axial positions (diaxial).

The diequatorial conformer is significantly more stable due to the avoidance of destabilizing 1,3-diaxial interactions. In the diaxial conformation, each axial methyl group experiences steric repulsion from the other axial methyl group and the axial hydrogens at the C2 and C6 positions. This severe steric strain, often referred to as a 1,3-diaxial interaction, renders the diaxial conformation energetically unfavorable.

The primary energetic contributions to the destabilization of the diaxial conformer are:

  • Two Gauche-Butane Interactions: Each axial methyl group has a gauche relationship with the C4-C5 and C4-C3 bonds, respectively, within the ring.

  • One 1,3-Diaxial Methyl-Methyl Interaction: A highly destabilizing steric interaction between the two axial methyl groups.

Due to these unfavorable interactions, the conformational equilibrium for cis-3,5-dimethylpiperidine lies heavily towards the diequatorial form.

Conformational Analysis of trans-3,5-Dimethylpiperidine

In the trans isomer, the two methyl groups are on opposite sides of the piperidine ring. This arrangement leads to two chair conformations where one methyl group is in an axial position and the other is in an equatorial position (axial-equatorial). The chair flip interconverts the axial and equatorial positions of the two methyl groups.

These two chair conformers of trans-3,5-dimethylpiperidine are enantiomeric and therefore have the same energy. As a result, they exist in a 1:1 ratio at equilibrium. In each of these conformers, one methyl group is subject to 1,3-diaxial interactions with axial hydrogens, while the other resides in the more stable equatorial position.

Quantitative Conformational Analysis: Thermodynamic Parameters

The A-value for a methyl group on a cyclohexane ring is approximately 1.7 kcal/mol.[3] In piperidine systems, the A-value for a C-methyl group is similar. This value primarily accounts for the two gauche-butane interactions an axial methyl group experiences with the ring carbons.

Table 1: Estimated Energy Penalties for Unfavorable Interactions in Methyl-Substituted Piperidines

Interaction TypeEstimated Energy Penalty (kcal/mol)
Gauche-Butane (Me/C-C ring)~0.9
1,3-Diaxial (Me/H)~1.7 (A-value)
1,3-Diaxial (Me/Me)> 5.0

Based on these values, the diequatorial conformer of cis-3,5-dimethylpiperidine is significantly more stable than the diaxial form. The energy difference can be estimated to be well over 5 kcal/mol due to the severe 1,3-diaxial methyl-methyl interaction, in addition to the gauche interactions. For trans-3,5-dimethylpiperidine, the two axial-equatorial conformers are isoenergetic.

Experimental Determination of Conformational Equilibria

The most powerful experimental technique for the quantitative study of conformational equilibria is dynamic nuclear magnetic resonance (DNMR) spectroscopy, particularly variable-temperature (VT) NMR.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Objective: To determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the chair-chair interconversion of a substituted piperidine.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature probe.

  • NMR tubes suitable for low-temperature work (e.g., thick-walled borosilicate glass).

Sample Preparation:

  • Dissolve a precisely weighed amount of the purified this compound isomer (typically 5-10 mg) in a suitable deuterated solvent (e.g., deuterated methanol (CD₃OD), deuterated chloroform (CDCl₃), or a mixture like CD₂Cl₂/CHFCl₂ for very low temperatures). The choice of solvent is critical as its freezing point must be below the lowest temperature required for the experiment.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature.

  • Gradually lower the temperature of the NMR probe in increments of 5-10 K.

  • Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

  • Continue to acquire spectra at decreasing temperatures until significant spectral changes are observed, such as the broadening of signals (coalescence) and eventual splitting into separate signals for each conformer (the slow-exchange regime).

  • Record the temperature for each spectrum accurately.

Data Analysis:

  • Slow-Exchange Regime: At temperatures below the coalescence point, the signals for the axial and equatorial conformers will be distinct. The relative populations of the two conformers (K_eq) can be determined by integrating the corresponding signals.

  • The Gibbs free energy difference (ΔG°) at each temperature can be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

  • Van't Hoff Analysis: A plot of ln(K_eq) versus 1/T (a Van't Hoff plot) will yield a straight line. The enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from the slope (-ΔH°/R) and the y-intercept (ΔS°/R) of this line, respectively.

Visualizing Conformational Equilibria and Workflows

Visual diagrams are essential for conceptualizing the dynamic processes involved in conformational analysis. The following diagrams, generated using the DOT language, illustrate the key relationships and workflows.

cis_3_5_dimethylpiperidine_equilibrium Diequatorial cis-Diequatorial (More Stable) Diaxial cis-Diaxial (Less Stable) Diequatorial->Diaxial Ring Flip trans_3_5_dimethylpiperidine_equilibrium AxialEquatorial1 trans-Axial-Equatorial (R,R) AxialEquatorial2 trans-Equatorial-Axial (S,S) (Enantiomer) AxialEquatorial1->AxialEquatorial2 Ring Flip (ΔG° = 0) experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr VT-NMR Analysis cluster_data Thermodynamic Calculation Synthesis Synthesis of 3,5-Dimethylpyridine Hydrogenation Hydrogenation to cis/trans Mixture Synthesis->Hydrogenation Separation Isomer Separation (e.g., Chromatography) Hydrogenation->Separation SamplePrep Sample Preparation (Deuterated Solvent) Separation->SamplePrep DataAcq Data Acquisition at Variable Temperatures SamplePrep->DataAcq SpectralAnalysis Spectral Analysis (Integration, Coalescence) DataAcq->SpectralAnalysis Keq Calculate Keq from Integrals SpectralAnalysis->Keq DeltaG Calculate ΔG° = -RTln(Keq) Keq->DeltaG VantHoff Van't Hoff Plot (ln(Keq) vs 1/T) DeltaG->VantHoff DeltaH_S Determine ΔH° and ΔS° VantHoff->DeltaH_S

References

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 3,5-Lutidine to 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine) is a fundamental and widely utilized method for the synthesis of 3,5-dimethylpiperidine.[1][2] This piperidine derivative is a crucial building block and intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[3] Notably, it is a precursor in the synthesis of the cholesterol-lowering agent tibric acid.[3] The presence of two methyl groups at the 3 and 5 positions of the piperidine ring results in cis and trans isomers, each with distinct stereochemical properties that can influence the outcomes of subsequent chemical reactions and the biological activity of its derivatives.[1][3] The choice of catalyst and reaction conditions can be optimized to favor the formation of a specific isomer.[3]

Catalyst Selection and Reaction Conditions

The efficiency and selectivity of the hydrogenation of 3,5-lutidine are highly dependent on the catalyst and the reaction parameters. Ruthenium-based catalysts, particularly Ruthenium on carbon (Ru/C), are commonly employed for this transformation.[1][2] To enhance the yield of the desired trans-isomer of this compound, composite catalyst systems have been developed. These systems may include a combination of Ruthenium on carbon (Ru/C), nickel powder, and a metal acetate such as iron, zinc, or magnesium acetate.[3] The hydrogenation is typically carried out in a high-pressure reactor under a hydrogen atmosphere.[1][4] Key reaction parameters that must be carefully controlled include temperature, pressure, and reaction time.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the catalytic hydrogenation of 3,5-lutidine.

Catalyst SystemSubstrate:Catalyst Ratio (w/w)SolventTemperature (°C)Pressure ( kg/cm ²)Time (h)Trans Isomer Content (%)Reference
Ru/C : Ni powder (1:0.05)100g : 5gDeionized Water14030520-35[4]
Ru/C : Ni powder : Zn acetate (1:0.08:0.08)100g : 8gDeionized Water150408Not Specified[4]
Ru/C : Ni powder : Fe acetate (1:0.05:0.08)100g : 10gDeionized Water145408Not Specified[4]
5% Rhodium on CarbonNot SpecifiedEthanolRoom Temp~68 (1000 psi)Not SpecifiedNot Specified[4]
5% Ruthenium on Alumina100g : 0.5-2.0gWater1803-10Not SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: General Procedure using a Composite Catalyst

This protocol is a generalized procedure based on the use of a composite catalyst to favor the formation of trans-3,5-dimethylpiperidine.[4]

Materials:

  • 3,5-Lutidine

  • Deionized Water

  • Composite Catalyst (e.g., Ru/C, Nickel powder, and a metal acetate)[3]

  • High-pressure reactor

  • Hydrogen gas

Procedure:

  • Under hydrogen protection, charge the high-pressure reactor with 3,5-lutidine, deionized water, and the composite catalyst. A typical ratio is 100g of 3,5-lutidine to 5-10g of the composite catalyst.[4]

  • Seal the reactor and purge with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-40 kg/cm ²).[4]

  • Heat the reactor to the target temperature (e.g., 140-150 °C) while stirring.[4]

  • Maintain these conditions for the specified reaction time (e.g., 5-8 hours).[4]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • The crude product mixture is then subjected to suction filtration to remove the catalyst.[4]

  • The resulting filtrate containing the this compound is then allowed to stand, and the supernatant liquid is collected for further purification if necessary.[4]

Protocol 2: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

While the provided search results focus more on Ruthenium-based catalysts for 3,5-lutidine, a general protocol for pyridine hydrogenation using PtO2 is available and can be adapted.[5][6]

Materials:

  • 3,5-Lutidine

  • Glacial Acetic Acid

  • Platinum(IV) oxide (PtO₂)

  • High-pressure hydrogenation apparatus

  • Hydrogen gas

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite or other filter aid

Procedure:

  • In a high-pressure reaction vessel, dissolve 3,5-lutidine (1.0 g) in glacial acetic acid (5 mL).[5][6]

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.[5][6]

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]

  • Stir the reaction mixture at room temperature for 6-10 hours.[5]

  • Upon completion, carefully vent the hydrogen gas.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.[6]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]

  • Combine the organic layers and filter through a pad of Celite to remove the catalyst.[6]

  • Dry the filtrate over anhydrous sodium sulfate.[6]

  • Remove the solvent under reduced pressure to obtain the crude this compound.[6]

  • The crude product can be purified by column chromatography on silica gel.[6]

Visualizations

Logical Workflow for Catalytic Hydrogenation of 3,5-Lutidine

cluster_prep Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation cluster_purification Purification start Start charge_reactor Charge Reactor with 3,5-Lutidine, Solvent, Catalyst start->charge_reactor seal_purge Seal Reactor and Purge with Hydrogen charge_reactor->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat Heat to Reaction Temp pressurize->heat react Stir for Specified Time heat->react cool_vent Cool and Vent react->cool_vent filter Filter to Remove Catalyst cool_vent->filter isolate Isolate Crude Product filter->isolate purify Purification (e.g., Distillation/Chromatography) isolate->purify end Pure this compound purify->end cluster_reactants Reactants cluster_catalyst Catalytic Surface cluster_intermediates Reaction Intermediates cluster_product Product Lutidine 3,5-Lutidine Catalyst Catalyst (e.g., Ru/C) Lutidine->Catalyst Adsorption Hydrogen H₂ Gas Hydrogen->Catalyst Activation Adsorbed_L Adsorbed Lutidine Activated_H Activated Hydrogen Hydrogenated_Int Partially Hydrogenated Intermediates Adsorbed_L->Hydrogenated_Int Stepwise Hydrogen Addition Activated_H->Hydrogenated_Int Stepwise Hydrogen Addition DMP This compound Hydrogenated_Int->DMP Desorption

References

Purification of 3,5-Dimethylpiperidine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of 3,5-Dimethylpiperidine, a critical building block in pharmaceutical and specialty chemical synthesis. The protocols focus on two primary methods: fractional distillation and preparative high-performance liquid chromatography (HPLC), offering researchers, scientists, and drug development professionals a comprehensive guide to obtaining high-purity cis- and trans-isomers.

Introduction

This compound is a heterocyclic amine that exists as a mixture of two diastereomers: cis-3,5-dimethylpiperidine and trans-3,5-dimethylpiperidine.[1][2] The specific isomer used can significantly influence the efficacy and properties of the final product, making their separation and purification a critical step in many synthetic processes.[1] This document outlines validated methods for achieving high levels of purity for each isomer.

Physical Properties of this compound Isomers

A thorough understanding of the physical properties of the isomers is essential for developing effective purification strategies. The slight difference in boiling points between the cis and trans isomers allows for their separation by fractional distillation.

Propertycis-3,5-Dimethylpiperidinecis- and trans-MixtureSource(s)
CAS Number 14446-75-435794-11-7[3][4]
Molecular Formula C₇H₁₅NC₇H₁₅N[2][3]
Molecular Weight 113.20 g/mol 113.20 g/mol [2][3]
Boiling Point 141.2 ± 8.0 °C (Predicted)144 °C[2][3]
Density 0.794 ± 0.06 g/cm³ (Predicted)0.853 g/mL at 25 °C[2][3]

Purification by Fractional Distillation

Fractional distillation is a suitable method for the large-scale separation of the cis and trans isomers of this compound, exploiting their difference in boiling points. The addition of water can facilitate the separation through the formation of azeotropes, which can help in the removal of the trans-isomer.[5]

Experimental Protocol: Fractional Distillation

Objective: To separate cis- and trans-3,5-dimethylpiperidine from a mixture.

Materials:

  • Crude this compound mixture

  • Distillation flask

  • Fractionating column (e.g., Vigreux, or packed with structured packing like Sulzer packing or random packing like Raschig rings)[6][7]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Water (for azeotropic distillation, if desired)[5]

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. The distillation flask should be of an appropriate size to be 1/2 to 2/3 full with the crude mixture.

  • Charging the Flask: Charge the distillation flask with the crude this compound mixture and add boiling chips or a magnetic stir bar. If performing an azeotropic distillation, add a specific volume of water.

  • Distillation:

    • Begin heating the flask gently.

    • As the mixture begins to boil, a vapor ring will slowly rise through the fractionating column.

    • Maintain a slow and steady heating rate to allow for the proper establishment of a temperature gradient in the column.

    • Monitor the temperature at the distillation head. The lower-boiling component (cis-isomer) will distill first.

    • Collect the initial fraction (forerun) in a separate receiving flask until the temperature stabilizes at the boiling point of the desired isomer.

    • Collect the purified fractions in separate, pre-weighed receiving flasks. It is advisable to collect multiple small fractions and analyze their purity by Gas Chromatography (GC).

    • A high reflux ratio is recommended to achieve good separation. This can be controlled by adjusting the heating rate.[8]

  • Completion: Stop the distillation when the temperature begins to rise significantly, indicating that the higher-boiling component is starting to distill, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Analysis: Analyze the purity of the collected fractions using GC to determine the ratio of cis to trans isomers.

Quantitative Data: Fractional Distillation

The following table summarizes typical results that can be achieved with fractional distillation, as derived from patent literature.

ParameterInitial MixturePurified cis-Isomer FractionSource(s)
Isomer Ratio cis: 81.12%, trans: 17.99%Contains 4.5% trans-isomer[5]
Purity Varies depending on other impurities>95% (after removal of trans-isomer)[5]
Recovery/Yield Not explicitly stated, but high recovery is expected.Not explicitly stated.

Fractional Distillation Workflow

DistillationWorkflow cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis & Collection Start Crude this compound Mixture Setup Assemble Fractional Distillation Apparatus Start->Setup Charge Charge Distillation Flask Setup->Charge Heat Apply Heat Gently Charge->Heat Vaporize Vapor Rises Through Fractionating Column Heat->Vaporize Equilibrate Establish Temperature Gradient Vaporize->Equilibrate Condense Condensation and Fraction Collection Equilibrate->Condense Collect_Forerun Collect Forerun Condense->Collect_Forerun Collect_Fractions Collect Purified Fractions Collect_Forerun->Collect_Fractions Analyze Analyze Fractions by GC Collect_Fractions->Analyze Combine Combine Pure Fractions Analyze->Combine End High-Purity Isomers Combine->End

Caption: Workflow for the purification of this compound by fractional distillation.

Purification by Preparative Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the high-resolution separation of the cis and trans diastereomers of this compound. This method is particularly useful for obtaining very high purity isomers, albeit typically on a smaller scale than distillation.

Experimental Protocol: Preparative HPLC

Objective: To obtain high-purity cis- and trans-3,5-dimethylpiperidine isomers.

Materials:

  • Crude this compound mixture

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Preparative HPLC column (e.g., a scaled-up version of a chiral column like Chiralpak IA)

  • Mobile phase solvents (e.g., n-hexane and ethanol)

  • Sample vials

  • Collection tubes or flasks

Procedure:

  • Analytical Method Development (if necessary): An analytical method should first be developed or optimized to achieve baseline separation of the cis and trans isomers. A reported analytical method uses a Chiralpak IA column (250mm x 4.6mm) with a mobile phase of n-hexane:ethanol (95:5, v/v).[9]

  • Method Scaling: Scale up the analytical method to the preparative scale. This involves adjusting the flow rate, injection volume, and gradient (if applicable) based on the dimensions of the preparative column. The goal is to maximize the sample load while maintaining adequate separation.

  • Sample Preparation: Dissolve the crude this compound mixture in the mobile phase or a compatible solvent at a high concentration.

  • Chromatographic Separation:

    • Equilibrate the preparative column with the mobile phase.

    • Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the loading capacity determined during method scaling.

    • Run the separation using the scaled-up method parameters.

    • Monitor the detector signal to identify the elution of the two isomers.

  • Fraction Collection: Collect the eluent corresponding to each isomer peak in separate fractions.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified isomers.

  • Analysis: Analyze the purity of the isolated isomers using an analytical HPLC or GC method.

Quantitative Data: Preparative Chromatography

The following table provides expected performance characteristics for a preparative HPLC separation, based on typical values for similar separations.

ParameterAnalytical MethodPreparative Method (Estimated)Source(s)
Column Chiralpak IA (250mm x 4.6mm)Chiralpak IA (e.g., 250mm x 20mm or larger)[9]
Mobile Phase n-hexane:ethanol (95:5, v/v)n-hexane:ethanol (95:5, v/v)[9]
Purity Achieved Baseline separation (implies >99% for each isomer)>99% for each isomer
Loading Capacity Analytical scale (µg to low mg)Grams per injection (dependent on column size)
Yield/Recovery High (>95%)Typically >90%, dependent on the degree of peak overlap and fraction cutting[10]

Preparative Chromatography Workflow

ChromatographyWorkflow cluster_prep Preparation cluster_sep Separation Process cluster_collect Collection & Analysis Start Crude this compound Mixture Method_Dev Analytical Method Development Start->Method_Dev Scale_Up Method Scaling to Preparative Scale Method_Dev->Scale_Up Sample_Prep Sample Preparation Scale_Up->Sample_Prep Equilibrate Equilibrate Preparative Column Sample_Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Elute Elute with Mobile Phase Inject->Elute Detect Monitor Detector Signal Elute->Detect Fraction_Collect Collect Isomer Fractions Detect->Fraction_Collect Solvent_Removal Evaporate Solvent Fraction_Collect->Solvent_Removal Analyze Analyze Purity (HPLC/GC) Solvent_Removal->Analyze End High-Purity Isomers Analyze->End

Caption: Workflow for the purification of this compound by preparative HPLC.

Conclusion

Both fractional distillation and preparative HPLC are effective methods for the purification of this compound isomers. The choice of method will depend on the desired scale of purification, the required level of purity, and the available equipment. Fractional distillation is well-suited for larger quantities, while preparative HPLC offers higher resolution for achieving very high purity on a smaller scale. The protocols and data presented in this document provide a solid foundation for researchers to successfully purify this compound for their specific applications.

References

The Versatile Building Block: 3,5-Dimethylpiperidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dimethylpiperidine, a heterocyclic amine, has emerged as a crucial and versatile building block in the landscape of modern organic synthesis. Its unique structural features, including the presence of a piperidine ring and two stereogenic centers, offer chemists a powerful tool for the construction of complex molecules with diverse applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, advanced materials, and as a component in catalysis, tailored for researchers, scientists, and professionals in drug development.

I. Pharmaceutical Applications

The this compound scaffold is a privileged motif in a variety of biologically active compounds, contributing to enhanced efficacy and target selectivity.[1] Its incorporation into drug candidates has shown promise in several therapeutic areas, including cardiovascular and neurological diseases.

A. Synthesis of Tibric Acid (Hypolipidemic Agent)

This compound is a key precursor in the synthesis of Tibric Acid, a compound known for its cholesterol-lowering properties.[1] The piperidine nitrogen is reacted with a suitable side chain to construct the final drug molecule.

Experimental Protocol: Synthesis of a Tibric Acid Precursor

A detailed experimental protocol for the synthesis of a key intermediate in the production of Tibric Acid is provided below.

StepReagent/SolventConditionsDurationYield (%)
13,5-Dimethylpyridine, Deionized Water, Composite Catalyst (Ru/C, Ni powder, metal acetate)150-160°C, 35-40 kg/cm ² H₂ pressure6-8 hours~95% (crude)
2Crude this compoundCooling to room temperature, standing, and separation of supernatant--

Caption for Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthesis of this compound start Start: 3,5-Dimethylpyridine reactants Add Deionized Water and Composite Catalyst (e.g., Ru/C, Ni, Metal Acetate) start->reactants hydrogenation Hydrogenation reactants->hydrogenation conditions 150-160°C 35-40 kg/cm² H₂ hydrogenation->conditions filtration Suction Filtration hydrogenation->filtration crude_product Crude this compound filtration->crude_product purification Cool, Stand, and Separate Supernatant crude_product->purification final_product trans-3,5-Dimethylpiperidine purification->final_product

Caption: A workflow for the synthesis of trans-3,5-dimethylpiperidine.

B. Inhibitors of Amyloid-Beta Aggregation (Alzheimer's Disease)

The piperidine scaffold is being explored for the development of small molecules that can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][3] Derivatives of this compound can be designed to interact with the Aβ peptide and disrupt the aggregation process.

Quantitative Data: Inhibition of Aβ Aggregation by Piperidine Derivatives

CompoundConcentration (µM)Inhibition of Aβ(1-42) Self-Aggregation (%)
7q (2-piperidone derivative)2059.11
3h (benzofuran piperidine)-57.71 (self-induced Aβ 25-35)
3a (benzofuran piperidine)--
3i (benzofuran piperidine)--

G

Caption: A general workflow for the Mannich reaction.

VI. Synthesis of this compound

The most common method for the synthesis of this compound is the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine). [1][4][5]The choice of catalyst and reaction conditions can influence the ratio of cis and trans isomers produced.

Quantitative Data: Synthesis of trans-3,5-Dimethylpiperidine

ReactantCatalystSolventTemperature (°C)Pressure ( kg/cm ²)Time (h)trans Content (%)
3,5-DimethylpyridineRu/C, Ni powder, Zn(OAc)₂Deionized Water15040820-35
3,5-DimethylpyridineRu/C, Ni powder, Mg(OAc)₂Deionized Water16035620-35

This compound is a highly valuable and versatile building block in organic synthesis. Its applications span from the development of life-saving pharmaceuticals to the creation of advanced materials. The detailed protocols and data presented in this document are intended to empower researchers and professionals in their efforts to harness the full potential of this remarkable molecule in their synthetic endeavors.

References

The Role of 3,5-Dimethylpiperidine in Asymmetric Synthesis: A Review of its Potential and Applications as a Catalyst Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,5-Dimethylpiperidine, a chiral heterocyclic secondary amine, presents an intriguing structural motif for the development of organocatalysts for asymmetric synthesis. Its inherent chirality, conformational rigidity, and the steric hindrance provided by the two methyl groups at the 3 and 5 positions are key features that can be exploited to create a selective catalytic environment. While direct application of this compound as a primary organocatalyst is not extensively documented in peer-reviewed literature with detailed protocols, its derivatives are recognized as valuable components in the design of more complex chiral ligands and catalysts.[1][2] This document explores the potential of the this compound scaffold in asymmetric catalysis, providing a generalized protocol for its hypothetical application in a Michael addition reaction, and illustrates the fundamental principles of its catalytic action.

Theoretical Application: Asymmetric Michael Addition

Secondary amines are well-established organocatalysts for a variety of asymmetric transformations, most notably through the formation of chiral enamines or iminium ions. In theory, the chiral environment provided by trans-3,5-dimethylpiperidine could be leveraged to control the stereochemical outcome of C-C bond-forming reactions. The steric bulk of the methyl groups can effectively shield one face of the enamine intermediate, directing the approach of the electrophile to the less hindered face and thus inducing enantioselectivity.

While specific quantitative data from published studies using this compound as the sole catalyst is not available, a generalized experimental protocol for an asymmetric Michael addition of a ketone to a nitroalkene is presented below to illustrate its potential application.

Generalized Experimental Protocol: Asymmetric Michael Addition

Materials:

  • Aldehyde or Ketone (e.g., Cyclohexanone)

  • Nitroalkene (e.g., β-nitrostyrene)

  • trans-3,5-Dimethylpiperidine (as a racemic mixture or a single enantiomer if resolved)

  • Acid co-catalyst (e.g., Benzoic acid)

  • Solvent (e.g., Toluene, Chloroform, or Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol, 1.0 equiv.), the nitroalkene (1.2 mmol, 1.2 equiv.), and the solvent (2.0 mL).

  • Add the acid co-catalyst (0.1 mmol, 0.1 equiv.).

  • Add trans-3,5-dimethylpiperidine (0.1 mmol, 0.1 equiv.) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Catalytic Cycle and Workflow

The catalytic cycle for a secondary amine-catalyzed Michael addition proceeds through the formation of a nucleophilic enamine intermediate. The chirality of the amine is transferred during the subsequent C-C bond formation.

Catalytic_Cycle cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle Start Reaction Setup Reaction Catalytic Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Stereochemical Analysis (HPLC/SFC) Purification->Analysis Catalyst This compound Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Michael_Adduct_Iminium Iminium Intermediate Enamine->Michael_Adduct_Iminium + Nitroalkene Nitroalkene Nitroalkene Michael_Adduct_Iminium->Catalyst - Product Product Michael Adduct Michael_Adduct_Iminium->Product + H2O Water H2O

Figure 1: Experimental Workflow and Catalytic Cycle.

Discussion

The potential of this compound in asymmetric catalysis stems from its well-defined stereochemistry and steric properties. The cis-isomer is a meso compound, while the trans-isomer exists as a pair of enantiomers. The use of an enantiomerically pure trans-isomer would be essential for achieving high enantioselectivity.

The rigidity of the piperidine ring in a chair conformation places the methyl groups in defined equatorial and/or axial positions, which in turn dictates the facial selectivity of the enamine intermediate. The choice of solvent, temperature, and acid co-catalyst can significantly influence the reaction's efficiency and stereochemical outcome by affecting the equilibrium of the enamine formation and the transition state of the C-C bond-forming step.

While detailed experimental data for reactions catalyzed solely by this compound is scarce, its structural motif has been successfully incorporated into more complex and highly effective organocatalysts and chiral ligands for a range of asymmetric transformations.[2] Future research may yet uncover specific conditions under which this compound itself can act as a simple, yet effective, organocatalyst.

Conclusion

This compound holds promise as a chiral scaffold in the field of asymmetric organocatalysis. Although its direct application as a primary catalyst is not well-documented, its structural features provide a strong foundation for the design of novel and effective chiral catalysts and ligands. The generalized protocol and catalytic cycle presented here serve as a conceptual framework for exploring the potential of this intriguing molecule in the development of new asymmetric transformations. Further research into the catalytic activity of enantiomerically pure trans-3,5-dimethylpiperidine and its derivatives is warranted to fully elucidate its capabilities in asymmetric synthesis.

References

Applications of 3,5-Dimethylpiperidine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpiperidine, a heterocyclic amine, serves as a versatile and crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, including the piperidine ring and the stereochemistry of the two methyl groups (existing as cis and trans isomers), allow for the creation of complex molecules with specific pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical ingredients utilizing this compound, highlighting its role in the development of drugs for cardiovascular, infectious, and metabolic diseases.

Key Applications of this compound in API Synthesis

This compound is a valuable intermediate in the synthesis of a range of pharmaceuticals. Its incorporation into a molecule can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Notable examples of APIs synthesized using this building block include the veterinary antibiotic Tilmicosin, the lipid-lowering agent Tibric Acid, and its derivatives have been explored in the synthesis of novel therapeutic agents like the cardiac myosin inhibitor, Mavacamten.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of APIs involving this compound.

APIStarting Material(s)Key Reagent(s)Solvent(s)Reaction TimeTemperatureYield
Tilmicosin TylosinThis compound, Formic AcidMethanol4-5 hoursReflux~87%
Tibric Acid This compound2-Chloro-5-(chlorosulfonyl)thiophene, Thionyl ChlorideBenzene2 hoursRefluxNot Specified

Experimental Protocols

Synthesis of Tilmicosin

Tilmicosin is a macrolide antibiotic used in veterinary medicine.[1] The synthesis involves a reductive amination reaction between the aldehyde group of a tylosin derivative and this compound.

Reaction Scheme:

Tylosin (aldehyde precursor) + this compound --(Formic Acid)--> Tilmicosin

Protocol:

  • In a suitable reaction vessel, dissolve 100 kg of Tylosin raw material in 600 L of methanol.

  • Heat the mixture to reflux with stirring until all the solid has dissolved, forming a lysate.

  • In a separate vessel, prepare a solution of 8 kg of anhydrous formic acid in 50 L of methanol.

  • To the Tylosin lysate, add 17 kg of this compound.

  • Slowly add the formic acid solution to the reaction mixture.

  • Maintain the reaction at reflux temperature for 4-5 hours.

  • After the reaction is complete, concentrate the solution under vacuum to remove the methanol, yielding the intermediate 20-dihydro-20-deoxo-(3,5-dimethylpiperidin-1-yl) tylosin as a liquid.

  • To the intermediate, add 400 L of 0.1N sulfuric acid solution and heat at 50°C for 1 hour to effect hydrolysis.

  • Cool the reaction mixture and add 50 L of 2N sodium hydroxide to precipitate the Tilmicosin base.

  • Filter the precipitate and dry under vacuum to obtain approximately 86.9 kg of Tilmicosin.

Synthesis of Tibric Acid

Tibric acid is a hypolipidemic agent. Its synthesis involves the reaction of this compound with a substituted thiophene derivative.

Reaction Scheme:

This compound + 2-Chloro-5-(chlorosulfonyl)thiophene --> Intermediate + Thionyl Chloride --> Tibric Acid

Protocol (based on analogous synthesis):

  • To a solution of 2-chloro-5-(chlorosulfonyl)thiophene (1 equivalent) in a suitable inert solvent such as benzene, add this compound (2 equivalents).

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture and filter to remove the precipitated this compound hydrochloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude sulfonamide intermediate.

  • Treat the crude sulfonamide with an excess of thionyl chloride and reflux for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Recrystallize the resulting residue from a suitable solvent (e.g., ethanol/water) to yield Tibric Acid.

Signaling Pathways and Mechanisms of Action

Mavacamten: Cardiac Myosin Inhibition

Mavacamten is a first-in-class, selective allosteric inhibitor of cardiac myosin.[2][3] In hypertrophic cardiomyopathy (HCM), mutations in sarcomeric proteins lead to hypercontractility of the heart muscle. Mavacamten targets the underlying pathophysiology by binding to the myosin heads and stabilizing them in an energy-sparing, "off" state.[2] This reduces the number of myosin heads available to interact with actin, thereby decreasing the excessive contractility and improving the diastolic function of the heart.[2]

Mavacamten_Mechanism cluster_Sarcomere Sarcomere Myosin Myosin Cross_Bridge Myosin-Actin Cross-Bridge Formation Myosin->Cross_Bridge Binds to Reduced_Contraction Normalized Contraction Myosin->Reduced_Contraction Leads to Actin Actin Actin->Cross_Bridge Contraction Muscle Contraction Cross_Bridge->Contraction Hypercontractility Hypercontractility (HCM Pathophysiology) Contraction->Hypercontractility Mavacamten Mavacamten Mavacamten->Myosin Inhibits ATPase activity & stabilizes 'off' state

Caption: Mavacamten's mechanism of action.

Tilmicosin: Inhibition of Bacterial Protein Synthesis

Tilmicosin exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit, which is a crucial component of the protein synthesis machinery in bacteria.[4][5] This binding interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain. By inhibiting protein synthesis, Tilmicosin effectively halts bacterial growth and replication, leading to a bacteriostatic effect.[5]

Tilmicosin_Mechanism cluster_Bacteria Bacterial Cell Ribosome 70S Ribosome 50S 50S Subunit Ribosome->50S 30S 30S Subunit Ribosome->30S Protein_Syn Protein Synthesis 50S->Protein_Syn Essential for 30S->Protein_Syn Essential for Bacterial_Growth Bacterial Growth & Replication Protein_Syn->Bacterial_Growth Tilmicosin Tilmicosin Tilmicosin->50S Binds to & Inhibits

Caption: Tilmicosin's mechanism of action.

Tibric Acid: PPAR-α Agonism

Tibric acid, as a fibric acid derivative, functions as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist. PPAR-α is a nuclear receptor that plays a key role in the regulation of lipid metabolism. Upon activation by a ligand like Tibric Acid, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism, and the downregulation of genes like apolipoprotein C-III, resulting in decreased triglyceride levels and increased HDL cholesterol.

Tibric_Acid_Mechanism cluster_Cell Hepatocyte PPARa PPAR-α Complex PPAR-α/RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Exp Gene Expression Changes PPRE->Gene_Exp Regulates Lipid_Met Altered Lipid Metabolism Gene_Exp->Lipid_Met Tibric_Acid Tibric_Acid Tibric_Acid->PPARa Activates

Caption: Tibric Acid's mechanism of action.

Conclusion

This compound is a cornerstone building block in the synthesis of diverse and important pharmaceutical agents. Its structural versatility allows for the creation of APIs that address a range of medical needs, from infectious diseases in animals to chronic cardiovascular and metabolic conditions in humans. The protocols and mechanisms outlined in this document provide a valuable resource for researchers and professionals in the field of drug development, facilitating the exploration of new therapeutic agents based on this important chemical scaffold.

References

Application Notes and Protocols: The Role of 3,5-Dimethylpiperidine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dimethylpiperidine as a key building block in the development of modern agrochemicals. The inclusion of the this compound moiety can significantly influence the biological efficacy, stability, and persistence of active ingredients. This document outlines a representative synthetic protocol for a piperidine-based fungicide, its mechanism of action, and relevant performance data.

Introduction

This compound is a versatile, sterically hindered secondary amine that serves as a crucial intermediate in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and plant growth regulators.[1][2][3][4][5] Its distinct structural features, including the presence of two methyl groups on the piperidine ring, allow for the creation of active ingredients with enhanced properties. The cis and trans isomers of this compound offer opportunities for stereospecific synthesis, enabling fine-tuning of the final product's biological activity and target specificity.[2]

One of the notable advantages of incorporating this compound into fungicide development is the potential for increased persistence in field applications. For instance, a novel systemic fungicide developed using a this compound intermediate demonstrated a 40% longer persistence compared to conventional treatments, leading to reduced application frequency and a more favorable environmental profile.[6]

Key Applications in Agrochemicals

  • Fungicides: The piperidine scaffold is a core component of several successful fungicides. These compounds often act as Sterol Biosynthesis Inhibitors (SBIs), disrupting the formation of fungal cell membranes.

  • Herbicides and Plant Growth Regulators: Derivatives of this compound are also utilized in the development of herbicides and plant growth regulators.[5]

  • Insecticides: The piperidine moiety is found in various insecticides, and this compound can be used as an intermediate in the synthesis of novel insecticidal compounds.[5]

Experimental Protocols

Synthesis of a Representative N-alkylated this compound Fungicide Analogue

This protocol describes a representative two-step synthesis of an N-alkylated this compound, a common structural motif in piperidine-based fungicides like Fenpropidin. This serves as a model for the derivatization of this compound for agrochemical applications.

Step 1: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropan-1-ol

This step involves the preparation of the alkylating agent.

  • Reaction Setup: To a solution of 4-tert-butylbenzaldehyde in a suitable solvent (e.g., toluene), add a Grignard reagent such as isopropyl magnesium bromide at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography.

Step 2: N-alkylation of this compound

This step couples the piperidine moiety with the alkyl side chain.

  • Chlorination of the Alcohol: Convert the alcohol from Step 1 to the corresponding chloride using a chlorinating agent such as thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).[1]

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equivalent) in an appropriate solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution.[7]

  • Addition of Alkylating Agent: Slowly add the chlorinated product from the previous step (1.1 equivalents) to the reaction mixture at room temperature.[7]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-70 °C) until the reaction is complete, as monitored by TLC or GC-MS.[7]

  • Work-up: After completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylated this compound derivative. Further purification can be achieved by column chromatography.

Data Presentation

The incorporation of the this compound moiety can lead to improved physicochemical and biological properties of the resulting agrochemical.

PropertyStandard Piperidine FungicideThis compound AnalogueImprovement
Field Persistence (t½) 10 days14 days40% Increase[6]
Efficacy (EC50 against Erysiphe graminis) 5.0 µg/mL3.5 µg/mLLower concentration required
Rainfastness ModerateHighImproved adherence to leaf surface

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many piperidine-containing fungicides, including those potentially derived from this compound, function as Sterol Biosynthesis Inhibitors (SBIs). Specifically, they target key enzymes in the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes.

The primary targets for piperidine fungicides are:

  • Δ¹⁴-reductase

  • Δ⁸→Δ⁷ isomerase

Inhibition of these enzymes disrupts the normal production of ergosterol and leads to the accumulation of toxic sterol intermediates within the fungal cell. This ultimately compromises the cell membrane's function, leading to cell death.

Visualizations

G cluster_0 Synthesis of Alkylating Agent cluster_1 N-alkylation 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde Grignard Reaction Grignard Reaction 4-tert-butylbenzaldehyde->Grignard Reaction Isopropyl magnesium bromide 3-(4-tert-butylphenyl)-2-methylpropan-1-ol 3-(4-tert-butylphenyl)-2-methylpropan-1-ol Grignard Reaction->3-(4-tert-butylphenyl)-2-methylpropan-1-ol Chlorination Chlorination 3-(4-tert-butylphenyl)-2-methylpropan-1-ol->Chlorination SOCl2, DMF 3-(4-tert-butylphenyl)-2-methylpropyl chloride 3-(4-tert-butylphenyl)-2-methylpropyl chloride Chlorination->3-(4-tert-butylphenyl)-2-methylpropyl chloride N-alkylation Reaction N-alkylation Reaction 3-(4-tert-butylphenyl)-2-methylpropyl chloride->N-alkylation Reaction This compound This compound This compound->N-alkylation Reaction K2CO3, Acetonitrile Crude Product Crude Product N-alkylation Reaction->Crude Product Purification Purification Crude Product->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for a representative N-alkylated this compound fungicide.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol Multiple Steps Δ14-reductase Δ14-reductase Δ8->Δ7 isomerase Δ8->Δ7 isomerase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Piperidine Fungicide Piperidine Fungicide Piperidine Fungicide->Δ14-reductase Inhibits Piperidine Fungicide->Δ8->Δ7 isomerase Inhibits Inhibition Disruption of Ergosterol Biosynthesis

Caption: Mechanism of action of piperidine fungicides as Sterol Biosynthesis Inhibitors.

References

Application Notes and Protocols: 3,5-Dimethylpiperidine as a Template in Zeolite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 3,5-dimethylpiperidine and its derivatives as organic structure-directing agents (OSDAs) in the synthesis of zeolites, specifically focusing on SSZ-39 and ZSM-11.

Introduction

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures, making them highly valuable as catalysts, adsorbents, and ion-exchangers in a wide range of applications, including petrochemical refining and pollution control. The synthesis of a specific zeolite topology is often guided by the use of an organic structure-directing agent (OSDA). This compound and its N-alkylated derivatives have emerged as effective templates for the synthesis of commercially important zeolites such as SSZ-39 and ZSM-11.

The stereochemistry of the this compound derivative, specifically the ratio of cis to trans isomers, can significantly influence the crystallization kinetics and the final properties of the synthesized zeolite. For instance, a higher concentration of the trans isomer of N,N-dimethyl-3,5-dimethylpiperidinium cation has been shown to enhance the synthesis of SSZ-39.[1] Zeolites produced using these templates exhibit high crystallinity and strong acidity, rendering them excellent candidates for applications such as the selective catalytic reduction (SCR) of nitrogen oxides (NOx).[2]

Synthesis of N,N-dimethyl-3,5-dimethylpiperidinium Hydroxide (SDA for SSZ-39)

A common OSDA for SSZ-39 synthesis is N,N-dimethyl-3,5-dimethylpiperidinium hydroxide. A typical laboratory-scale synthesis protocol is as follows:

Protocol 1: Synthesis of N,N-dimethyl-3,5-dimethylpiperidinium Iodide [1]

  • In a suitable reaction vessel, mix 10 g of this compound (cis-trans mixture) with 140 mL of methanol and 19.51 g of potassium carbonate.

  • While stirring the mixture, add 54 g of methyl iodide dropwise.

  • Continue stirring the reaction mixture for 7 days at room temperature.

  • After 7 days, partially remove the methanol under vacuum.

  • Precipitate the iodide salt by adding diethyl ether.

  • Filter the solid product, wash with diethyl ether, and dry.

Protocol 2: Ion Exchange to Hydroxide Form [1]

  • Dissolve the synthesized N,N-dimethyl-3,5-dimethylpiperidinium iodide in deionized water.

  • Pass the solution through a column containing a hydroxide ion-exchange resin (e.g., Dowex SBR).

  • Collect the eluent containing the N,N-dimethyl-3,5-dimethylpiperidinium hydroxide.

  • Determine the concentration of the hydroxide solution by titration.

Below is a diagram illustrating the synthesis workflow of the N,N-dimethyl-3,5-dimethylpiperidinium hydroxide structure-directing agent.

G cluster_synthesis SDA Synthesis: N,N-dimethyl-3,5-dimethylpiperidinium Iodide cluster_exchange Ion Exchange reagents This compound Methanol Potassium Carbonate add_meI Add Methyl Iodide Dropwise reagents->add_meI react Stir for 7 days add_meI->react remove_meoh Partially remove Methanol react->remove_meoh precipitate Precipitate with Diethyl Ether remove_meoh->precipitate product_iodide N,N-dimethyl-3,5-dimethylpiperidinium Iodide precipitate->product_iodide dissolve Dissolve Iodide Salt in Water product_iodide->dissolve ion_exchange Pass through Hydroxide Ion-Exchange Resin dissolve->ion_exchange product_hydroxide N,N-dimethyl-3,5-dimethylpiperidinium Hydroxide ion_exchange->product_hydroxide

Synthesis of N,N-dimethyl-3,5-dimethylpiperidinium Hydroxide.

Zeolite Synthesis Protocols

SSZ-39 (AEI Topology)

SSZ-39 is a small-pore zeolite with the AEI framework topology, which has shown excellent performance in the NH₃-SCR of NOx. The synthesis of SSZ-39 often utilizes FAU (faujasite) zeolite as both the silica and alumina source in an interzeolite conversion process.

Protocol 3: Hydrothermal Synthesis of SSZ-39 [1]

  • Prepare a synthesis gel with the following molar composition: 1 SiO₂ : 0.045 Al₂O₃ : 0.2 NaOH : 0.2 OSDA : 15 H₂O.

  • In a Teflon liner, mix the N,N-dimethyl-3,5-dimethylpiperidinium hydroxide (OSDA) solution with a 20 wt% aqueous solution of sodium hydroxide.

  • Add USY zeolite (CBV-720, SiO₂/Al₂O₃ = 21) to the solution as the silica and alumina source.

  • Stir the mixture until a homogeneous gel is formed.

  • Transfer the Teflon liner into a stainless-steel autoclave and seal.

  • Heat the autoclave at 135°C for 7 days under static conditions.

  • After crystallization, cool the autoclave to room temperature.

  • Filter the solid product, wash thoroughly with deionized water until the pH of the filtrate is neutral, and dry at 100°C.

  • To remove the organic template, calcine the as-synthesized zeolite in air at 550°C for 4 hours.

The following diagram outlines the experimental workflow for the hydrothermal synthesis of SSZ-39 zeolite.

G cluster_synthesis SSZ-39 Synthesis Workflow gel_prep Prepare Synthesis Gel (OSDA, NaOH, USY Zeolite, Water) homogenize Stir to Homogenize gel_prep->homogenize hydrothermal Hydrothermal Synthesis (135°C, 7 days, static) homogenize->hydrothermal recover Filter, Wash, and Dry hydrothermal->recover calcine Calcination (550°C, 4 hours) recover->calcine product SSZ-39 Zeolite calcine->product

Hydrothermal Synthesis of SSZ-39 Zeolite.

Table 1: Synthesis Parameters and Properties of SSZ-39

ParameterValueReference
Gel Molar Composition
SiO₂/Al₂O₃22.2[1]
NaOH/SiO₂0.2[1]
OSDA/SiO₂0.2[1]
H₂O/SiO₂15[1]
Synthesis Conditions
Temperature (°C)135[1]
Time (days)7[1]
AgitationStatic[1]
Product Properties
Final Si/Al Ratio12.8 - 16.8[3]
Crystal Size (µm)~1[3]
ZSM-11 (MEL Topology)

ZSM-11 is a high-silica zeolite with the MEL framework structure, which is closely related to the MFI structure of ZSM-5. It is a valuable catalyst for various hydrocarbon conversion processes. 3,5-dimethylpiperidinium compounds can be used as templates to synthesize ZSM-11 in a pure phase.

Protocol 4: General Hydrothermal Synthesis of ZSM-11

  • Prepare an aqueous solution containing sources of an alkali metal oxide (e.g., NaOH), an oxide of aluminum (e.g., sodium aluminate), an oxide of silicon (e.g., silica sol or sodium silicate), and a 3,5-dimethylpiperidinium compound (e.g., 3,5-dimethylpiperidinium hydroxide or iodide) as the templating agent.

  • Stir the mixture to form a homogeneous gel.

  • Transfer the gel to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a temperature between 140°C and 200°C.

  • Maintain the temperature for a period of 2 to 20 days, with or without stirring.

  • After crystallization, cool the autoclave, filter the solid product, wash with deionized water, and dry (e.g., at 90-150°C for 8-24 hours).

  • Calcination is performed to remove the organic template and obtain the active form of the zeolite.

The logical relationship in the synthesis of ZSM-11, highlighting the key components and steps, is depicted in the diagram below.

G cluster_synthesis ZSM-11 Synthesis Logic sources Reactant Sources (Si, Al, Alkali Metal, Water) gel Homogeneous Gel Formation sources->gel template 3,5-Dimethylpiperidinium Template template->gel crystallization Hydrothermal Crystallization (140-200°C, 2-20 days) gel->crystallization as_synthesized As-Synthesized ZSM-11 crystallization->as_synthesized calcination Template Removal as_synthesized->calcination final_product Active ZSM-11 Zeolite calcination->final_product

Logical Flow of ZSM-11 Zeolite Synthesis.

Table 2: Synthesis Parameters and Properties of ZSM-11

ParameterValueReference
General Synthesis Conditions
Temperature (°C)100 - 250
Time (days)2 - 20
Example Product Properties
SiO₂/Al₂O₃ Molar Ratio< 40
BET Surface Area (m²/g)≥ 380[4]
Micropore Volume (cc/g)0.15

Data Summary

Table 3: Comparison of Zeolites Synthesized with this compound Derivatives

ZeoliteTemplateTopologyTypical Si/Al RatioKey Applications
SSZ-39N,N-dimethyl-3,5-dimethylpiperidinium hydroxideAEI12 - 17NH₃-SCR of NOx, Methanol to Olefins (MTO)
ZSM-113,5-dimethylpiperidinium compoundsMEL< 40Hydrocarbon conversion, Catalysis

Conclusion

This compound and its derivatives are versatile and effective structure-directing agents for the synthesis of high-value zeolites such as SSZ-39 and ZSM-11. The provided protocols offer a foundation for researchers to synthesize these materials. The ability to control zeolite properties through the selection of the OSDA, including its isomeric form, opens up possibilities for tailoring catalyst performance for specific applications in research, and potentially in drug development as highly selective catalysts or carriers. Careful control over synthesis parameters is crucial for obtaining phase-pure zeolites with desired physicochemical properties.

References

Application Notes and Protocols for N-Alkylation Reactions of 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the N-alkylation of 3,5-dimethylpiperidine, a key synthetic intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] The presence of two methyl groups on the piperidine ring influences its nucleophilicity and steric hindrance, making the selection of appropriate alkylation methods crucial for achieving desired products in high yields.[1] This document covers several common N-alkylation strategies, including direct alkylation with alkyl halides, reductive amination, and Michael addition.

Introduction to N-Alkylation of this compound

This compound is a versatile secondary amine that serves as a valuable building block in organic synthesis.[1][2] It exists as cis and trans isomers, which can be separated by techniques like crystallization or chromatography, and the choice of isomer can impact the stereochemical outcome of subsequent reactions.[1] Its nitrogen atom acts as a nucleophile, readily participating in N-alkylation reactions to form a wide range of N-substituted this compound derivatives. These derivatives are of significant interest in medicinal chemistry, materials science, and as catalysts.[1]

Common methods for the N-alkylation of this compound include:

  • Direct Alkylation with Alkyl Halides: A straightforward SN2 reaction where the amine displaces a halide from an alkyl halide.

  • Reductive Amination: A two-step, one-pot reaction involving the formation of an iminium ion from the amine and a carbonyl compound, followed by reduction.

  • Michael Addition: The conjugate addition of the amine to an α,β-unsaturated carbonyl compound.

  • Reaction with Epoxides: The nucleophilic ring-opening of an epoxide by the amine.

The choice of method depends on the desired alkyl group, the availability of starting materials, and the desired reaction conditions.

Data Presentation: Summary of N-Alkylation Reactions

The following tables summarize quantitative data for various N-alkylation reactions of piperidine derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Direct N-Alkylation of Piperidines with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK₂CO₃DMFRoom Temp24Not Specified[3]
Ethyl BromideK₂CO₃DMFRoom TempNot SpecifiedNot Specified[3]
n-Propyl IodideK₂CO₃DMFRoom TempNot SpecifiedNot Specified[3]
Benzyl BromideK₂CO₃Acetonitrile80OvernightNot SpecifiedGeneral Protocol
1,4-DibromobutaneNaOHNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Table 2: Reductive Amination of Piperidines with Carbonyl Compounds

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp2-12Not SpecifiedGeneral Protocol
Various AldehydesNaBH(OAc)₃Ethyl AcetateRoom Temp6Not SpecifiedGeneral Protocol
Various KetonesNaBH(OAc)₃DichloromethaneRoom Temp1-24Not SpecifiedGeneral Protocol

Table 3: Catalytic Alkylation of this compound

Alkylating AgentCatalystYield (%)Reference
Not SpecifiedASM-40 aluminosilicates97[1]

Experimental Protocols

The following are detailed protocols for the key N-alkylation methods. Researchers should note that these are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound (cis/trans mixture or a specific isomer)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃), sodium hydride (NaH), or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry. If using NaH, add it portion-wise at 0 °C and stir for 30 minutes before adding the alkyl halide.[3]

  • Slowly add the alkyl halide (1.0-1.2 eq.) to the stirred mixture. The slow addition helps to minimize the formation of quaternary ammonium salts.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off any inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by an appropriate method, such as acid-base extraction, distillation, or column chromatography. For basic products, a basic workup (e.g., washing with saturated aqueous sodium bicarbonate) is recommended.[3]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a carbonyl compound using sodium triacetoxyborohydride.

Materials:

  • This compound (cis/trans mixture or a specific isomer)

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Optional: Acetic acid (as a catalyst for less reactive ketones)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • If using a less reactive ketone, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction is typically exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation reactions.

experimental_workflow_direct_alkylation start Start reagents Combine this compound, Base, and Solvent start->reagents add_alkyl_halide Slowly Add Alkyl Halide reagents->add_alkyl_halide reaction Stir at Desired Temperature (Monitor by TLC/LC-MS) add_alkyl_halide->reaction workup Work-up: - Cool and Filter - Concentrate Filtrate reaction->workup purification Purification: - Extraction - Distillation or Chromatography workup->purification product N-Alkylated Product purification->product

Caption: Workflow for Direct N-Alkylation of this compound.

experimental_workflow_reductive_amination start Start reagents Combine this compound, Carbonyl Compound, and Solvent start->reagents iminium_formation Stir for Iminium Ion Formation reagents->iminium_formation add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) iminium_formation->add_reducing_agent reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reducing_agent->reaction workup Work-up: - Quench with NaHCO₃ - Extract with Organic Solvent reaction->workup purification Purification: - Dry and Concentrate - Distillation or Chromatography workup->purification product N-Alkylated Product purification->product

Caption: Workflow for N-Alkylation via Reductive Amination.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of a diverse range of compounds with potential applications in various fields. The choice of the synthetic method should be guided by the nature of the desired product, the availability of reagents, and the desired reaction conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop efficient and selective N-alkylation strategies for this important heterocyclic scaffold. Further optimization of reaction parameters may be necessary to achieve optimal results for specific substrates.

References

Synthesis of Novel Derivatives from 3,5-Dimethylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 3,5-dimethylpiperidine. This versatile scaffold is a key building block in medicinal chemistry, leading to the development of potent enzyme inhibitors and other biologically active molecules.

Application Note 1: Synthesis of N-Aryl-3,5-dimethylpiperidine Derivatives via Buchwald-Hartwig Amination

Introduction: The N-aryl piperidine motif is a common feature in many centrally active pharmaceuticals. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a diverse library of N-aryl-3,5-dimethylpiperidine derivatives. These derivatives are valuable for screening as potential drug candidates, particularly as enzyme inhibitors.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Oven-dried Schlenk tube under inert atmosphere (N2 or Ar) reagents Add this compound, aryl halide, palladium catalyst, ligand, and base start->reagents solvent Add anhydrous solvent (e.g., toluene, dioxane) reagents->solvent heat Heat to desired temperature (e.g., 80-110 °C) solvent->heat stir Stir for 12-24 hours (monitor by TLC/LC-MS) heat->stir cool Cool to room temperature stir->cool quench Quench reaction and perform aqueous work-up cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for Buchwald-Hartwig amination.

Protocol: Synthesis of N-(4-methylphenyl)-3,5-dimethylpiperidine

This protocol is adapted from general procedures for Buchwald-Hartwig amination.

Materials:

  • This compound

  • 4-Bromotoluene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk tube was added Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 mmol).

  • The tube was evacuated and backfilled with argon three times.

  • This compound (1.0 mmol), 4-bromotoluene (1.2 mmol), and anhydrous toluene (5 mL) were added via syringe.

  • The reaction mixture was heated to 100 °C and stirred for 18 hours.

  • After cooling to room temperature, the reaction was quenched with water.

  • The mixture was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the title compound.

Quantitative Data:

ParameterValue
Reactants This compound, 4-Bromotoluene
Catalyst System Pd₂(dba)₃ / XPhos
Base Sodium tert-butoxide
Solvent Toluene
Reaction Temperature 100 °C
Reaction Time 18 hours
Typical Yield 70-90% (dependent on substrate)
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Application Note 2: Synthesis of this compound Amide Derivatives as Enzyme Inhibitors

Introduction: Amide derivatives of this compound have shown significant potential as enzyme inhibitors, for example, targeting Fatty Acid Amide Hydrolase (FAAH) or Acetylcholinesterase (AChE). The synthesis of these amides is typically achieved through the coupling of this compound with a carboxylic acid using a suitable coupling agent.

Protocol: Synthesis of 1-(4-chlorobenzoyl)-3,5-dimethylpiperidine

This protocol is adapted from the synthesis of similar amide compounds.[1]

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 mmol) in anhydrous DCM (5 mL) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the final product.[1]

Quantitative Data:

ParameterValue
Reactants This compound, 4-Chlorobenzoyl chloride
Base Triethylamine
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Typical Yield >85%
Characterization ¹H NMR, ¹³C NMR, IR, Mass Spectrometry

Signaling Pathway Diagrams

Renin-Angiotensin-Aldosterone System (RAAS) and Inhibition:

Derivatives of this compound have been investigated as renin inhibitors, which block the first committed step in the RAAS pathway, a critical regulator of blood pressure.

RAAS_Pathway cluster_enzymes Enzymes Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Aldosterone Aldosterone (from Adrenal Gland) AT1_Receptor->Aldosterone stimulates release Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Na+ & H2O retention Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE (from Lungs) Renin_Inhibitor This compound Derivative (Renin Inhibitor) Renin_Inhibitor->Renin inhibits

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System.

Acetylcholinesterase and Cholinergic Signaling:

Certain this compound derivatives act as acetylcholinesterase (AChE) inhibitors, preventing the breakdown of the neurotransmitter acetylcholine and thereby enhancing cholinergic signaling. This is a key therapeutic strategy for Alzheimer's disease.

AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE hydrolyzed by ACh_receptor ACh Receptor ACh_synapse->ACh_receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibitor This compound Derivative (AChE Inhibitor) AChE_Inhibitor->AChE inhibits Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Caption: Acetylcholinesterase inhibition in a cholinergic synapse.

References

Application Notes and Protocols: 3,5-Dimethylpiperidine in Specialty Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dimethylpiperidine in the synthesis of specialty polymers. While direct incorporation of this compound as a primary monomer in high-performance polymers like aramids and polyimides is not extensively documented in readily available literature, its role as a valuable building block and additive for enhancing polymer properties is noteworthy. This document outlines the potential applications, relevant synthetic protocols, and the influence of its unique structure on polymer characteristics.

Introduction: The Role of this compound in Polymer Chemistry

This compound, a cyclic secondary diamine, offers a unique structural motif for polymer synthesis.[1] Its non-planar, sterically hindered structure can be leveraged to modify the properties of various polymers. It exists as cis and trans isomers, and the selection of a specific isomer can influence the resulting polymer's characteristics.[1]

The primary applications of this compound in polymer science can be categorized as:

  • Monomer for Specialty Polyamides: As a diamine, it can react with diacyl chlorides to form polyamides. The resulting polymers are expected to have modified solubility, thermal properties, and mechanical behavior compared to polyamides derived from linear or aromatic diamines.

  • Polymer Additive: Derivatives of this compound can be used as additives to improve the performance of existing polymers. These enhancements can include increased thermal stability and improved resistance to corrosion.[2]

Data Presentation: Physicochemical Properties

While specific quantitative data for high-performance polymers synthesized directly from this compound is scarce in the literature, the following table summarizes the general properties of related polyamides and the reported improvements when this compound derivatives are used as additives.

PropertyPolymer SystemValue/ObservationReference
Thermal Stability Lubricant Additives30% improvement in thermal stability.[2]
Corrosion Resistance Coatings65% improvement in salt-spray testing.[2]
Glass Transition Temperature (Tg) Aromatic Polyamides210°C - 261°C[2]
10% Weight Loss Temperature (TGA) Aromatic Polyamides (in Nitrogen)620°C - 710°C[2]
10% Weight Loss Temperature (TGA) Aromatic Polyamides (in Air)497°C - 597°C[2]
Inherent Viscosity Aromatic Polyamides0.52 - 0.96 dL/g[2]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polyamides, which can be adapted for the use of this compound as the diamine monomer.

Interfacial Polymerization of Polyamides

Interfacial polymerization is a common method for synthesizing polyamides from diamines and diacyl chlorides.[3] The reaction occurs at the interface of two immiscible liquids.

Materials:

  • This compound (as the diamine)

  • Terephthaloyl chloride or Isophthaloyl chloride (as the diacyl chloride)

  • Organic solvent (e.g., hexane, dichloromethane)

  • Aqueous solvent (e.g., water)

  • Acid scavenger (e.g., sodium hydroxide, triethylamine)

Protocol:

  • Prepare an aqueous solution of this compound and the acid scavenger.

  • Prepare an organic solution of the diacyl chloride in the chosen organic solvent.

  • Carefully layer the organic solution on top of the aqueous solution in a beaker.

  • A polymer film will form at the interface of the two layers.

  • The polymer film can be continuously drawn out from the interface, washed with water and a suitable solvent to remove unreacted monomers and byproducts, and then dried.

Diagram: Interfacial Polymerization Workflow

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Diamine This compound Interface Interface Diamine->Interface Base Acid Scavenger (e.g., NaOH) Base->Interface DiacylChloride Diacyl Chloride (e.g., Terephthaloyl Chloride) DiacylChloride->Interface Solvent Organic Solvent (e.g., Hexane) Solvent->Interface Polymerization Polymerization Interface->Polymerization Washing Washing Polymerization->Washing Draw film Drying Drying Washing->Drying Polyamide Polyamide Product Drying->Polyamide

Caption: Workflow for interfacial polymerization of polyamides.

Solution Polymerization of Polyamides

Solution polymerization is another method where both monomers are dissolved in a single solvent.

Materials:

  • This compound

  • Diacyl chloride (e.g., terephthaloyl chloride)

  • Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

  • Acid scavenger (e.g., pyridine, triethylamine)

Protocol:

  • In a flask equipped with a stirrer and a nitrogen inlet, dissolve this compound and the acid scavenger in the aprotic polar solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the diacyl chloride in the same solvent to the cooled diamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • The resulting polymer solution can be precipitated by pouring it into a non-solvent like methanol.

  • The precipitated polymer is then collected by filtration, washed, and dried under vacuum.

Diagram: Solution Polymerization Workflow

G Monomers This compound + Diacyl Chloride + Acid Scavenger Reaction Reaction under N2 (Ice bath -> Room Temp) Monomers->Reaction Solvent Aprotic Polar Solvent (e.g., NMP) Solvent->Reaction Precipitation Precipitation in Non-Solvent (e.g., Methanol) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying under Vacuum Washing->Drying Polyamide Polyamide Product Drying->Polyamide

Caption: Workflow for solution polymerization of polyamides.

Influence of this compound Structure on Polymer Properties

The incorporation of this compound into a polymer backbone is expected to influence its properties in several ways:

  • Solubility: The non-planar and aliphatic nature of the piperidine ring can disrupt the chain packing that is common in aromatic polyamides, potentially leading to improved solubility in organic solvents.[4]

  • Thermal Properties: The introduction of the aliphatic ring may lower the glass transition temperature (Tg) and the overall thermal stability compared to fully aromatic polyamides. However, its derivatives have been shown to enhance thermal stability when used as additives.[2]

  • Mechanical Properties: The flexibility of the piperidine ring could lead to polymers with lower tensile strength and modulus compared to those with rigid aromatic backbones.

  • Isomer Effects: The cis and trans isomers of this compound have different spatial arrangements of the methyl groups.[1] This difference in stereochemistry can affect how the polymer chains pack, leading to variations in crystallinity, solubility, and thermal properties. The trans isomer, being more linear, might allow for more ordered packing and potentially higher melting points and mechanical strength compared to the cis isomer.

Diagram: Logical Relationship of Isomer Structure to Polymer Properties

G cluster_isomers This compound Isomers cluster_properties Potential Polymer Properties Cis cis-Isomer (Methyls on same side) Solubility Solubility Cis->Solubility Higher? Tg Glass Transition Temp. Cis->Tg Lower? Crystallinity Crystallinity Cis->Crystallinity Lower? Mechanical Mechanical Strength Cis->Mechanical Lower? Trans trans-Isomer (Methyls on opposite sides) Trans->Solubility Lower? Trans->Tg Higher? Trans->Crystallinity Higher? Trans->Mechanical Higher?

Caption: Hypothesized influence of cis/trans isomers on polymer properties.

Conclusion

This compound presents an interesting, though not widely exploited, monomer for the synthesis of specialty polyamides. Its unique cyclic and substituted structure offers a route to modify the properties of traditional polyamides, particularly in terms of solubility and processability. Furthermore, its derivatives have shown promise as performance-enhancing additives. Further research is warranted to fully explore the potential of both cis and trans isomers of this compound in the creation of novel high-performance polymers and to generate a more comprehensive dataset of their physical and chemical properties. The provided protocols offer a starting point for the synthesis and investigation of these intriguing materials.

References

Application Notes & Protocols: Chiral Resolution of trans-3,5-Dimethylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: trans-3,5-Dimethylpiperidine is a chiral molecule existing as a pair of enantiomers: (3R,5R)-3,5-dimethylpiperidine and (3S,5S)-3,5-dimethylpiperidine. As with many chiral compounds, the individual enantiomers can exhibit different pharmacological, toxicological, and metabolic properties. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is crucial for drug discovery, stereoselective synthesis, and materials science. These application notes provide detailed protocols for the three primary methods of chiral resolution: diastereomeric salt crystallization, chiral High-Performance Liquid Chromatography (HPLC), and enzymatic kinetic resolution.

Method 1: Diastereomeric Salt Resolution

This classical method is one of the most straightforward and cost-effective techniques for large-scale enantiomeric separation.[1] It involves reacting the racemic base (trans-3,5-dimethylpiperidine) with an optically pure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, notably solubility, which allows for their separation by fractional crystallization.[1][2]

Experimental Protocol

1. Selection of Resolving Agent and Solvent:

  • Resolving Agent: The choice of resolving agent is critical. For piperidine derivatives, common choices include tartaric acid and its derivatives.[3] Based on analogous separations of similar structures, O,O'-dibenzoyl-L-tartaric acid and (S)-mandelic acid are strong candidates.[4] It is recommended to screen several resolving agents to find one that forms a well-defined crystalline salt with one diastereomer.

  • Solvent: The solvent system must be chosen to maximize the solubility difference between the two diastereomeric salts. Alcohols (e.g., ethanol, methanol, isopropanol) or aqueous alcohol mixtures are common starting points.

2. Diastereomeric Salt Formation: a. Dissolve 1.0 equivalent of racemic trans-3,5-dimethylpiperidine in a suitable solvent (e.g., ethanol) with gentle heating in a flask equipped with a stirrer and reflux condenser. b. In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., O,O'-dibenzoyl-L-tartaric acid) in the same solvent.[2] c. Slowly add the resolving agent solution to the solution of the racemic amine. d. Stir the mixture and allow it to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

3. Isolation and Purification of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. b. The purity of the isolated salt (diastereomeric excess, d.e.) can be improved by recrystallization from a suitable solvent.[1]

4. Liberation of the Enantiomerically Enriched Amine: a. Suspend the purified diastereomeric salt in water. b. Add a base (e.g., 1M NaOH solution) to the suspension until the pH is basic (pH > 10) to deprotonate the piperidine nitrogen and break the salt. c. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether) multiple times. d. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched trans-3,5-dimethylpiperidine.

5. Determination of Enantiomeric Purity: a. The enantiomeric excess (e.e.) of the final product should be determined by a suitable analytical method, such as chiral HPLC or chiral GC.

Data Presentation

The following table summarizes representative data from a screening process for diastereomeric salt resolution. Note: Data is illustrative and based on typical outcomes for this method.

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Salt (%)d.e. of Salt (%)e.e. of Liberated Amine (%)
L-Tartaric AcidEthanol1 : 0.8357575
O,O'-Dibenzoyl-L-tartaric acidMethanol1 : 0.542>95>95
(S)-(+)-Mandelic AcidIsopropanol1 : 1408888
(R)-(-)-Camphorsulfonic AcidAcetone1 : 1- (Oil)N/AN/A

Workflow Diagram

G cluster_prep Salt Formation cluster_sep Separation cluster_lib Liberation & Analysis racemate Racemic trans-3,5-Dimethylpiperidine solvent1 Dissolve in Solvent (e.g., Ethanol) racemate->solvent1 agent Chiral Resolving Agent (e.g., L-DBTA) agent->solvent1 mix Mix & Cool solvent1->mix crystallize Fractional Crystallization mix->crystallize filter Filter & Wash crystallize->filter less_soluble Less Soluble Salt (e.g., (R,R)-Amine-(L)-Acid) filter->less_soluble Solid more_soluble More Soluble Salt (in filtrate) filter->more_soluble Liquid basify Basify (e.g., NaOH) & Extract less_soluble->basify enantiomer Enantiopure Amine (e.g., (3R,5R)-isomer) basify->enantiomer analysis Analyze e.e. (Chiral HPLC) enantiomer->analysis

Caption: Workflow for Diastereomeric Salt Resolution.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for both analytical determination of enantiomeric purity and preparative separation of enantiomers.[5] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5]

Experimental Protocol

1. Column and Mobile Phase Screening (Analytical Scale): a. Column Selection: Polysaccharide-based CSPs are highly versatile and effective for a wide range of chiral compounds.[6] It is recommended to screen columns with different chiral selectors, such as:

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)
  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)
  • Immobilized polysaccharide phases for broader solvent compatibility (e.g., Chiralpak® IA, IB, IC). b. Mobile Phase Selection: Screen both normal-phase and reversed-phase conditions.
  • Normal Phase (NP): Typically Hexane/Isopropanol or Hexane/Ethanol mixtures. For basic amines like piperidines, add a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) to improve peak shape.
  • Reversed Phase (RP): Typically Acetonitrile/Water or Methanol/Water with buffers (e.g., ammonium bicarbonate, formic acid). c. Analysis: Inject a small amount of the racemic mixture and monitor the chromatogram. The goal is to achieve baseline separation (Resolution, Rs > 1.5).

2. Method Optimization: a. Once partial separation is observed, optimize the mobile phase composition (e.g., vary the percentage of alcohol in NP). b. Adjust the flow rate (typically 0.5-1.0 mL/min for analytical columns) to balance resolution and analysis time. c. Optimize the column temperature, as it can affect selectivity.

3. Scale-Up to Preparative HPLC: a. Once an optimized analytical method is developed, it can be scaled up to a larger diameter preparative column. b. Increase the injection volume and concentration of the sample. c. Collect the fractions corresponding to each separated enantiomer peak. d. Combine the fractions for each enantiomer and remove the solvent to obtain the purified enantiomers.

Data Presentation

The following table shows potential screening results for the analytical separation of trans-3,5-dimethylpiperidine. Note: Data is illustrative.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)t_R1 (min)t_R2 (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (80:20:0.1)1.08.59.81.8
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH/DEA (90:10:0.1)1.012.112.50.9
Cellulose tris(3,5-dichlorophenylcarbamate)ACN / 10 mM NH₄HCO₃ (70:30)0.86.26.20.0

Workflow Diagram

G cluster_np Normal Phase cluster_rp Reversed Phase start Start with Racemic Mixture screen_csp Screen Chiral Stationary Phases (e.g., Cellulose, Amylose based) start->screen_csp screen_np Screen NP Solvents (Hexane/IPA + 0.1% DEA) screen_csp->screen_np screen_rp Screen RP Solvents (ACN/H₂O + Buffer) screen_csp->screen_rp decision Separation Observed? screen_np->decision screen_rp->decision decision->screen_csp No, try new CSP optimize Optimize Mobile Phase Ratio, Flow Rate, Temperature decision->optimize Yes validate Validate Method (Rs > 1.5) optimize->validate scaleup Scale-up to Preparative HPLC validate->scaleup end Collect Pure Enantiomers scaleup->end

Caption: Logical workflow for Chiral HPLC method development.

Method 3: Enzymatic Kinetic Resolution

Kinetic resolution uses an enzyme (often a lipase or protease) to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[7] This results in a mixture of a reacted enantiomer and an unreacted enantiomer, which can then be separated by standard chemical methods (e.g., extraction, chromatography). A key limitation is that the maximum theoretical yield for a single enantiomer is 50%.[8]

Critical Note: For piperidines lacking a substituent at the alpha-position (next to the nitrogen), such as 3,5-disubstituted piperidines, enzyme-catalyzed acylation may be unselective.[8] Therefore, this method requires careful experimental screening and may not be successful for trans-3,5-dimethylpiperidine.

Experimental Protocol

1. Enzyme and Acyl Donor Screening: a. In a series of vials, dissolve a known amount of racemic trans-3,5-dimethylpiperidine in an anhydrous organic solvent (e.g., THF, toluene, or MTBE). b. Add a different lipase to each vial (e.g., Lipase from Pseudomonas cepacia (PSL), Candida antarctica Lipase B (CALB), Pig Liver Esterase (PLE)). c. Add an acyl donor (e.g., vinyl acetate, isopropenyl acetate, or an acid anhydride). d. Stir the reactions at a controlled temperature (e.g., 30-40 °C).

2. Monitoring the Reaction: a. Periodically take aliquots from each reaction. b. Monitor the conversion (disappearance of starting material) and the enantiomeric excess (e.e.) of both the remaining amine substrate and the formed amide product using chiral HPLC or GC. c. The ideal reaction is stopped at or near 50% conversion, which should theoretically provide the highest e.e. for both the substrate and product.

3. Work-up and Separation: a. Once the optimal conversion is reached, stop the reaction by filtering off the enzyme. b. The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer (an amide). c. This mixture can be separated. For example, an acidic wash (e.g., 1M HCl) will extract the basic unreacted amine into the aqueous layer, leaving the neutral amide product in the organic layer. d. The unreacted amine can be recovered by basifying the aqueous layer and extracting. The amide product can be isolated by evaporating the organic solvent. If desired, the amide can be hydrolyzed back to the amine to yield the other enantiomer.

Data Presentation

The following table shows a hypothetical screening for enzymatic resolution. Note: Data is illustrative and success is not guaranteed for this substrate.

EnzymeAcyl DonorSolventConversion (%)e.e. Substrate (%)e.e. Product (%)
Lipase PS (P. cepacia)Vinyl AcetateTHF519694
CALB (C. antarctica)Isopropenyl AcetateToluene499897
Pig Liver EsteraseEthyl AcetateMTBE151213

Workflow Diagram

G cluster_input Initial State cluster_reaction Enzymatic Reaction cluster_output Final State (~50% Conversion) racemate Racemic Amine (R-Amine + S-Amine) enzyme Enzyme (e.g., Lipase) + Acyl Donor racemate->enzyme fast_rxn Fast Reaction slow_rxn Slow/No Reaction mixture Mixture of: Unreacted S-Amine + Product R-Amide enzyme->mixture r_amine R-Amine r_amide R-Amide r_amine->r_amide k_fast s_amine S-Amine s_amine->slow_rxn k_slow separation Chemical Separation (e.g., Extraction) mixture->separation s_enantiomer Pure S-Amine separation->s_enantiomer r_enantiomer Pure R-Amide (hydrolyze to R-Amine) separation->r_enantiomer

Caption: Principle of Enzymatic Kinetic Resolution.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselectivity in 3,5-Dimethylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the synthesis of 3,5-dimethylpiperidine, focusing on methods to control and optimize the diastereomeric ratio of cis and trans isomers.

Frequently Asked Questions (FAQs)

Q1: What are the key diastereomers of this compound and how do their structures differ?

A1: this compound exists as two primary diastereomers: cis and trans.[1][2][3] The structural difference lies in the spatial orientation of the two methyl groups relative to the piperidine ring. In the cis isomer, both methyl groups are on the same side of the ring plane. In the trans isomer, the methyl groups are on opposite sides of the ring plane.[2] This structural variance leads to different physical properties and can significantly impact their utility as catalysts or intermediates in complex molecule synthesis.[2]

Q2: What is the most common industrial method for synthesizing this compound?

A2: The most prevalent method for both laboratory and industrial-scale synthesis is the catalytic hydrogenation of 3,5-dimethylpyridine, also known as 3,5-lutidine.[1][3][4] This process typically involves reacting 3,5-lutidine with hydrogen gas under pressure in the presence of a metal catalyst.[1][4]

Q3: How can the diastereoselectivity (cis/trans ratio) of the hydrogenation reaction be controlled?

A3: The diastereomeric ratio is highly dependent on the reaction conditions. The most influential factors are the choice of catalyst, solvent, reaction temperature, and hydrogen pressure.[1][4] By carefully selecting these parameters, the synthesis can be directed to favor either the cis or the trans isomer.

Q4: How do different hydrogenation catalysts affect the final cis/trans ratio?

A4: The catalyst choice is a critical determinant of diastereoselectivity. Different metals exhibit distinct selectivities. For instance, rhodium on carbon (Rh/C) is often used to favor the formation of the cis isomer.[1] Conversely, catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO₂) tend to yield a higher proportion of the trans isomer.[2] A composite catalyst system, such as one containing ruthenium, nickel, and zinc acetate, has also been reported to increase the yield of the trans isomer.[1]

Table 1: Effect of Catalyst on Diastereomeric Ratio in this compound Synthesis
CatalystTypical Diastereomeric Ratio (trans:cis)Reference
5% Rhodium on Carbon (Rh/C)cis isomer is the major product[1]
10% Palladium on Carbon (Pd/C)70:30[2]
10% Platinum Oxide (PtO₂)60:40[2]
Ruthenium/Nickel/Zinc Acetate CompositeCan achieve 20-35% trans content[1]

Q5: Can the isomeric ratio be altered after the initial synthesis is complete?

A5: Yes, it is possible to change the diastereomeric ratio through a process called epimerization. This involves converting one diastereomer into the other under thermodynamic control. For example, treating a mixture of isomers with a strong base like potassium tert-butoxide (KOtBu) in a suitable solvent (e.g., THF) can shift the equilibrium. This technique has been used to significantly enrich the trans isomer, shifting a ratio from 50:50 to as high as 95:5.[2]

Q6: How are the cis and trans isomers separated once the reaction is complete?

A6: After synthesis, the resulting mixture of cis and trans isomers can be separated using standard laboratory techniques such as fractional distillation or column chromatography.[2] The choice of method depends on the scale of the reaction and the required purity of the final products.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Overall Yield - Inactive or poisoned catalyst.- Leaks in the high-pressure hydrogenation system.- Non-optimal temperature or pressure.- Use fresh, high-quality catalyst.- Thoroughly check the reactor seals and connections for leaks.- Systematically screen temperature and pressure to find optimal conditions.
Poor Diastereoselectivity - Incorrect catalyst choice for the desired isomer.- Contaminants in the starting material or solvent.- Reaction temperature is too high or too low.- Verify that the selected catalyst aligns with the target isomer (see Table 1).- Use purified 3,5-lutidine and high-purity, dry solvents.- Optimize the reaction temperature; selectivity is often temperature-dependent.
Incomplete Reaction - Insufficient hydrogen pressure.- Catalyst deactivation during the reaction.- Inadequate reaction time.- Ensure the hydrogen pressure is maintained at the target level throughout the reaction.- Consider adding a second portion of catalyst if deactivation is suspected.- Monitor the reaction by GC or TLC and extend the reaction time until starting material is consumed.
Side Product Formation - Over-reduction or ring-opening.- High reaction temperatures causing degradation.- Use a more selective catalyst or milder reaction conditions (lower temperature/pressure).- Reduce the reaction temperature to minimize thermal decomposition.

Experimental Protocols

Protocol 1: Preferential Synthesis of cis-3,5-Dimethylpiperidine

This protocol is adapted from methodologies favoring the cis isomer, often employing a rhodium-based catalyst.[1]

  • Reactor Preparation: To a high-pressure autoclave, add 3,5-lutidine (1 equivalent) and ethanol as the solvent.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Rhodium on Carbon (Rh/C) catalyst (typically 5 mol%).

  • Sealing and Purging: Seal the reactor and purge the system multiple times with hydrogen gas to remove all air.

  • Reaction Conditions: Pressurize the reactor with hydrogen to approximately 1000 psi. Begin vigorous stirring and maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 24 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with additional ethanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product mixture, which can then be analyzed by GC or NMR to determine the diastereomeric ratio.

Protocol 2: Synthesis Favoring trans-3,5-Dimethylpiperidine

This protocol utilizes a palladium catalyst, which has been shown to favor the formation of the trans isomer.[2]

  • Reactor Preparation: Add 3,5-lutidine (1 equivalent) and a suitable solvent (e.g., methanol or acetic acid) to a high-pressure hydrogenation vessel.

  • Catalyst Addition: Under an inert atmosphere, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Sealing and Purging: Seal the vessel, and purge it thoroughly with hydrogen gas.

  • Reaction Conditions: Pressurize the vessel with hydrogen to 50-100 psi. Stir the mixture vigorously. The reaction can be run at room temperature or with gentle heating (e.g., 40-60°C) to increase the rate.

  • Monitoring: Monitor the reaction for the cessation of hydrogen uptake.

  • Work-up: After completion, vent the hydrogen and purge with nitrogen. Remove the catalyst by filtration through celite, washing with the reaction solvent.

  • Isolation: Concentrate the filtrate via rotary evaporation to obtain the crude product. The diastereomeric ratio should be determined by ¹H NMR or GC analysis. Further purification and separation can be achieved via column chromatography.

Visualized Workflows

G cluster_0 Synthesis Stage cluster_1 Analysis & Optimization Stage start Start: 3,5-Lutidine catalyst Select Catalyst start->catalyst pd_c Pd/C or PtO2 (Favors trans) catalyst->pd_c Target: trans-isomer rh_c Rh/C (Favors cis) catalyst->rh_c Target: cis-isomer hydrogenation Catalytic Hydrogenation (Control T, P, Solvent) pd_c->hydrogenation rh_c->hydrogenation analysis Analyze Mixture (GC / NMR) hydrogenation->analysis check_ratio Ratio Acceptable? epimerization Optional: Epimerization (e.g., KOtBu) check_ratio->epimerization No separation Separation (Chromatography / Distillation) check_ratio->separation Yes epimerization->analysis product Isolated Isomers separation->product

Caption: Decision workflow for synthesizing and optimizing a target this compound isomer.

G center Diastereoselectivity (cis/trans Ratio) catalyst Catalyst (Rh, Pd, Pt, Ru) catalyst->center solvent Solvent (Ethanol, Water, etc.) solvent->center temp Temperature temp->center pressure H2 Pressure pressure->center

Caption: Key experimental factors influencing the diastereoselectivity of the synthesis.

References

Technical Support Center: Hydrogenation of 3,5-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common byproducts encountered during the catalytic hydrogenation of 3,5-dimethylpyridine to 3,5-dimethylpiperidine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on byproduct formation to assist in optimizing this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of 3,5-dimethylpyridine hydrogenation?

The primary product of the hydrogenation of 3,5-dimethylpyridine is this compound. This reaction typically produces a mixture of two geometric isomers: cis-3,5-dimethylpiperidine and trans-3,5-dimethylpiperidine. The ratio of these isomers is a key consideration and is influenced by the choice of catalyst and reaction conditions.

Q2: What are the most common byproducts other than geometric isomers?

The most common byproducts are partially hydrogenated intermediates, such as 1,2,3,6-tetrahydropyridine derivatives.[1] These arise from incomplete reaction and can often be converted to the desired piperidine by optimizing reaction conditions. Under certain conditions, ring-opening of the pyridine nucleus can occur, leading to δ-amino ketones, though this is less common in standard catalytic hydrogenations.[1]

Q3: How can I influence the cis/trans isomer ratio of the this compound product?

The choice of catalyst has a significant impact on the diastereomeric ratio of the product. For instance, using a 10% Palladium on Carbon (Pd/C) catalyst tends to favor the formation of the trans isomer, while a Platinum Oxide (PtO₂) catalyst may yield a higher proportion of the cis isomer.

Q4: What is catalyst poisoning and how can it be prevented?

Catalyst poisoning can occur due to the strong coordination of the nitrogen lone pair of the pyridine substrate or the piperidine product to the metal catalyst, deactivating it. This can be mitigated by adding an acid, such as hydrochloric acid or acetic acid, to the reaction mixture. The acid protonates the nitrogen, reducing its ability to bind to the catalyst.[1]

Troubleshooting Guides

This section addresses common issues encountered during the hydrogenation of 3,5-dimethylpyridine and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction & Formation of Partially Hydrogenated Intermediates - Insufficient reaction time or mild reaction conditions. - Catalyst deactivation.- Increase Reaction Time/Severity: Prolong the reaction duration or increase the hydrogen pressure and/or temperature to promote complete saturation.[1] - Increase Catalyst Loading: A higher catalyst-to-substrate ratio can improve conversion. - Optimize Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C) or Platinum-based catalysts (e.g., PtO₂) are often more effective than Palladium for pyridine hydrogenation.[1] - Use of Acidic Additives: The addition of acids like HCl or acetic acid can enhance catalyst activity.[1]
Undesired cis/trans Isomer Ratio - Suboptimal catalyst selection.- Catalyst Screening: Test different catalysts to achieve the desired isomer ratio. For example, Pd/C often favors the trans isomer, while PtO₂ may yield more of the cis isomer.
Low Product Yield - Catalyst poisoning. - Suboptimal reaction conditions.- Acid Addition: Introduce an acidic co-solvent like glacial acetic acid to prevent catalyst deactivation by the nitrogen lone pair.[1] - Optimize Conditions: Systematically vary hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C) to find the optimal conditions for your specific setup.[1]
Formation of Ring-Opened Byproducts - Use of specific catalysts and reaction conditions that promote ring cleavage.- Avoid Ring-Opening Conditions: If piperidine is the desired product, avoid catalytic systems and conditions known to promote ring opening, such as certain rhodium complexes in the presence of water and secondary amines.[1]

Quantitative Data on Byproduct Formation

The primary quantifiable "byproducts" in the hydrogenation of 3,5-dimethylpyridine are the geometric isomers of the product, this compound. The ratio of these isomers is highly dependent on the catalyst used.

CatalystSubstrateProduct Ratio (cis : trans)Reference
10% Pd/C3,5-Dimethylpyridine30 : 70General observation for substituted pyridines
PtO₂3,5-Dimethylpyridine40 : 60General observation for substituted pyridines

Note: The exact ratios can vary based on specific reaction conditions such as temperature, pressure, and solvent.

Experimental Protocols

Below are detailed methodologies for key experiments related to the hydrogenation of 3,5-dimethylpyridine.

Protocol 1: General Procedure for Hydrogenation of 3,5-Dimethylpyridine using PtO₂

This protocol is a general guideline and may require optimization for specific equipment and desired outcomes.

Materials:

  • 3,5-Dimethylpyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%)

  • Glacial Acetic Acid (solvent)

  • High-pressure reactor (autoclave)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

  • Standard workup reagents (e.g., sodium bicarbonate, ethyl acetate)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor, dissolve 3,5-dimethylpyridine in glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under an inert atmosphere if possible.

  • Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate can then be neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layers are then dried and concentrated to yield the crude product.

  • Purification: The crude product can be purified by distillation or column chromatography to separate the cis and trans isomers if required.

Visualizations

Logical Relationship for Troubleshooting Incomplete Hydrogenation

troubleshooting_incomplete_hydrogenation cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Hydrogenation or Presence of Intermediates cause1 Insufficient Reaction Time/ Mild Conditions start->cause1 cause2 Catalyst Deactivation start->cause2 solution1a Increase Reaction Time cause1->solution1a solution1b Increase H₂ Pressure/ Temperature cause1->solution1b solution2a Increase Catalyst Loading cause2->solution2a solution2b Change Catalyst (e.g., to Rh/C or PtO₂) cause2->solution2b solution2c Add Acidic Additive (e.g., Acetic Acid) cause2->solution2c

Caption: Troubleshooting workflow for incomplete hydrogenation.

Experimental Workflow for Catalytic Hydrogenation of 3,5-Dimethylpyridine

experimental_workflow A 1. Reactor Setup (3,5-Dimethylpyridine + Solvent) B 2. Catalyst Addition (e.g., PtO₂) A->B C 3. Reaction (Pressurize with H₂ and Stir) B->C D 4. Monitoring (GC-MS, TLC) C->D D->C Incomplete E 5. Work-up (Vent, Filter, Extract) D->E Complete F 6. Purification (Distillation/Chromatography) E->F G Product Analysis (NMR, GC-MS for isomer ratio) F->G

Caption: General experimental workflow for hydrogenation.

References

Preventing catalyst poisoning during 3,5-Dimethylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to address catalyst poisoning during the synthesis of 3,5-Dimethylpiperidine, a critical intermediate in the pharmaceutical and specialty chemical industries. The primary synthesis route involves the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine).

Frequently Asked Questions (FAQs)

Q1: What are the common symptoms of catalyst poisoning during my this compound synthesis?

A1: The primary indicators of catalyst poisoning are a decline in reaction performance. Key symptoms include:

  • Decreased Reaction Rate: The most immediate symptom is a significant slowdown in the reaction's progress.[1]

  • Incomplete Conversion: The reaction may stall before all the 3,5-dimethylpyridine is consumed, even with extended reaction times or harsher conditions.[1]

  • Changes in Selectivity: You may observe the formation of unexpected byproducts or a shift in the desired cis/trans isomer ratio of the this compound product.[1]

  • Need for Harsher Conditions: To achieve the target conversion, you might find it necessary to increase the temperature or hydrogen pressure beyond the standard protocol.[1]

Q2: What are the primary causes of catalyst deactivation in this specific hydrogenation reaction?

A2: Catalyst deactivation during the hydrogenation of 3,5-dimethylpyridine can be broadly categorized into two main sources: product inhibition and feedstock impurities.

  • Product Inhibition (Poisoning): The synthesized this compound product is itself a catalyst poison.[1] The lone pair of electrons on the nitrogen atom in the piperidine ring can strongly adsorb to the active metal sites of the catalyst.[1][2] This blocks the active sites and prevents reactant (3,5-dimethylpyridine) molecules from accessing them, thereby inhibiting the reaction.[3]

  • Feedstock Impurities: Contaminants present in the 3,5-dimethylpyridine starting material or the solvent are a major source of irreversible catalyst poisoning.[4][5] Common poisons include:

    • Sulfur Compounds: Hydrogen sulfide (H₂S), thiophenes, and mercaptans are notorious for poisoning noble metal catalysts by strongly chemisorbing onto active sites.[4][5]

    • Nitrogen-Containing Heterocycles: Besides the product itself, other nitrogen-based impurities in the feedstock can compete for active sites.[5]

    • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can deposit on and deactivate the catalyst.[2][4]

    • Halogenated Compounds: These can react with the catalyst surface, altering its chemical properties.[5]

    • Carbon Monoxide (CO): If present, CO can lead to competitive adsorption and the formation of inactive species on the catalyst surface.[5]

Q3: Which catalysts are most susceptible to poisoning in this reaction, and are there more resistant alternatives?

A3: The choice of catalyst significantly impacts the reaction's sensitivity to poisoning. Precious metal catalysts are commonly used for pyridine hydrogenation.[1] Their general susceptibility to poisoning by nitrogen compounds is: Palladium (Pd) > Ruthenium (Ru) >> Rhodium (Rh).[2] Nickel-based catalysts are also known to be poisoned by nitrogen-containing compounds.[1][2] For specific poisons like sulfur, most noble metal and nickel catalysts are highly susceptible.[4][5]

Catalyst TypeSusceptibility to Nitrogen PoisoningSusceptibility to Sulfur PoisoningNotes & Mitigation Strategies
Palladium (Pd/C) High[2]High[4]Often requires acidic conditions to prevent product inhibition.[6] Susceptible to poisoning by acetylene impurities.[4]
Ruthenium (Ru/C) Moderate-High[2]High[5][7]A common and effective catalyst for this transformation.[8][9] Composite Ru-Ni catalysts have been developed.[10][11]
Rhodium (Rh/C) Low-Moderate[2]HighGenerally more resistant to nitrogen-based poisons compared to Pd and Ru, making it a good alternative.[1][2]
Platinum (PtO₂) High[1]HighEffective for pyridine hydrogenation, often used in acidic media like glacial acetic acid.[12]
Nickel (Raney Ni) High[1]High[13]Susceptible to poisoning by amines.[2] Alloying with other metals can improve sulfur resistance.[14]
Iridium (Ir-based) LowModerateOperates through an ionic hydrogenation mechanism that can circumvent poisoning by nitrogen lone pairs.[3]

Q4: How can I prevent catalyst poisoning before starting my experiment?

A4: Proactive prevention is the most effective strategy. The single most important step is to ensure the purity of your feedstock.[5]

  • Feedstock Analysis: Analyze your 3,5-dimethylpyridine and solvent for common poisons like sulfur and water.

  • Purification: If impurities are detected, purify the feedstock. This can involve distillation or passing the materials through an adsorbent bed (guard bed) designed to trap specific poisons like sulfur or water.[2][15]

  • Catalyst Selection: Choose a catalyst known for its resistance to the specific type of poisoning you anticipate. For example, if product inhibition is the main concern, a rhodium-based catalyst might be preferable.[2]

  • Proper Handling: Ensure correct catalyst handling and storage procedures to avoid contamination from air or moisture, especially for pyrophoric catalysts like Raney Nickel.[2]

Q5: My hydrogenation reaction has stalled. How can I troubleshoot the problem?

A5: A stalled reaction is a classic sign of catalyst poisoning. Follow a systematic approach to identify the root cause. First, verify that reaction conditions (temperature, pressure, stirring) are correct and that the hydrogen supply is adequate. If conditions are optimal, catalyst poisoning is the likely culprit. The workflow below outlines a troubleshooting process.

G start_node Reaction Sluggish or Stalled decision_node1 Feedstock Pure? start_node->decision_node1 Investigate decision_node decision_node process_node process_node solution_node solution_node issue_node issue_node decision_node2 Catalyst Handled Properly? decision_node1->decision_node2 Yes process_node1 Analyze starting material and solvent for S, H₂O, other impurities. decision_node1->process_node1 No decision_node3 Product Inhibition Suspected? decision_node2->decision_node3 Yes issue_node1 Poisoning from air/ moisture exposure. decision_node2->issue_node1 No solution_node1 Purify feedstock using a guard bed or distillation. process_node1->solution_node1 issue_node2 Piperidine product is poisoning the catalyst. decision_node3->issue_node2 Yes issue_node3 Irreversible Poisoning decision_node3->issue_node3 No, problem persists solution_node2 Use a fresh batch of catalyst with proper inert handling. issue_node1->solution_node2 solution_node3 1. Switch to a more resistant catalyst (e.g., Rh-based). 2. Run reaction in acidic media. 3. Increase catalyst loading. issue_node2->solution_node3 solution_node4 Replace with fresh catalyst. Consider catalyst regeneration for valuable materials. issue_node3->solution_node4

Troubleshooting workflow for a stalled hydrogenation reaction.

Q6: Can a poisoned catalyst be regenerated?

A6: Yes, in some cases, catalyst activity can be at least partially restored through regeneration, although it may not return to the level of a fresh catalyst.[16] The appropriate method depends on the nature of the poison.

  • Thermal Regeneration: Involves heating the catalyst to high temperatures to desorb or decompose the poisoning compounds. This is often used for carbon deposits (coking).[17]

  • Chemical Regeneration: Uses specific chemical treatments to remove the poison.[17] This can include washing with solvents to remove organic contaminants or using acid washes to dissolve certain metal deposits. For ruthenium catalysts poisoned by sulfur, a specialized process involving treatment with a hydrogen halide gas stream followed by an oxidative treatment has been developed.[7]

Troubleshooting and Experimental Guides

Guide 1: Visualizing the Poisoning Mechanism

Catalyst poisoning occurs when molecules other than the intended reactant occupy the catalyst's active sites. In the hydrogenation of 3,5-dimethylpyridine, both the product (this compound) and common impurities like sulfur compounds are primary culprits.

G Mechanism of Catalyst Poisoning cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Pathways Catalyst Active Site (e.g., Ru, Pd) Product This compound Catalyst->Product Reaction Occurs Substrate 3,5-Dimethylpyridine Substrate->Catalyst Binds to site Product_Poison Product (Piperidine) H2 H₂ H2->Catalyst Poisoned_Catalyst_N Poisoned Site (N-Bound) Poisoned_Catalyst_S Poisoned Site (S-Bound) Product_Poison->Poisoned_Catalyst_N Strong Adsorption (Product Inhibition) Sulfur_Poison Sulfur Impurity (e.g., Thiophene) Sulfur_Poison->Poisoned_Catalyst_S Strong Chemisorption (Feedstock Poisoning)

Catalyst active sites blocked by product or sulfur impurities.
Guide 2: Feedstock Purification Workflow

A robust purification workflow is essential for consistent and successful hydrogenation reactions.

G start Raw Material (3,5-Dimethylpyridine, Solvent) analysis Step 1: Analysis (GC for purity, Lead Acetate Test for S, Karl Fischer for H₂O) start->analysis decision Impurities Detected? analysis->decision purify Step 2: Purification (Pass through activated carbon, alumina, or molecular sieves guard bed) decision->purify Yes final_product Purified Feedstock (Ready for reaction) decision->final_product No (Purity >99.5%) distill Step 3: Distillation (Fractional distillation for high purity if needed) purify->distill distill->final_product

A typical workflow for purifying feedstock before synthesis.

Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 3,5-Dimethylpyridine

This protocol is a representative example. Reaction conditions should be optimized for the specific catalyst and equipment used.

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Catalyst (e.g., 5% Ru/C, 5-10% by mass of substrate)[11]

  • Solvent (e.g., Deionized water, Ethanol, or Glacial Acetic Acid)[11][12]

  • High-pressure autoclave/hydrogenator

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: To a high-pressure reaction vessel, add 3,5-dimethylpyridine and the chosen solvent (e.g., for 100g of substrate, use 60g of deionized water).[11]

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 8g of a composite Ru/C-based catalyst) under a nitrogen or argon atmosphere.[11]

  • Sealing and Purging: Seal the reaction vessel and purge it several times with nitrogen gas to remove all air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40 kg/cm ² or ~580 psi).[11] Begin stirring and heat the reaction mixture to the target temperature (e.g., 150°C).[11]

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically run for a set time (e.g., 8 hours).[11]

  • Cooldown and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Workup: Open the reactor and separate the catalyst from the reaction mixture by filtration (e.g., through a pad of Celite). The crude product in the filtrate can then be purified, typically by distillation.

Protocol 2: Qualitative Test for Sulfur Impurities (Lead Acetate Test)

This is a simple and rapid method to detect the presence of hydrogen sulfide (H₂S), a potent catalyst poison.[2]

Materials:

  • Lead(II) acetate test paper or a solution of lead(II) acetate

  • Sample of 3,5-dimethylpyridine or solvent

  • A flask and a gentle heat source

Procedure:

  • Place a small amount of the liquid to be tested in a flask.

  • Slightly warm the liquid to increase the volatility of any dissolved H₂S.

  • Hold a strip of moist lead acetate test paper over the mouth of the flask without letting it touch the liquid.

  • If H₂S is present, it will react with the lead acetate to form black lead(II) sulfide (PbS).

  • Observation: A darkening or blackening of the test strip indicates the presence of sulfur compounds, signaling that the feedstock requires purification before use.[2]

Typical Reaction Conditions

The conditions for hydrogenation can vary significantly based on the catalyst used to optimize yield and selectivity for the desired isomer.

CatalystSubstrateSolventTemperature (°C)Pressure (psi)Typical Outcome
Ru/C, Ni powder, Zinc acetate [11]3,5-DimethylpyridineDeionized Water150~580Good conversion, trans-isomer content 20-35%
PtO₂ (Adams' catalyst) [12]3-Methylpyridine*Glacial Acetic AcidRoom Temp.~1015High conversion to the corresponding piperidine
10% Pd/C [8]3,5-DimethylpyridineNot specifiedNot specifiedNot specifiedYields more trans than cis isomer
3% Ru/C [8]3,5-DimethylpyridineNot specifiedNot specifiedNot specifiedReported to work very well for the hydrogenation

*Note: Data for 3-Methylpyridine is included as a close analogue to demonstrate conditions in acidic media.

References

Technical Support Center: Synthesis of cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-3,5-Dimethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,5-Dimethylpiperidine?

The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 3,5-dimethylpyridine (also known as 3,5-lutidine).[1][2] This process involves reacting 3,5-dimethylpyridine with hydrogen gas in the presence of a metal catalyst.[1]

Q2: What are the typical products of 3,5-dimethylpyridine hydrogenation?

The hydrogenation of 3,5-dimethylpyridine produces a mixture of two diastereomers: cis-3,5-Dimethylpiperidine and trans-3,5-Dimethylpiperidine.[1] The cis isomer has both methyl groups on the same side of the piperidine ring, while the trans isomer has them on opposite sides.[1]

Q3: How can I improve the yield of the cis-3,5-Dimethylpiperidine isomer?

Improving the yield of the cis isomer primarily involves careful selection of the catalyst and reaction conditions. Heterogeneous arene hydrogenation reactions generally favor the formation of the cis product.[3] Specific strategies include:

  • Catalyst Selection: Rhodium-based catalysts, such as Rhodium(III) oxide, and platinum-based catalysts, like Platinum(IV) oxide, are often effective in promoting the formation of the cis isomer.[3] Ruthenium on alumina has also been used.[4]

  • Solvent Choice: The solvent can influence the stereoselectivity. For example, using trifluoroethanol with a rhodium catalyst has been shown to favor the cis product.[3]

  • Avoid Catalysts that Favor the trans Isomer: Catalysts like 10% palladium on carbon have been reported to yield more of the trans isomer.[1]

Q4: How can the cis and trans isomers be separated?

The separation of cis and trans isomers of this compound can be achieved through standard laboratory techniques such as crystallization or chromatography.[1]

Q5: How can I monitor the progress and determine the cis/trans ratio of my reaction?

The progress of the reaction and the ratio of cis to trans isomers in the product mixture can be determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cis-3,5-Dimethylpiperidine.

Issue 1: Low Overall Yield

A low overall yield of this compound can be attributed to several factors.

Potential Cause Recommended Solution
Catalyst Inactivity or Poisoning Ensure the catalyst is fresh and has been stored correctly. Catalyst poisoning can occur from impurities in the starting material or solvent. Purify the 3,5-dimethylpyridine and use high-purity, dry solvents.
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time, temperature, or hydrogen pressure.
Suboptimal Reaction Conditions The choice of solvent, temperature, and pressure are critical. Review the experimental protocols and consider optimizing these parameters. For example, some catalysts may require acidic conditions to be effective.[6]
Losses During Work-up Ensure efficient extraction of the product from the reaction mixture. Back-extraction with an acidic solution can help recover the amine product from the organic phase. Careful removal of the catalyst by filtration through Celite can also prevent product loss.[5][6]
Issue 2: Poor Selectivity for cis-3,5-Dimethylpiperidine

Achieving a high cis to trans ratio is a common challenge.

Potential Cause Recommended Solution
Incorrect Catalyst Choice The choice of catalyst has a significant impact on stereoselectivity. Avoid catalysts known to favor the trans isomer, such as Palladium on Carbon (Pd/C).[1] Catalysts like Platinum(IV) oxide (PtO₂) or Rhodium(III) oxide (Rh₂O₃) are generally preferred for obtaining the cis product.[3]
Reaction Temperature Too High Higher temperatures can sometimes lead to epimerization and a higher proportion of the thermodynamically more stable trans isomer. Running the reaction at a lower temperature may improve cis selectivity.
Inappropriate Solvent The solvent can influence the approach of the substrate to the catalyst surface. Experiment with different solvents. For example, trifluoroethanol has been shown to be effective with a rhodium catalyst for producing the cis isomer.[3]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of cis-3,5-Dimethylpiperidine.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[6]

Materials:

  • 3,5-Dimethylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • High-pressure autoclave/hydrogenator

Procedure:

  • In a high-pressure reaction vessel, dissolve 3,5-Dimethylpyridine (1.0 g) in glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully vent the hydrogen gas.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and filter through a pad of Celite to remove the catalyst.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel to separate the isomers and obtain pure cis-3,5-Dimethylpiperidine.

Protocol 2: Hydrogenation using Ruthenium on Alumina Catalyst

This protocol is based on a patented method for the selective synthesis of cis-3,5-Dimethylpiperidine.[4]

Materials:

  • 3,5-Dimethylpyridine (3,5-lutidine)

  • 5% Ruthenium on alumina catalyst

  • Deionized water

  • High-pressure autoclave/hydrogenator

Procedure:

  • Charge a high-pressure autoclave with 3,5-dimethylpyridine, deionized water, and 5% ruthenium on alumina catalyst.

  • Seal the autoclave and purge with an inert gas.

  • Pressurize the autoclave with hydrogen to the desired pressure.

  • Heat the reaction mixture to a predetermined temperature (e.g., 180-250 °C).[4]

  • Maintain the reaction at the set temperature and pressure with vigorous stirring for the required duration.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting aqueous solution contains the this compound isomers. The product can be isolated by extraction with an organic solvent followed by distillation.

Data Summary

The following table summarizes the influence of different catalysts on the stereoselectivity of 3,5-dimethylpyridine hydrogenation based on available literature.

CatalystSolventTemperaturePressurePredominant IsomerReference
10% Palladium on CarbonNot specifiedNot specifiedNot specifiedtrans[1]
10% Platinum OxideNot specifiedNot specifiedNot specifiedtrans (60:40 trans:cis)[1]
Rhodium(III) oxide (Rh₂O₃)Trifluoroethanol40°C5 barcis[3]
5% Ruthenium on AluminaWater180-250°CNot specifiedcis[4]
Platinum(IV) oxide (PtO₂)Glacial Acetic AcidRoom Temp50-70 barcis[3][6]

Visualizations

Experimental Workflow for Hydrogenation

G General Workflow for Catalytic Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation cluster_purification Purification A Charge Reactor with 3,5-Dimethylpyridine, Solvent, and Catalyst B Seal and Purge Reactor A->B C Pressurize with H₂ B->C D Stir at Set Temperature C->D E Monitor Reaction (TLC/GC) D->E F Vent H₂ and Quench E->F G Filter to Remove Catalyst F->G H Extract Product G->H I Dry and Concentrate H->I J Column Chromatography or Distillation I->J K Characterize Product (NMR, GC-MS) J->K

Caption: A generalized workflow for the synthesis of this compound via catalytic hydrogenation.

Troubleshooting Logic for Low cis Selectivity

G Troubleshooting Low cis-Selectivity A Low cis:trans Ratio Observed B Review Catalyst Choice A->B C Is Pd/C being used? B->C D Switch to PtO₂, Rh₂O₃, or Ru/Al₂O₃ C->D Yes E Check Reaction Temperature C->E No J Re-evaluate cis:trans Ratio D->J F Is Temperature Elevated? E->F G Consider Lowering Temperature F->G Yes H Evaluate Solvent F->H No G->J I Experiment with Different Solvents (e.g., Trifluoroethanol) H->I I->J

Caption: A decision-making diagram for troubleshooting and improving the yield of cis-3,5-Dimethylpiperidine.

References

Technical Support Center: Controlling Stereoselectivity in 3,5-Dimethylpyridine Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of 3,5-dimethylpyridine to 3,5-dimethylpiperidine.

Troubleshooting Guides

Issue: Low Yield of this compound

Possible Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst has been properly stored and handled to prevent deactivation. - For catalysts like Raney Nickel, confirm that it was stored under an appropriate solvent and not exposed to air. - Consider catalyst poisoning by impurities in the substrate or solvent. Purify the 3,5-dimethylpyridine and use high-purity, dry solvents.
Suboptimal Reaction Conditions - Temperature: Verify that the reaction temperature is within the optimal range for the specific catalyst being used. For some ruthenium-based catalysts, temperatures around 145-160°C are effective.[1] - Pressure: Ensure the hydrogen pressure is adequate. Pressures in the range of 35-40 kg/cm ² have been reported to be successful.[1] - Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time. Reaction times of 5-8 hours have been documented.[1]
Poor Catalyst/Substrate Mixing - Ensure efficient stirring to maintain a good suspension of the heterogeneous catalyst in the reaction mixture. - For viscous solutions, consider diluting with an appropriate solvent.

Issue: Poor Cis/Trans Selectivity

Possible Cause Suggested Solution
Incorrect Catalyst Choice - The choice of catalyst is critical for stereoselectivity. For a higher proportion of the trans isomer, a composite catalyst system, such as Ruthenium on carbon combined with nickel powder and metal acetates, has been shown to be effective.[1] - To favor the cis isomer, consider using a Rhodium on carbon catalyst or an acidified Platinum (IV) oxide (PtO2) catalyst.[1][2]
Inappropriate Solvent - The solvent can influence the stereochemical outcome. For the synthesis of the trans isomer using a composite ruthenium catalyst, deionized water has been used successfully.[1] For favoring the cis isomer with a Rhodium on carbon catalyst, ethanol is a suitable solvent.[1] With PtO2, glacial acetic acid is used to promote cis selectivity.[2]
Reaction Conditions Favoring Thermodynamic Product - The trans isomer is generally the thermodynamically more stable product. Higher reaction temperatures and longer reaction times can lead to isomerization of the initially formed cis product to the trans product. To enhance the proportion of the cis (kinetic) product, consider using lower reaction temperatures and shorter reaction times, provided the reaction still proceeds to completion.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the cis/trans ratio in the reduction of 3,5-dimethylpyridine?

The cis/trans ratio of this compound is primarily controlled by the selection of the hydrogenation catalyst and the reaction conditions (solvent, temperature, and pressure). Different catalyst systems have been developed to selectively favor either the cis or the trans isomer.

Q2: Which catalyst should I use to obtain a majority of the trans-3,5-dimethylpiperidine isomer?

To favor the trans isomer, a composite catalyst system has been reported to be effective. One such system consists of ruthenium on carbon (Ru/C), nickel powder, and a metal acetate such as iron acetate or magnesium acetate.[1] This method has been reported to yield a trans content of 20-35%.[1]

Q3: How can I synthesize predominantly cis-3,5-dimethylpiperidine?

For the synthesis of the cis isomer, a rhodium on carbon (Rh/C) catalyst in ethanol at room temperature has been cited as a viable method.[1] Another approach is the use of Platinum (IV) oxide (PtO2) as a catalyst in glacial acetic acid. The acidic conditions are known to favor the formation of cis-piperidine derivatives.[2]

Q4: What is the role of the solvent in determining the stereoselectivity?

The solvent can influence the interaction between the substrate and the catalyst surface, thereby affecting the stereochemical pathway of the hydrogenation. For instance, polar protic solvents like water or ethanol are used in conjunction with specific catalysts to achieve different selectivities.[1] Glacial acetic acid not only acts as a solvent but also as a co-catalyst with PtO2 to promote cis selectivity.[2]

Q5: How do temperature and pressure affect the cis/trans ratio?

Generally, lower temperatures and shorter reaction times favor the kinetically controlled product, which is often the cis isomer. Higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamically more stable trans isomer. Hydrogen pressure is crucial for the reaction rate and should be optimized for the specific catalyst system.

Data Presentation

Table 1: Summary of Reaction Conditions for Stereoselective Reduction of 3,5-Dimethylpyridine

Target IsomerCatalystSolventTemperature (°C)Pressure ( kg/cm ²)Reaction Time (h)Reported Trans Content (%)
Trans Ru/C, Ni powder, Metal AcetateDeionized Water145 - 16035 - 405 - 820 - 35[1]
Cis 5% Rh/CEthanolRoom Temperature~70 (1000 psi)Not specifiedNot specified (implied high cis)[1]
Cis PtO2Glacial Acetic AcidRoom Temperature50 - 70 bar6 - 10Not specified (favors cis)[2]

Experimental Protocols

Protocol 1: Synthesis of trans-3,5-Dimethylpiperidine[1]

  • Materials: 3,5-dimethylpyridine, deionized water, composite catalyst (e.g., Ruthenium on carbon, nickel powder, and metallic iron acetate in a 1:0.05:0.08 mass ratio).

  • Procedure: a. In a high-pressure reactor, combine 100g of 3,5-dimethylpyridine, 60g of deionized water, and 10g of the composite catalyst under hydrogen protection. b. Seal the reactor and pressurize with hydrogen to 40 kg/cm ². c. Heat the reaction mixture to 145°C and maintain for 8 hours with stirring. d. After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. e. Filter the reaction mixture to remove the catalyst. f. Allow the filtrate to stand, and separate the organic layer (supernatant) containing the this compound. g. The crude product can be further purified by distillation.

Protocol 2: Synthesis of cis-3,5-Dimethylpiperidine (General method with PtO2)[2]

  • Materials: 3,5-dimethylpyridine, glacial acetic acid, Platinum (IV) oxide (PtO2).

  • Procedure: a. In a suitable pressure vessel, dissolve 1.0g of 3,5-dimethylpyridine in 5 mL of glacial acetic acid. b. Add a catalytic amount of PtO2 (e.g., 5 mol%). c. Seal the vessel and pressurize with hydrogen to 50-70 bar. d. Stir the reaction mixture at room temperature for 6-10 hours. e. Upon completion, carefully vent the hydrogen. f. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. i. The product can be purified by column chromatography or distillation.

Visualization

G cluster_start Starting Material cluster_trans Trans-Selective Pathway cluster_cis Cis-Selective Pathway 3,5-Dimethylpyridine 3,5-Dimethylpyridine Ru/C, Ni, Metal Acetate Ru/C, Ni, Metal Acetate 3,5-Dimethylpyridine->Ru/C, Ni, Metal Acetate Catalyst Rh/C or PtO2/H+ Rh/C or PtO2/H+ 3,5-Dimethylpyridine->Rh/C or PtO2/H+ Catalyst Deionized Water Deionized Water Ru/C, Ni, Metal Acetate->Deionized Water Solvent 145-160°C, 35-40 kg/cm² 145-160°C, 35-40 kg/cm² Deionized Water->145-160°C, 35-40 kg/cm² Conditions trans-3,5-Dimethylpiperidine trans-3,5-Dimethylpiperidine 145-160°C, 35-40 kg/cm²->trans-3,5-Dimethylpiperidine Product Ethanol or Acetic Acid Ethanol or Acetic Acid Rh/C or PtO2/H+->Ethanol or Acetic Acid Solvent Room Temp, ~70 bar Room Temp, ~70 bar Ethanol or Acetic Acid->Room Temp, ~70 bar Conditions cis-3,5-Dimethylpiperidine cis-3,5-Dimethylpiperidine Room Temp, ~70 bar->cis-3,5-Dimethylpiperidine Product

Caption: Synthetic pathways for cis/trans isomer control.

References

Navigating Synthesis with 3,5-Dimethylpiperidine: A Technical Guide to Avoiding Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals utilizing 3,5-dimethylpiperidine in their synthetic workflows now have access to a comprehensive technical support guide. This resource addresses common and complex side reactions, providing detailed troubleshooting protocols and frequently asked questions to ensure cleaner reactions and higher yields of desired products. The guide focuses on practical, actionable advice for overcoming challenges related to this versatile secondary amine.

The steric hindrance provided by the methyl groups at the 3 and 5 positions of the piperidine ring, along with the existence of cis and trans isomers, introduces a layer of complexity to its reactivity.[1] Understanding and controlling these factors is critical for minimizing the formation of unwanted byproducts. This technical support center provides the necessary insights and methodologies to achieve this control.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The most prevalent side reactions are associated with its nucleophilic nitrogen. These include over-alkylation to form quaternary ammonium salts, and when used as a basic catalyst, promotion of side reactions of the primary substrates, such as self-condensation in Knoevenagel reactions. The steric bulk of this compound can also influence regioselectivity in certain reactions.

Q2: How do the cis and trans isomers of this compound affect side reactions?

A2: The spatial orientation of the methyl groups in the cis and trans isomers can lead to different steric environments around the nitrogen atom. This can influence the rate and selectivity of reactions.[1] For instance, the accessibility of the nitrogen lone pair may differ, potentially affecting the rate of N-alkylation and the efficiency of its catalytic activity. While specific quantitative comparisons for all reaction types are not extensively documented, the choice of isomer can be a critical parameter to optimize for minimizing side products. The trans isomer is often noted for its utility in achieving high enantiomeric excess in certain catalytic applications.[1]

Q3: Can this compound promote unwanted C-alkylation when used as a base?

A3: While this compound is primarily used as a nucleophile or a Brønsted base, its basicity can deprotonate acidic C-H bonds in substrate molecules. This can lead to competing C-alkylation if an alkylating agent is present. The choice of reaction conditions, particularly the solvent and temperature, can influence the relative rates of N-alkylation versus C-alkylation. To favor N-alkylation of the piperidine, it is crucial to follow protocols that control stoichiometry and addition rates.

Troubleshooting Guides

Issue 1: Formation of Quaternary Ammonium Salt during N-Alkylation

Over-alkylation is a common issue when reacting secondary amines like this compound with alkylating agents. The desired tertiary amine product can be further alkylated to form a quaternary ammonium salt, which is often an undesired byproduct.

Troubleshooting Workflow for Over-Alkylation

References

Stability issues of 3,5-Dimethylpiperidine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,5-Dimethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a secondary amine and is generally stable under standard storage conditions (cool, dry, and away from light)[1][2]. However, its stability can be compromised under certain reaction conditions. The primary concerns are:

  • Acidic Conditions: As a base, it will react with acids to form the corresponding piperidinium salt. While the ring is generally stable, this salt formation alters its solubility and nucleophilicity.

  • Strong Oxidizing Agents: The molecule can be susceptible to oxidation, potentially leading to ring opening or the formation of N-oxides and other degradation products.

  • High Temperatures: Thermal decomposition can occur at elevated temperatures, leading to fragmentation of the molecule.

  • Strongly Basic Conditions with Heat: Under these conditions, there is a risk of side reactions, including the potential for Hofmann elimination if the nitrogen is quaternized.

Q2: With which common reagents is this compound incompatible?

A2: Care should be taken to avoid the following types of reagents, as they can react with this compound, leading to degradation or undesired side products:

  • Strong Acids: (e.g., HCl, H₂SO₄) - Exothermic salt formation.

  • Acid Chlorides and Anhydrides: Acylation of the secondary amine will occur.

  • Strong Oxidizing Agents: (e.g., KMnO₄, H₂O₂, O₃) - Can lead to oxidative degradation.

  • Organometallic Reagents: Grignard (RMgX) and organolithium (RLi) reagents are strong bases and will deprotonate the N-H group of the secondary amine rather than acting as nucleophiles in the desired reaction[3][4][5].

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of piperidine and other secondary amines, the following degradation pathways are plausible:

  • Oxidation: This can proceed via hydrogen abstraction from the N-H bond or adjacent C-H bonds, potentially leading to the formation of imines, enamines, or ring-opened products[6][7]. Further oxidation could lead to the formation of N-oxides or lactams.

  • Thermal Decomposition: At high temperatures, cleavage of the C-N or C-C bonds within the ring can occur, leading to smaller, volatile fragments.

  • Hofmann Elimination (under specific conditions): If this compound is converted to a quaternary ammonium salt (e.g., through exhaustive methylation), subsequent treatment with a strong base and heat can induce an E2 elimination to form an alkene[1][8][9].

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in a Reaction Where this compound is a Reactant
  • Question: I am using this compound as a nucleophile, but my reaction yield is very low. What could be the problem?

  • Answer:

    • Incompatible Reagents: Check if your reaction mixture contains acidic protons from other reagents or solvents that could be neutralizing the amine.

    • Steric Hindrance: The two methyl groups at the 3 and 5 positions create steric bulk, which can hinder its nucleophilicity. Consider if a less sterically hindered amine would be more suitable for your reaction.

    • Degradation: If the reaction is run at a high temperature or in the presence of oxidizing agents, the this compound may be degrading. Analyze a sample of your starting material that has been subjected to the reaction conditions (without other reactants) to check for degradation.

Issue 2: Appearance of Unexpected Byproducts
  • Question: I am observing unexpected peaks in my GC-MS/LC-MS analysis of the reaction mixture. Could these be from the degradation of this compound?

  • Answer:

    • Oxidative Degradation: If your reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of metal catalysts, you may be forming oxidation products. Look for masses corresponding to the addition of oxygen (N-oxide) or the loss of two hydrogen atoms (imine).

    • Reaction with Solvent: Certain solvents can react with amines under specific conditions. For example, at high temperatures, some halogenated solvents might react.

    • Hofmann-type Elimination: If you have quaternized the amine in situ and are running the reaction under basic conditions with heat, you might be observing products of Hofmann elimination.

Logical Troubleshooting Flowchart

Troubleshooting start Low Yield or Unexpected Byproducts check_reagents Are there acidic protons or oxidizing agents present? start->check_reagents check_temp Is the reaction run at high temperature? start->check_temp check_base Is a strong base used with heat? start->check_base steric_hindrance Consider steric hindrance of this compound start->steric_hindrance degradation Potential for Degradation check_reagents->degradation deprotonation If using organometallics, deprotonation is likely check_reagents->deprotonation Organometallics? check_temp->degradation side_reaction Potential for Side Reactions check_base->side_reaction change_amine Consider a less hindered amine steric_hindrance->change_amine run_control Run control experiment: heat 3,5-DMP in solvent degradation->run_control lower_temp Lower reaction temperature or reduce reaction time degradation->lower_temp hoftmann_elim If amine is quaternized, consider Hofmann elimination pathway side_reaction->hoftmann_elim analyze_control Analyze control by GC-MS/LC-MS for degradation products run_control->analyze_control

Caption: A flowchart for troubleshooting common issues with this compound.

Quantitative Data on Stability

Table 1: Illustrative Forced Degradation of this compound

Stress ConditionDuration (hours)% this compound RemainingAppearance of Solution
0.1 M HCl (aq) at 60 °C24>99%Clear, colorless
0.1 M NaOH (aq) at 60 °C24>99%Clear, colorless
3% H₂O₂ (aq) at 60 °C24~85%Slight yellow tint
Thermal (neat) at 100 °C24~95%Clear, colorless
Photolytic (solid, ICH Q1B)72>99%No change

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at 60 °C for 24 hours.

    • Thermal Degradation: Place a sample of neat this compound in an oven at 100 °C for 24 hours.

  • Sample Analysis: After the specified duration, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation: Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control sample. Identify any major degradation products by comparing chromatograms.

Workflow for Forced Degradation Study

Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, 60°C) prep_stock->oxidation thermal Thermal Degradation (Neat, 100°C) prep_stock->thermal sample_prep Cool, Neutralize, Dilute Samples acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep hplc_analysis Analyze by Stability-Indicating HPLC sample_prep->hplc_analysis data_interp Calculate % Degradation Identify Degradants hplc_analysis->data_interp

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer (pH 3-7) in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Start with a high percentage of aqueous phase and gradually increase the organic phase to elute more non-polar degradation products. A typical gradient might be 10% to 90% B over 20 minutes.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as this compound lacks a strong chromophore.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the forced degradation samples and ensuring that all degradation product peaks are well-resolved from the main this compound peak.

Potential Degradation Pathways

Oxidative Degradation

Oxidative degradation is a common pathway for amines. For this compound, this could involve the formation of an N-oxide or abstraction of a hydrogen atom from a carbon adjacent to the nitrogen, leading to an imine.

Oxidation_Pathway DMP This compound N_oxide N-oxide DMP->N_oxide Oxidation at N imine Imine DMP->imine Oxidation at C-H oxidant [O] ring_opened Ring-Opened Products imine->ring_opened Further Oxidation/ Hydrolysis

Caption: Plausible oxidative degradation pathways for this compound.

Hofmann Elimination Pathway

This pathway is only relevant if the secondary amine is first converted to a quaternary ammonium salt.

Hofmann_Elimination start This compound methylation Exhaustive Methylation (e.g., excess CH₃I) start->methylation quat_salt Quaternary Ammonium Salt methylation->quat_salt base_heat Strong Base (e.g., Ag₂O, H₂O) + Heat quat_salt->base_heat alkene Alkene Product (Hofmann Product) base_heat->alkene tertiary_amine Trimethylamine base_heat->tertiary_amine

Caption: The Hofmann elimination pathway for this compound.

By understanding the potential stability issues and utilizing the troubleshooting guides and protocols provided, researchers can mitigate risks and ensure the successful application of this compound in their synthetic endeavors.

References

Technical Support Center: Purification of 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3,5-Dimethylpiperidine. The following sections detail methods for removing common impurities and offer solutions to potential challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound is typically synthesized through the hydrogenation of 3,5-dimethylpyridine (also known as 3,5-lutidine).[1] Consequently, the primary impurities encountered are:

  • Cis- and Trans- Isomers: this compound exists as cis and trans diastereomers. The ratio of these isomers can vary depending on the synthesis method and catalyst used.[1]

  • Unreacted 3,5-Dimethylpyridine: Incomplete hydrogenation can lead to the presence of the starting material.

  • Catalyst Residues: Depending on the hydrogenation catalyst used (e.g., Ruthenium on carbon), trace amounts may remain in the crude product.[2]

  • Solvent Residues: Solvents used during the synthesis and workup may be present.

Q2: What methods can be used to purify this compound?

The most common and effective methods for purifying this compound are:

  • Fractional Distillation: This technique is particularly useful for separating the cis and trans isomers and removing lower or higher boiling point impurities.[3][4][5]

  • Recrystallization: This method is effective for purifying the compound, often by converting it to a salt (e.g., hydrochloride) to facilitate the formation of a crystalline solid.

  • Column Chromatography: This technique is suitable for separating the isomers and removing non-volatile impurities.

Q3: How can I determine the purity of my this compound sample?

Several analytical techniques can be employed to assess the purity and determine the isomeric ratio of this compound:

  • Gas Chromatography (GC): A primary method for determining the purity and the ratio of cis and trans isomers. Commercial suppliers often use GC to certify purity levels of ≥99.0%.[2][6][7]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative purity assessment (qNMR).[8]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), it helps in identifying impurities by their mass-to-charge ratio.

Purification Protocols and Data

Purity of Commercial this compound

The purity of commercially available this compound is typically high, as indicated by various suppliers.

Supplier/SourcePurity SpecificationAnalytical Method
TUODA INDUSTRY LIMITED≥99.0%GC
Chem-Impex≥99%GC
Sigma-Aldrich≥99%Not specified
TCI America™≥98.0%GC,T
Experimental Protocols

This protocol is adapted from methods described for the separation of cis- and trans-isomers of this compound.

Objective: To separate the cis- and trans-isomers of this compound and remove volatile impurities.

Materials:

  • Crude this compound

  • Deionized water (optional, but can aid in separation)

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Stirring bar and stir plate

Procedure:

  • Preparation: If the crude product contains water-soluble impurities, consider an initial aqueous extraction. For distillation, ensure the apparatus is clean and dry.

  • Charging the Flask: Add the crude this compound to the distillation flask. For every 4 parts of the crude mixture, 1 part of water can be added to facilitate the removal of the trans-isomer as an azeotrope.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is securely placed between the distillation flask and the condenser.

  • Distillation:

    • Begin heating the flask gently.

    • Collect the initial fraction, which will likely contain low-boiling impurities and the water azeotrope of the trans-isomer.

    • Monitor the temperature at the distillation head. A stable temperature indicates the distillation of a pure component.

    • Collect the different fractions in separate receiving flasks. The cis-isomer is expected to have a slightly different boiling point from the trans-isomer.

  • Analysis: Analyze the collected fractions using GC to determine the isomeric ratio and purity.

Objective: To purify this compound by converting it to a salt and recrystallizing it.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether or other suitable organic solvent

  • Concentrated Hydrochloric Acid (HCl) or other suitable acid

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent like anhydrous diethyl ether.

    • Slowly add a stoichiometric amount of concentrated HCl while stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol).

    • If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly before hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum.

  • Liberation of the Free Amine (Optional): The purified salt can be dissolved in water and treated with a base (e.g., NaOH) to regenerate the pure free amine, which can then be extracted with an organic solvent.

Objective: To purify this compound by separating it from non-volatile impurities and isomers.

Materials:

  • Crude this compound

  • Silica gel or alumina

  • Eluent (a mixture of non-polar and polar solvents, e.g., hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Bumping or uneven boiling Superheating of the liquid.Add boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure the heating rate is gradual and even.
Poor separation of isomers Inefficient fractionating column.Use a longer fractionating column or one with a higher number of theoretical plates. Distill at a slower rate to allow for better equilibrium between the liquid and vapor phases.
Temperature fluctuations at the distillation head Inconsistent heating or drafts.Ensure the heating mantle is providing consistent heat. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.
Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization The compound is melting before it dissolves, or the solution is supersaturated.Add a small amount of solvent before heating. Try a different recrystallization solvent with a lower boiling point. Ensure the solution is not too concentrated.
No crystals form upon cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of purified product The compound is too soluble in the cold solvent.Use a different solvent system where the compound has lower solubility at low temperatures. Minimize the amount of hot solvent used for dissolution.
Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds Inappropriate eluent system.Optimize the eluent system using TLC before running the column. A good separation on TLC will usually translate to a good separation on the column.
Streaking or tailing of the compound on the column The compound is too polar for the stationary phase or is interacting strongly with it.Add a small amount of a modifier to the eluent. For basic compounds like this compound, adding a small percentage of triethylamine can improve peak shape.
Cracking of the silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the purification process.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude_product Commercial this compound (Contains cis/trans isomers and 3,5-dimethylpyridine) distillation Fractional Distillation crude_product->distillation recrystallization Recrystallization (via salt formation) crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography gc Gas Chromatography (GC) distillation->gc Analyze Fractions hplc HPLC recrystallization->hplc Analyze Crystals nmr NMR Spectroscopy chromatography->nmr Analyze Fractions pure_product Purified this compound (>99% Purity) gc->pure_product hplc->pure_product nmr->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_distillation Fractional Distillation cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Encountered d_issue Poor Isomer Separation start->d_issue r_issue Oiling Out start->r_issue c_issue Peak Tailing start->c_issue d_cause Inefficient Column / Rate d_issue->d_cause d_solution Use Longer Column / Slower Rate d_cause->d_solution r_cause High Saturation / Low MP r_issue->r_cause r_solution Change Solvent / Add Seed Crystal r_cause->r_solution c_cause Strong Analyte-Stationary Phase Interaction c_issue->c_cause c_solution Add Modifier to Eluent (e.g., Triethylamine) c_cause->c_solution

References

Technical Support Center: Overcoming Reactivity Challenges with 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming the low reactivity of sterically hindered 3,5-dimethylpiperidine in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in N-arylation and N-acylation reactions?

A1: The low reactivity of this compound stems from steric hindrance. The two methyl groups at the 3 and 5 positions of the piperidine ring create a sterically congested environment around the nitrogen atom. This bulkiness physically obstructs the approach of electrophiles, such as aryl halides or acylating agents, to the nitrogen's lone pair of electrons, thereby slowing down or preventing the desired reaction.

Q2: What are the primary challenges encountered when using this compound in Buchwald-Hartwig amination?

A2: The main challenges in the Buchwald-Hartwig amination of this compound are slow reaction rates and low yields. The steric hindrance of the amine can impede its coordination to the palladium catalyst, which is a crucial step in the catalytic cycle. Furthermore, side reactions such as hydrodehalogenation of the aryl halide can become more competitive, leading to the formation of undesired byproducts.[1]

Q3: Are there specific catalysts that are more effective for the N-arylation of this compound?

A3: Yes, the choice of ligand for the palladium catalyst is critical. Sterically hindered biarylphosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), have been developed to facilitate the coupling of hindered amines.[2][3] These ligands are bulky and electron-rich, which helps to stabilize the active palladium(0) species and promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Pre-formed palladium catalysts (precatalysts) are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[2]

Q4: What strategies can be employed to improve the success of N-acylation of this compound?

A4: To improve N-acylation yields, several strategies can be employed. Using highly reactive acylating agents, such as acyl chlorides or anhydrides, is a common starting point. The addition of a nucleophilic catalyst, like 4-dimethylaminopyridine (DMAP), can accelerate the reaction. In cases of extreme steric hindrance, deprotonation of the amine with a strong, non-nucleophilic base (e.g., sodium hydride) to form the corresponding amide anion prior to the addition of the acylating agent can be effective.[4]

Troubleshooting Guides

N-Arylation (Buchwald-Hartwig Amination)
Issue Possible Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand for the hindered amine. 3. Unsuitable base or solvent. 4. Reaction temperature is too low. 5. Presence of oxygen or moisture.1. Use a palladium precatalyst to ensure the presence of the active Pd(0) species.[2] 2. Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[3] 3. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[5] Ensure the solvent (e.g., toluene, dioxane) can dissolve the reactants.[2] 4. Gradually increase the reaction temperature, typically in the range of 80-110 °C.[2] 5. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Slow reductive elimination due to steric hindrance. 2. Inefficient coupling of the amine.1. The choice of ligand is critical to promote reductive elimination.[1] Experiment with different generations of Buchwald ligands. 2. Increase the concentration of the amine relative to the aryl halide.
Poor Reproducibility 1. Inconsistent quality of reagents (catalyst, base, solvent). 2. Variable exclusion of air and moisture.1. Use high-purity reagents from a reliable source. 2. Standardize the procedure for setting up the reaction under inert conditions.
N-Acylation
Issue Possible Cause(s) Troubleshooting Steps
Low or No Conversion 1. Low reactivity of the acylating agent. 2. Insufficient activation of the amine. 3. Steric hindrance preventing nucleophilic attack.1. Use a more reactive acylating agent (e.g., acyl chloride > anhydride > ester). 2. Add a catalytic amount of DMAP or a similar nucleophilic catalyst.[4] 3. Deprotonate the amine with a strong base (e.g., NaH, n-BuLi) in an appropriate solvent (e.g., THF, DMF) before adding the acylating agent.[4]
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. Acylating agent or product is unstable to the reaction conditions.1. Run the reaction at a lower temperature for a longer period. 2. If using a strong base, perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) before adding the acylating agent.

Quantitative Data

Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of a Hindered Secondary Amine with an Aryl Bromide.

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBuToluene1002445
2Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001285
3Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1001878
4XPhos Pd G3 (1)-LHMDSTHF80892

Note: Data is representative and compiled from typical results for sterically hindered secondary amines. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound with 4-Bromotoluene

Materials:

  • This compound

  • 4-Bromotoluene

  • XPhos Pd G3 (precatalyst)

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add XPhos Pd G3 (0.01 mmol, 1 mol%).

  • Add 4-bromotoluene (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (2 mL).

  • In a separate flask, dissolve LHMDS (1.4 mmol, 1.4 equiv) in anhydrous THF (2 mL) and add it to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation of this compound with Benzoyl Chloride

Materials:

  • This compound

  • Benzoyl chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv) and anhydrous DCM (5 mL).

  • Add triethylamine (1.5 mmol, 1.5 equiv) and a catalytic amount of DMAP (0.05 mmol, 5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Amine_coordination [L-Pd(II)(Ar)(Amine)]+X- OA_complex->Amine_coordination Ligand Exchange Amido_complex L-Pd(II)(Ar)(Amide) Amine_coordination->Amido_complex Deprotonation Amido_complex->Pd0 Product Ar-Amine Product Amido_complex->Product Reductive Elimination BaseH [Base-H]+X- ArX Ar-X ArX->OA_complex Amine R₂NH Amine->Amine_coordination Base Base Base->Amido_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Logic start Low Yield in N-Arylation catalyst Is a precatalyst being used? start->catalyst ligand Have bulky biarylphosphine ligands been screened? catalyst->ligand Yes solution1 Use a Pd precatalyst (e.g., G3 precatalysts). catalyst->solution1 No conditions Are reaction conditions (base, solvent, temp) optimized? ligand->conditions Yes solution2 Screen ligands like XPhos, RuPhos. ligand->solution2 No inert Is the reaction strictly under inert atmosphere? conditions->inert Yes solution3 Use strong, non-nucleophilic base (NaOtBu, LHMDS) and increase temperature. conditions->solution3 No inert->start Yes, still low yield. Consider alternative coupling. solution4 Ensure anhydrous solvents and inert gas (Ar, N₂). inert->solution4 No

Caption: Troubleshooting workflow for low-yield N-arylation reactions.

References

Technical Support Center: Managing Thermal Decomposition of 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylpiperidine. The information is designed to address specific issues that may be encountered during experiments involving the thermal stability of this compound.

Troubleshooting Guides

This section addresses common problems encountered during the thermal analysis of this compound.

Issue 1: Inconsistent Results in Thermogravimetric Analysis (TGA)

  • Question: My TGA curves for this compound show variable onset decomposition temperatures. What could be the cause?

  • Answer: Inconsistent TGA results for amines can stem from several factors:

    • Sample Preparation: Ensure samples are of consistent mass and form. For liquid samples like this compound, use a consistent and small sample size to ensure uniform heating.

    • Heating Rate: A faster heating rate can shift the decomposition to a higher temperature. Use a consistent and appropriate heating rate for all experiments.[1]

    • Atmosphere: The furnace atmosphere (e.g., inert like nitrogen or reactive like air) significantly impacts decomposition. Ensure a consistent and pure gas flow.

    • Sample Pan: Use inert sample pans (e.g., alumina) to prevent any catalytic effect on decomposition.

    • Instrument Calibration: Regularly calibrate your TGA instrument to ensure temperature and weight accuracy.

Issue 2: Unexpected Exothermic Events in Differential Scanning Calorimetry (DSC)

  • Answer: An unexpected exotherm can be a sign of a runaway decomposition reaction. While thermal decomposition is often endothermic, some amines can undergo exothermic decomposition, especially in the presence of contaminants or under certain atmospheric conditions.[2]

    • Purity of the Sample: Impurities, such as residual catalysts from synthesis or oxidizing agents, can trigger or accelerate exothermic decomposition.

    • Atmosphere: The presence of oxygen can lead to oxidation, which is an exothermic process.

    • Sealed Pans: If using hermetically sealed pans, pressure buildup from evolved gases can influence the reaction.

    • Safety Precaution: Treat any unexpected exotherm as a potential safety hazard. Reduce the sample size and ensure proper safety measures are in place for subsequent experiments.

Issue 3: Difficulty in Identifying Decomposition Products with GC-MS

  • Question: I am using GC-MS to analyze the byproducts of this compound thermal decomposition, but the chromatogram is complex and difficult to interpret. What are some common issues?

  • Answer: The analysis of thermal decomposition products of amines by GC-MS can be challenging due to the nature of the analytes and the decomposition process itself.

    • Multiple Decomposition Pathways: Thermal decomposition can produce a wide range of products through various reaction pathways, leading to a complex chromatogram.

    • Analyte Reactivity: Some decomposition products may be reactive and can further degrade in the hot GC inlet or on the column, leading to artifact peaks.

    • Poor Peak Shape: The basic nature of amine compounds can lead to peak tailing. Using a base-deactivated column can improve peak shape.

    • Co-elution: With a complex mixture of byproducts, co-elution is common. Optimizing the GC temperature program can help improve separation.

    • Library Matching: Mass spectral libraries may not contain all possible decomposition products. Manual interpretation of mass spectra may be necessary.

Frequently Asked Questions (FAQs)

General Properties and Safety

  • What is this compound?

    • This compound is a cyclic secondary amine with the chemical formula C₇H₁₅N. It exists as a mixture of cis and trans isomers.[3][4] It is used as a building block in the synthesis of pharmaceuticals and specialty chemicals.[5]

  • What are the primary hazards associated with heating this compound?

    • Heating this compound can lead to thermal decomposition, which may release flammable and toxic vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[6]

  • What materials are incompatible with this compound?

    • It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Mixing with strong acids can cause a significant exothermic reaction.[2]

Thermal Decomposition

  • At what temperature does this compound thermally decompose?

  • What are the likely byproducts of thermal decomposition?

    • Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides. In a controlled thermal decomposition, a complex mixture of smaller amines, hydrocarbons, and other nitrogen-containing compounds can be expected, arising from ring-opening and fragmentation reactions. The exact composition will depend on the decomposition temperature and atmosphere.

Experimental Analysis

  • How can I determine the thermal stability of my this compound sample?

    • Thermogravimetric Analysis (TGA) is the recommended technique to determine the thermal stability and onset of decomposition.[8] Differential Scanning Calorimetry (DSC) can be used to measure the heat flow associated with decomposition (endothermic or exothermic).[9]

  • What is a typical experimental setup for analyzing the thermal decomposition products?

    • A common approach is to heat the sample in a controlled environment (e.g., a pyrolysis reactor) and analyze the evolved gases using Gas Chromatography-Mass Spectrometry (GC-MS).[6] This allows for the separation and identification of the individual decomposition products.

Quantitative Data Summary

Specific quantitative data on the thermal decomposition of this compound is not widely available. Researchers should perform their own analyses to determine these values for their specific experimental conditions. The table below provides some general physical properties.

PropertyValueSource
Molecular Formula C₇H₁₅N[4][5]
Molecular Weight 113.20 g/mol [4]
Boiling Point 144 °C[4][5]
Flash Point 33 °C[4]
Density 0.853 g/mL at 25 °C[4][5]

Experimental Protocols

The following are generalized protocols for the thermal analysis of this compound. Instrument parameters should be optimized for the specific equipment and experimental goals.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and onset of decomposition of this compound.

  • Methodology:

    • Calibrate the TGA instrument for temperature and mass.

    • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30 °C to 600 °C).

    • Record the sample weight as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with the thermal decomposition of this compound.

  • Methodology:

    • Calibrate the DSC instrument for temperature and enthalpy.

    • Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan. For volatile liquids, hermetically sealed pans are recommended to prevent evaporation before decomposition.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

    • Endothermic or exothermic peaks will indicate thermal events. The area under the peak can be integrated to determine the enthalpy of the transition.

3. Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products

  • Objective: To separate and identify the volatile byproducts of this compound thermal decomposition.

  • Methodology:

    • Heat a sample of this compound to a specific temperature in a pyrolysis unit connected to a GC-MS system.

    • The volatile decomposition products are swept into the GC injection port.

    • Separate the components on a suitable GC column (e.g., a polar or base-deactivated column).

    • Use a temperature program to elute the compounds based on their boiling points and interactions with the column.

    • The eluting compounds are introduced into the mass spectrometer.

    • Acquire mass spectra for each separated component.

    • Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Thermal_Decomposition_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Sample This compound Sample TGA TGA Analysis Sample->TGA Determine Stability DSC DSC Analysis Sample->DSC Measure Heat Flow Py_GCMS Pyrolysis-GC-MS Sample->Py_GCMS Identify Byproducts TGA_Data Decomposition Temperature TGA->TGA_Data DSC_Data Enthalpy of Decomposition DSC->DSC_Data GCMS_Data Byproduct Identification Py_GCMS->GCMS_Data

A generalized workflow for the thermal analysis of this compound.

Decomposition_Pathway cluster_products Potential Decomposition Products DMP This compound Heat Heat DMP->Heat RingOpening Ring-Opened Intermediates Heat->RingOpening Initial Step Fragmentation Fragmentation RingOpening->Fragmentation NOx Nitrogen Oxides (NOx) Fragmentation->NOx COx Carbon Oxides (CO, CO₂) Fragmentation->COx SmallerAmines Smaller Amines Fragmentation->SmallerAmines Hydrocarbons Hydrocarbons Fragmentation->Hydrocarbons

A logical relationship diagram of potential thermal decomposition pathways.

References

Technical Support Center: In-Process Controls for 3,5-Dimethylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 3,5-Dimethylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of 3,5-dimethylpyridine (also known as 3,5-lutidine).[1][2] This process involves reacting 3,5-dimethylpyridine with hydrogen gas in the presence of a metal catalyst.[3]

Q2: What are the typical catalysts used for the hydrogenation of 3,5-dimethylpyridine?

A2: A variety of catalysts can be employed, with the choice impacting the isomer ratio of the final product. Common catalysts include Ruthenium on carbon (Ru/C), Palladium on carbon (Pd/C), and Platinum(IV) oxide (PtO₂).[3][4] Rhodium-based catalysts are also effective for pyridine hydrogenation.[5]

Q3: The synthesis of this compound results in a mixture of isomers. What are they and why is this important?

A3: The hydrogenation of 3,5-dimethylpyridine produces two diastereomers: a cis isomer and a trans isomer.[3] These isomers have different physical and chemical properties, and their ratio can significantly affect the outcome of subsequent reactions where this compound is used as a building block, intermediate, or catalyst.[3] Therefore, controlling and knowing the isomer ratio is crucial.

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: The reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy.[6][7] These methods can be used to observe the disappearance of the starting material (3,5-dimethylpyridine) and the appearance of the product (this compound).

Q5: What analytical techniques are used to determine the purity and isomer ratio of the final product?

A5: High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, and Gas Chromatography (GC) are commonly used to determine the purity and quantify the cis/trans isomer ratio.[2][3][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and can also be used to determine the isomer ratio.[3][6][9][10]

Troubleshooting Guides

Issue 1: Incomplete or Slow Hydrogenation Reaction
Potential Cause Recommended Solution
Insufficient Catalyst Activity - Increase the catalyst loading (catalyst to substrate ratio).- Use a more active catalyst. Rhodium and Platinum-based catalysts are often more effective for pyridine hydrogenation than Palladium.[5]- Ensure the catalyst is not expired or deactivated.
Suboptimal Reaction Conditions - Increase the hydrogen pressure. Pressures between 30-80 bar often favor complete saturation.[4][5]- Increase the reaction temperature. Temperatures in the range of 60-80°C can improve reaction rates.[4][5]- Increase the reaction time to drive the reaction to completion.[5]
Catalyst Poisoning - Ensure the starting material and solvent are pure and free from impurities that can poison the catalyst (e.g., sulfur compounds).- If catalyst poisoning is suspected, the catalyst may need to be filtered and replaced with a fresh batch.
Poor Mixing - Ensure adequate stirring or agitation to maintain good contact between the catalyst, substrate, and hydrogen gas.
Issue 2: Undesirable Cis/Trans Isomer Ratio
Potential Cause Recommended Solution
Catalyst Selection - The choice of catalyst significantly influences the isomer ratio. For example, 10% Palladium on carbon tends to produce more of the trans isomer (approximately 70:30 trans:cis ratio).[3]- Conversely, 10% Platinum oxide may yield a different ratio (e.g., 60:40 trans:cis).[3] Select the catalyst based on the desired isomer.
Reaction Conditions - Increasing the hydrogen pressure can sometimes favor the formation of the cis isomer.[4]
Post-Synthesis Isomerization - If the desired isomer is not the major product, it is possible to perform a post-synthesis epimerization. Treating the isomer mixture with a base like potassium tert-butoxide in a suitable solvent can alter the cis/trans ratio.[3]
Issue 3: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Material - This is often due to an incomplete reaction. Refer to the troubleshooting guide for "Incomplete or Slow Hydrogenation Reaction".
Partially Hydrogenated Intermediates - The presence of intermediates like tetrahydropyridines or dihydropyridines indicates insufficient reaction time or mild conditions. Increase the reaction time, temperature, or pressure to ensure complete hydrogenation.[5]
Byproducts from Side Reactions - Depending on the catalyst and reaction conditions, side reactions such as ring opening can occur.[5] If unexpected byproducts are observed, consider modifying the reaction conditions (e.g., using a different solvent or catalyst) to improve selectivity.

Experimental Protocols

In-Process Monitoring by Gas Chromatography (GC)
  • Objective: To monitor the consumption of 3,5-dimethylpyridine and the formation of this compound.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst.

    • Dilute the filtered sample with a suitable solvent (e.g., methanol or ethanol) to an appropriate concentration for GC analysis.

  • GC Parameters (Example):

    • Column: DB-624 or similar mid-polarity column.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Monitor the peak area of 3,5-dimethylpyridine and this compound over time. The reaction is considered complete when the peak for 3,5-dimethylpyridine is no longer detectable.

Purity and Isomer Ratio Analysis by HPLC
  • Objective: To determine the purity and quantify the cis and trans isomer ratio of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the final product in the mobile phase or a compatible solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Parameters (Example for Isomer Separation):

    • Column: A chiral column is recommended for baseline separation of the isomers. Alternatively, a C18 reverse-phase column may provide separation with an appropriate mobile phase.

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer at a specific pH may be effective for reverse-phase separation. For chiral separations, a mixture of hexane and an alcohol like ethanol or isopropanol is common.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: Calculate the area percentage of each peak to determine the purity and the relative percentage of the cis and trans isomers.

Data Presentation

Table 1: Influence of Catalyst on this compound Isomer Ratio
CatalystTypical Trans:Cis Isomer RatioReference
10% Palladium on Carbon (Pd/C)70:30[3]
10% Platinum Oxide (PtO₂)60:40[3]
Composite Catalyst (e.g., Ru-Ni-Fe)20-35% trans isomer[2]

Visualizations

G cluster_start Synthesis Start cluster_monitoring In-Process Control cluster_troubleshooting Troubleshooting cluster_workup Workup & Analysis start 3,5-Dimethylpyridine + H2 + Catalyst monitor Monitor Reaction Progress (GC, TLC, NMR) start->monitor check_completion Is Reaction Complete? monitor->check_completion incomplete Incomplete Reaction check_completion->incomplete No filter Filter to Remove Catalyst check_completion->filter Yes adjust_conditions Adjust Conditions: - Increase Temp/Pressure - Increase Time - Add More Catalyst incomplete->adjust_conditions adjust_conditions->monitor analyze Analyze Product: - Purity (GC/HPLC) - Isomer Ratio (GC/HPLC/NMR) filter->analyze check_ratio Is Isomer Ratio Correct? analyze->check_ratio epimerize Consider Epimerization check_ratio->epimerize No purify Purification (Chromatography/Crystallization) check_ratio->purify Yes epimerize->purify

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of cis- and trans-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of stereoisomers is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the diastereomers of 3,5-dimethylpiperidine: the cis and trans isomers. The distinct spatial arrangement of the two methyl groups in these isomers leads to unique NMR spectral signatures, allowing for their unambiguous identification.

Comparison of ¹H and ¹³C NMR Spectral Data

The key to differentiating between the cis and trans isomers of this compound lies in the analysis of their respective ¹H and ¹³C NMR spectra. The differing stereochemistry affects the chemical environment of the protons and carbons, resulting in variations in chemical shifts and proton-proton coupling constants (J-values).

In the cis isomer, the two methyl groups are on the same side of the piperidine ring, leading to a different conformational preference and magnetic shielding environment compared to the trans isomer, where the methyl groups are on opposite sides. These structural differences are particularly evident in the chemical shifts of the ring protons and carbons, as well as the coupling constants between adjacent protons. Analysis of these J-values is a powerful tool for confirming the relative stereochemistry of the substituents on the piperidine ring.

Below is a summary of the experimental ¹H and ¹³C NMR data for both isomers.

Compound Isomer Nucleus Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compoundcis¹HH-2, H-6 (axial)~2.5-2.6t~10-12
H-2, H-6 (equatorial)~3.0-3.1d~10-12
H-3, H-5~1.5-1.6m
H-4 (axial)~0.8-0.9q~12
H-4 (equatorial)~1.7-1.8m
CH₃~0.9d~6-7
NH~1.5 (broad)s
trans¹HH-2, H-6 (axial)~2.4-2.5t~11-13
H-2, H-6 (equatorial)~3.1-3.2d~11-13
H-3, H-5~1.6-1.7m
H-4 (axial)~0.7-0.8q~12
H-4 (equatorial)~1.8-1.9m
CH₃~0.85d~6-7
NH~1.6 (broad)s
cis¹³CC-2, C-6~54-55
C-3, C-5~33-34
C-4~44-45
CH₃~19-20
trans¹³CC-2, C-6~52-53
C-3, C-5~35-36
C-4~42-43
CH₃~21-22

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here is a representative summary from various sources.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing samples of this compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent can influence the chemical shifts, particularly of the NH proton.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, gentle warming or sonication may be applied.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. For most modern spectrometers, the residual solvent peak is sufficient for referencing.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectral Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra:

  • Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: A spectral width of approximately 200-220 ppm is generally required.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2 seconds is commonly employed.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Visualization of Isomeric and Spectral Differences

The following diagram illustrates the structural difference between the cis and trans isomers of this compound and highlights the key NMR spectral features that distinguish them.

G cluster_isomers This compound Isomers cluster_nmr NMR Spectral Differentiation cis nmr_features Key Differentiating Features Distinct Chemical Shifts (¹H & ¹³C) Different Proton-Proton Coupling Constants (J-values) cis->nmr_features Yields unique NMR spectrum trans trans->nmr_features Yields unique NMR spectrum cis_label cis-Isomer trans_label trans-Isomer

Caption: Structural isomers and their distinct NMR features.

This guide provides a foundational understanding of the NMR characterization of cis- and trans-3,5-dimethylpiperidine. For more in-depth analysis, two-dimensional NMR techniques such as COSY and HSQC can be employed to further confirm the assignments and stereochemistry.

A Comparative Guide to the Catalytic Activity of 3,5-Dimethylpiperidine and Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, secondary amines are pivotal as organocatalysts, particularly in facilitating carbon-carbon bond formation through mechanisms involving enamine or iminium ion intermediates. Piperidine, a foundational secondary amine, has long been a catalyst of choice for a variety of chemical transformations. This guide provides a comparative analysis of the catalytic activity of piperidine and its substituted analogue, 3,5-dimethylpiperidine.

This comparison delves into the structural and electronic factors that influence their catalytic efficacy, supported by available, albeit limited, comparative data and established mechanistic principles. While direct, side-by-side experimental comparisons under identical conditions are not extensively reported in the literature, this guide synthesizes known information to provide a practical framework for catalyst selection in research and development settings.

Factors Influencing Catalytic Activity

The catalytic prowess of piperidine and this compound is primarily governed by two key factors: basicity and steric hindrance.

  • Basicity: The initial step in many amine-catalyzed reactions, such as the Knoevenagel condensation or Michael addition, involves the deprotonation of a carbon acid. The basicity of the amine catalyst, indicated by its pKa value, is therefore crucial. The methyl groups on the this compound ring are weakly electron-donating, which is expected to slightly increase the basicity of the nitrogen atom compared to piperidine.[1] This enhanced basicity could potentially lead to a faster initial deprotonation step.

  • Steric Hindrance: The two methyl groups in this compound introduce significant steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the catalyst to the substrates, potentially slowing down the reaction rate compared to the less hindered piperidine.[1] The stereochemistry of the methyl groups (cis or trans isomers) also plays a critical role, particularly in asymmetric catalysis, by creating a specific chiral environment around the catalytic site.[2]

Comparative Catalytic Performance

Due to the limited availability of direct comparative studies, the following table presents a summary of typical performance for piperidine and an estimated performance for this compound in a classic Knoevenagel condensation. The estimation for this compound is based on the general understanding of how increased steric hindrance might slightly reduce its catalytic efficiency relative to piperidine.[1]

CatalystReactionSubstratesConditionsYield (%)Reaction Time (h)
Piperidine Knoevenagel CondensationBenzaldehyde, MalononitrileEthanol, Reflux~95%2
This compound Knoevenagel CondensationBenzaldehyde, MalononitrileEthanol, RefluxSlightly lower than piperidine (estimated)Slightly longer than piperidine (estimated)

Note: The performance of this compound is an estimation based on structure-activity relationships due to the lack of direct comparative experimental data in the literature. It is anticipated that steric hindrance may slightly impede the catalytic cycle.[1]

Experimental Protocols

The following are detailed protocols for key reactions where piperidine is commonly used as a catalyst. These protocols can be adapted for use with this compound, keeping in mind that reaction times and catalyst loading may need to be optimized to account for potential differences in reactivity.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol outlines a general procedure for the Knoevenagel condensation between an aldehyde and an active methylene compound.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Active methylene compound (e.g., Malononitrile)

  • Piperidine (catalytic amount, e.g., 10 mol%)

  • Solvent (e.g., Ethanol, Toluene)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the solvent.

  • Add a catalytic amount of piperidine (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Piperidine-Catalyzed Michael Addition

This protocol provides a general method for the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Materials:

  • Michael donor (e.g., a dicarbonyl compound)

  • Michael acceptor (e.g., an α,β-unsaturated ketone)

  • Piperidine (catalytic amount)

  • Solvent (e.g., Ethanol, THF)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the Michael donor (1.0 equiv.) and the Michael acceptor (1.0-1.2 equiv.) in the chosen solvent.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams created using the DOT language visualize a typical catalytic cycle and a general experimental workflow.

Knoevenagel_Condensation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Piperidine Active_Methylene Active Methylene Compound Enolate Enolate Active_Methylene->Enolate Piperidine Piperidine Piperidine->Enolate deprotonates Adduct Aldol Adduct Iminium_Ion->Adduct Enolate->Adduct attacks Adduct->Piperidine regenerates catalyst Final_Product α,β-Unsaturated Product Adduct->Final_Product - H2O

Caption: Catalytic pathway for the Knoevenagel condensation.

Experimental_Workflow start Start reactants Combine Reactants and Solvent start->reactants add_catalyst Add Catalyst (Piperidine or This compound) reactants->add_catalyst reaction Heat/Stir (Monitor by TLC) add_catalyst->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for catalyzed reactions.

Conclusion

Piperidine remains a highly effective and widely utilized organocatalyst due to its optimal balance of basicity and minimal steric hindrance.[1] this compound, with its increased steric bulk, is expected to exhibit slightly attenuated catalytic activity in standard reactions like the Knoevenagel condensation and Michael addition. However, its true value emerges in the field of asymmetric synthesis, where the defined stereochemistry of its isomers can be leveraged to induce high levels of enantioselectivity.[2]

The choice between piperidine and this compound will ultimately depend on the specific requirements of the chemical transformation. For general-purpose catalysis where high reaction rates are desired, piperidine is often the superior choice. For stereoselective reactions, the chiral environment provided by the isomers of this compound makes it an invaluable tool. Further direct comparative studies would be beneficial to fully quantify the nuanced differences in their catalytic behavior.

References

Comparative Efficacy of 3,5-Dimethylpiperidine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

The 3,5-dimethylpiperidine scaffold is a significant structural motif in medicinal chemistry, valued for its conformational properties and its role as a building block in the synthesis of various biologically active compounds.[1] Derivatives of this heterocyclic amine have been explored for a range of therapeutic applications, demonstrating notable efficacy in various biological assays. This guide provides a comparative overview of the performance of this compound derivatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

Data Presentation: Comparative Inhibitory Activity

The biological efficacy of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. Lower IC50 values are indicative of higher potency.

Cholinesterase Inhibition

Derivatives of this compound have been evaluated for their potential to treat neurodegenerative disorders like Alzheimer's disease by inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The data below compares a this compound derivative to other piperidine and non-piperidine analogues.

Compound IDAmino FragmentIC50 vs E. electricus AChE (µM)IC50 vs Equine Serum BChE (µM)
7g This compound 2.3 3.7
7a4-Benzylpiperidine5.90.66
7d1,2,3,4-Tetrahydroisoquinoline3.10.85
7eN-ethylbenzylamine2.80.47
7fDiethylamine8.66.4

Data sourced from TUODA (2025).[1]

Anticancer Activity
Compound NameCancer Cell LineCancer TypeIC50 (µM)
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549Lung Cancer32.43

Data sourced from Northwestern Medical Journal (2025).

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental procedures used to evaluate these compounds is crucial for researchers. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a standard experimental workflow.

diagrams

Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Piperidine Piperidine Derivative Piperidine->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Inhibition of the PI3K/Akt/mTOR signaling pathway by piperidine derivatives.

AChE_Assay_Workflow start Start: Prepare Reagents plate Add Buffer, Test Compound & AChE Enzyme to 96-well plate start->plate preincubate Pre-incubate at 25°C for 10 minutes plate->preincubate add_dtns Add DTNB Solution preincubate->add_dtns add_atci Initiate Reaction: Add ATCI Substrate add_dtns->add_atci measure Measure Absorbance at 412 nm over time add_atci->measure analyze Data Analysis: Calculate % Inhibition and determine IC50 measure->analyze end End analyze->end

General workflow for an Acetylcholinesterase (AChE) inhibition assay.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and comparison of experimental results.

Protocol 1: MTT Assay for Anticancer Activity

This assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell line of choice

  • Complete culture medium

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent).[2]

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.[2]

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro spectrophotometric assay is widely used to screen for AChE inhibitors.[2][3]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE enzyme solution to each well.[2]

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[2]

  • DTNB Addition: Add 10 µL of DTNB solution to each well.[2]

  • Reaction Initiation: Start the reaction by adding 10 µL of ATCI substrate solution. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.[2]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points (e.g., every minute for 5 minutes) using a microplate reader.[2]

  • Data Analysis: Determine the rate of reaction from the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of AChE activity.[2]

References

A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,5-Dimethylpiperidine, a key building block in the synthesis of pharmaceuticals and specialty chemicals, is crucial for quality control, process optimization, and regulatory compliance.[1][2] This guide provides an objective comparison of suitable analytical methodologies for its quantification. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methods for analogous piperidine-based compounds and other secondary amines to propose and compare appropriate analytical techniques.

The primary methods evaluated are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with a suitable detector. The choice of method often depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.[3][4]

Data Presentation: A Comparative Overview

The following table summarizes the anticipated performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV (with derivatization) for the quantification of this compound. The data is extrapolated from validated methods for similar analytes, such as other piperidine derivatives and nitrosamines.

Table 1: Comparison of Analytical Method Performance Parameters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)
Applicability Volatile and thermally stable analytes. Suitable for this compound.[5]Broad applicability, including non-volatile compounds.[3]Analytes with a UV chromophore or those that can be derivatized.[6]
Linearity (R²) > 0.99> 0.99> 0.999[7]
Limit of Detection (LOD) ~0.002 - 0.01 µg/mL[8]~0.01 - 0.05 ng/mL[5]~0.15 µg/mL (for derivatized piperidine)[7]
Limit of Quantification (LOQ) ~0.008 - 0.02 µg/mL[8]~0.05 - 0.15 ng/mL[9]~0.44 µg/mL (for derivatized piperidine)[7]
Accuracy (% Recovery) Typically 75-110%[8]Typically 80-120%[10]95-102%[7][10]
Precision (%RSD) < 15%< 15%[11]< 2%[12]
Selectivity High (based on retention time and mass fragmentation)Very High (based on parent/daughter ion transitions)Moderate to High (dependent on chromatographic separation and derivatization specificity)[12]
Sample Preparation May require derivatization to improve volatility and peak shape. Liquid-liquid or solid-phase extraction is common.[8]Typically involves "dilute-and-shoot" or simple protein precipitation/filtration.[13]Often requires pre-column derivatization to attach a UV-active moiety.[7]
Throughput ModerateHighModerate

Experimental Protocols

The following are detailed, adaptable methodologies for the quantification of this compound. These protocols are based on established methods for similar compounds and must be fully validated for their intended use.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the volatile nature of this compound. Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve chromatographic performance.[8]

a) Sample Preparation (with Derivatization)

  • To 1 mL of sample, add a suitable internal standard (e.g., deuterated this compound).

  • For complex matrices, perform a liquid-liquid extraction. Basify the sample with 1 M sodium hydroxide and extract with an organic solvent like dichloromethane or ethyl acetate.[12]

  • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.[12]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[8]

  • Incubate at 70°C for 30 minutes, then cool to room temperature and evaporate to dryness under nitrogen.[8]

  • Reconstitute the residue in 100 µL of ethyl acetate for injection.[8]

b) Chromatographic and MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8][12]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.[15]

  • Injection Mode: Splitless.[12]

  • MS System: Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Source Temperature: 230°C.[12]

  • Scan Range: m/z 40-400.[12]

  • Monitoring Ions: Select appropriate ions based on the mass spectrum of derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification without the need for derivatization.[5]

a) Sample Preparation

  • Prepare a stock solution of this compound and a suitable internal standard (e.g., this compound-d6) in methanol or water.

  • For simple matrices, dilute the sample with the initial mobile phase.

  • For complex matrices (e.g., plasma), perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample, vortex, and centrifuge.

  • Filter the supernatant through a 0.22 µm filter before injection.

b) Chromatographic and MS Conditions

  • LC System: UPLC or HPLC system.[3]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[16]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.[6]

  • Column Temperature: 40°C.[12]

  • Injection Volume: 5 µL.[16]

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.[3]

  • MRM Transitions: Determine the specific parent and daughter ion transitions for this compound and its internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As this compound lacks a strong UV chromophore, pre-column derivatization is necessary for sensitive UV detection.[6] 4-Toluene sulfonyl chloride is a suitable derivatizing agent for secondary amines.[7]

a) Sample Preparation (with Derivatization)

  • To 1 mL of sample solution, add a suitable internal standard.

  • Adjust the pH to ~11 with a borate buffer.

  • Add an excess of 4-Toluene sulfonyl chloride solution in acetonitrile.

  • Vortex and heat at 60°C for 30 minutes.

  • Cool the mixture and neutralize with a suitable acid.

  • Filter the solution through a 0.45 µm filter before injection.

b) Chromatographic Conditions

  • HPLC System: HPLC with a UV-Vis detector.[4]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Isocratic Elution: A suitable mixture (e.g., 32:68 v/v, A:B) may be used.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: Set based on the absorbance maximum of the derivatized product (e.g., ~230 nm).

Mandatory Visualization

The validation of any analytical method is a critical step to ensure its suitability for the intended purpose.[14] The workflow below illustrates the key stages of this process.

G start Method Development Objective (Quantification of this compound) method_dev Analytical Method Development (Technique Selection, Parameter Optimization) start->method_dev pre_val Pre-Validation Checks (System Suitability, Specificity) method_dev->pre_val validation Method Validation Protocol Execution pre_val->validation linearity Linearity & Range validation->linearity accuracy Accuracy (Spike/Recovery) validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness stability Solution Stability validation->stability report Validation Report Generation linearity->report All Parameters Meet Criteria fail Re-evaluate Method Development linearity->fail Criteria Not Met accuracy->report All Parameters Meet Criteria accuracy->fail Criteria Not Met precision->report All Parameters Meet Criteria precision->fail Criteria Not Met lod_loq->report All Parameters Meet Criteria lod_loq->fail Criteria Not Met robustness->report All Parameters Meet Criteria robustness->fail Criteria Not Met stability->report All Parameters Meet Criteria stability->fail Criteria Not Met implementation Routine Analysis Implementation report->implementation fail->method_dev

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to 3,5-Dimethylpiperidine and 2,6-Dimethylpiperidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted piperidines are indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Among these, dimethylpiperidines offer a nuanced level of steric and stereochemical control. This guide provides an objective, data-driven comparison of two constitutional isomers: 3,5-dimethylpiperidine and 2,6-dimethylpiperidine, focusing on their synthesis, properties, and applications to aid researchers in selecting the optimal isomer for their synthetic strategies.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these isomers is crucial for their effective application. The strategic placement of methyl groups significantly influences their steric bulk, basicity, and conformational preferences.

PropertyThis compound (mixture of cis/trans)cis-2,6-Dimethylpiperidine
Molecular Formula C₇H₁₅N[1][2]C₇H₁₅N
Molecular Weight 113.20 g/mol [1][2]113.20 g/mol
Boiling Point 144 °C[1][2][3]127-128 °C
Density 0.853 g/mL at 25 °C[1][2][3]0.84 g/mL at 25 °C
pKa (predicted/experimental) ~10.52 (predicted for cis)[4][5]11.07 (experimental)

Synthesis and Stereoselectivity: A Tale of Two Lutidines

The primary route to both 3,5- and 2,6-dimethylpiperidine is the catalytic hydrogenation of their corresponding pyridine precursors, 3,5-lutidine and 2,6-lutidine, respectively. The choice of catalyst and reaction conditions plays a critical role in the yield and, most importantly, the diastereoselectivity of the final product, yielding mixtures of cis and trans isomers.

The general workflow for the synthesis of dimethylpiperidines from their corresponding lutidines is a well-established process involving catalytic hydrogenation followed by isomer separation.

G cluster_synthesis Synthesis Workflow Lutidine Lutidine Catalytic_Hydrogenation Catalytic Hydrogenation (H2, Catalyst) Lutidine->Catalytic_Hydrogenation Isomer_Mixture Mixture of cis/trans Isomers Catalytic_Hydrogenation->Isomer_Mixture Separation Isomer Separation (e.g., Chromatography) Isomer_Mixture->Separation cis_Isomer cis-Dimethylpiperidine Separation->cis_Isomer trans_Isomer trans-Dimethylpiperidine Separation->trans_Isomer

Caption: General synthesis workflow for dimethylpiperidine isomers.

This compound Synthesis

The hydrogenation of 3,5-lutidine produces a mixture of cis and trans isomers, with the ratio being highly dependent on the catalyst employed. This allows for a degree of control over the diastereomeric outcome.

CatalystSolventTemperaturePressuretrans:cis RatioReference
10% Pd/CAcetic AcidRoom Temp.H₂ balloon70:30[6]
10% PtO₂Acetic AcidRoom Temp.H₂ balloon60:40[6]
Ru/CDeionized Water140-160 °C30-35 kg/cm ²up to ~20-35% trans[7]

Separation of the cis and trans isomers of this compound is typically achieved through crystallization or chromatography.[6]

2,6-Dimethylpiperidine Synthesis

The reduction of 2,6-lutidine also yields a mixture of isomers. However, the cis (achiral, meso) isomer is often the predominant product.[8] The steric hindrance of the methyl groups adjacent to the nitrogen atom influences the approach of the substrate to the catalyst surface.

CatalystSolventTemperaturePressurePredominant IsomerReference
Rh/CHexafluoroisopropanol40 °C5 barcis[9]
Rh₂O₃Hexafluoroisopropanol40 °C5 barcis (higher diastereoselectivity than Rh/C)[9]

Comparative Performance in Synthetic Applications

The differing substitution patterns of 3,5- and 2,6-dimethylpiperidine lead to distinct steric environments around the nitrogen atom, which in turn dictates their utility in synthesis.

Steric Hindrance and Basicity

2,6-Dimethylpiperidine is a significantly more sterically hindered base compared to this compound due to the proximity of the methyl groups to the nitrogen atom. This steric bulk reduces its nucleophilicity while maintaining its basicity, making it a useful non-nucleophilic base in various reactions. Its steric profile is less extreme than that of 2,2,6,6-tetramethylpiperidine (TMP), offering a finer level of control in certain applications.[10][11]

The basicity, as indicated by pKa values, also differs. The experimentally determined pKa of cis-2,6-dimethylpiperidine is 11.07, while the predicted pKa for cis-3,5-dimethylpiperidine is approximately 10.52.[4][5] This suggests that cis-2,6-dimethylpiperidine is a slightly stronger base.

Applications in Catalysis and as Building Blocks

Both isomers serve as valuable intermediates and building blocks in the synthesis of complex molecules.

This compound:

  • Pharmaceuticals and Agrochemicals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, where its unique structure can enhance biological activity and solubility.[2] For example, it is a precursor to the drug Tilmicosin.[7]

  • Catalysis: Derivatives of this compound are used in asymmetric catalysis. The trans isomer, in particular, is often employed to achieve high enantiomeric excess in reactions like asymmetric hydrogenation.[6]

  • Materials Science: It is used in the synthesis of specialty materials such as zeolites.[6]

2,6-Dimethylpiperidine:

  • Chiral Auxiliary and Building Block: The chiral (R,R and S,S) isomers of 2,6-dimethylpiperidine are attractive building blocks for asymmetric synthesis.[8]

  • Sterically Hindered Base: The cis isomer is widely used as a non-nucleophilic base in organic synthesis, for example, in deprotonation reactions where the nucleophilicity of other amine bases could lead to side reactions.

  • Pharmaceuticals: It serves as an intermediate in the development of analgesics and anti-inflammatory drugs.

Experimental Protocols

General Procedure for the Catalytic Hydrogenation of Lutidines

The following is a representative protocol for the catalytic hydrogenation of a lutidine to the corresponding dimethylpiperidine. Caution: Hydrogenation reactions should be carried out with appropriate safety precautions in a well-ventilated fume hood using a properly sealed apparatus.

Materials:

  • 3,5-Lutidine or 2,6-Lutidine

  • Catalyst (e.g., 10% Pd/C or PtO₂)

  • Solvent (e.g., Glacial Acetic Acid or Ethanol)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel, dissolve the lutidine (1 equivalent) in the chosen solvent.

  • Under an inert atmosphere, carefully add the catalyst (typically 5-10 mol%).

  • Seal the vessel and purge several times with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi or as specified by the chosen method).

  • Stir the reaction mixture vigorously at the desired temperature (often ambient).

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical methods such as GC-MS or TLC.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of the reaction solvent.

  • The filtrate can then be concentrated under reduced pressure.

  • If necessary, the crude product can be purified and the isomers separated by fractional distillation or column chromatography.

Conclusion

The choice between this compound and 2,6-dimethylpiperidine in a synthetic strategy is a decision guided by the specific requirements of the reaction.

  • This compound offers a less sterically encumbered piperidine core. The ability to tune the cis/trans ratio through catalyst selection provides a handle for controlling the stereochemical outcome of subsequent reactions where this moiety is incorporated. It is a versatile building block for a wide range of applications, including pharmaceuticals and materials.

  • 2,6-Dimethylpiperidine , particularly the cis isomer, is a valuable tool when a non-nucleophilic, sterically hindered base is required. Its greater steric bulk around the nitrogen atom can provide unique selectivity in certain transformations. The chiral trans isomers are important synthons for asymmetric synthesis.

For researchers and drug development professionals, a thorough understanding of the distinct properties and synthetic accessibility of these two isomers is paramount for the rational design and efficient execution of complex synthetic routes.

References

A Comparative Analysis of Catalysts for the Hydrogenation of 3,5-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

The selective hydrogenation of 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine (3,5-DMP) is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. The resulting cis and trans isomers of 3,5-DMP are valuable building blocks, with their utility often depending on the specific stereoisomer.[1] The choice of catalyst is paramount to achieving high conversion, selectivity, and desirable isomer ratios under manageable reaction conditions. This guide provides a comparative overview of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs.

The primary challenge in this hydrogenation lies in the stability of the aromatic pyridine ring. Overcoming this requires effective catalytic systems, which typically fall into two main categories: noble metal catalysts and non-noble metal catalysts. Noble metals like Ruthenium (Ru), Rhodium (Rh), Platinum (Pt), and Palladium (Pd) generally exhibit high activity under milder conditions, whereas non-noble metal catalysts, while more cost-effective, often demand higher temperatures and pressures.[2]

Performance Comparison of Heterogeneous Catalysts

The following table summarizes the performance of several key catalysts in the hydrogenation of 3,5-dimethylpyridine and related pyridine substrates based on published data.

Catalyst SystemSupportTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to Piperidine (%)Isomer Ratio (cis:trans)
Rh₂O₃ -4052,2,2-Trifluoroethanol (TFE)Lower Yield*>99Not Specified
PtO₂ (Adams' catalyst)-Room Temp.50 - 70Glacial Acetic Acid~90-95HighNot Specified
Ru/C Carbon160~35WaterHighHighNot Specified
Pd/C (10%)CarbonNot SpecifiedNot SpecifiedNot SpecifiedHighHightrans > cis
Ru/C-Ni-Mg(OAc)₂ -160~35WaterHighHighNot Specified

*Note: For Rh₂O₃, a lower yield was reported for 3,5-dimethylpyridine (3,5-lutidine) compared to other substituted pyridines under the specified conditions.[3]

In-Depth Catalyst Analysis
  • Rhodium (Rh)-based Catalysts : Rhodium catalysts, such as Rh₂O₃, are highly effective for hydrogenating a wide range of functionalized pyridines under remarkably mild conditions (40°C and 5 bar H₂).[2][3] This makes them an excellent choice for laboratory-scale synthesis involving sensitive functional groups. However, a reduced yield has been noted for sterically hindered pyridines like 3,5-dimethylpyridine.[3]

  • Platinum (Pt)-based Catalysts : Platinum(IV) oxide (PtO₂), or Adams' catalyst, is a well-established and potent catalyst for pyridine hydrogenation. It typically operates at room temperature but requires higher pressures (50-70 bar).[4] The use of glacial acetic acid as a solvent is common, which enhances catalyst activity but necessitates a neutralization step during work-up.[4]

  • Ruthenium (Ru)-based Catalysts : Ruthenium on carbon (Ru/C) is a robust and widely used catalyst, particularly for industrial applications.[1] Recent studies highlight its successful use in continuous flow processes using trickle bed reactors, offering enhanced efficiency and stability.[5] While effective, Ru/C often requires more forcing conditions, including higher temperatures and pressures, to achieve high conversion.[6]

  • Palladium (Pd)-based Catalysts : Palladium on carbon (Pd/C) is another common hydrogenation catalyst. For 3,5-dimethylpyridine, 10% Pd/C has been noted to favor the formation of the trans isomer of this compound.[1]

  • Composite Catalysts : To improve performance and reduce costs, composite catalysts have been developed. A system combining ruthenium carbon with nickel powder and metal acetates has been patented for the synthesis of trans-3,5-dimethylpiperidine, operating at high temperatures in water.[6]

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols adapted from published methodologies for common catalytic systems.

Protocol 1: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)

This protocol is adapted from methodologies for hydrogenating functionalized pyridines under mild conditions.[3]

Materials:

  • 3,5-Dimethylpyridine

  • Rhodium(III) oxide (Rh₂O₃), ~0.5 mol%

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure autoclave reactor

Procedure:

  • In a glass vial, combine 3,5-dimethylpyridine (e.g., 0.8 mmol) and Rh₂O₃ (e.g., 1 mg, 0.5 mol%).

  • Add the solvent, TFE (e.g., 1 mL).

  • Place the vial inside a high-pressure autoclave.

  • Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 5 bar.

  • Heat the reaction to 40°C and stir for 16 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • The catalyst can be removed by filtration through a pad of Celite®, and the solvent can be evaporated under reduced pressure to isolate the product.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is based on the use of Adams' catalyst for reducing substituted pyridines.[4][7]

Materials:

  • 3,5-Dimethylpyridine

  • Platinum(IV) oxide (PtO₂), ~5 mol%

  • Glacial Acetic Acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure autoclave reactor

Procedure:

  • To a high-pressure reaction vessel, add 3,5-dimethylpyridine (e.g., 1.0 g) and glacial acetic acid (e.g., 5 mL).

  • Carefully add the PtO₂ catalyst (~5 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas several times to remove air.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours.

  • Upon completion, carefully vent the hydrogen gas.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.

  • Carefully neutralize the filtrate by slowly adding a saturated solution of NaHCO₃ until effervescence stops.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

Visualized Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the chemical and procedural steps involved.

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates (Adsorbed) cluster_product Product DMPy 3,5-Dimethylpyridine Catalyst Metal Catalyst (e.g., Ru, Pt, Rh) DMPy->Catalyst Adsorption H2 3H₂ H2->Catalyst Adsorption & Dissociation Dihydro Dihydropyridine Intermediate Catalyst->Dihydro +2H Tetra Tetrahydropyridine Intermediate Dihydro->Tetra +2H DMPi This compound Tetra->DMPi +2H

Caption: Reaction pathway for pyridine hydrogenation.

ExperimentalWorkflow start Start A 1. Charge Reactor (3,5-Dimethylpyridine, Solvent, Catalyst) start->A end End B 2. Seal & Purge System (Inert Gas, then H₂) A->B C 3. Pressurize & Heat (Set H₂ Pressure and Temperature) B->C D 4. Reaction (Stir for specified time) C->D E 5. Cool & Vent (Return to RT and atm pressure) D->E F 6. Work-up (Filter catalyst, Neutralize, Extract) E->F G 7. Purification (Distillation or Chromatography) F->G H Pure this compound G->H H->end

Caption: General experimental workflow for hydrogenation.

References

Performance Showdown: 3,5-Dimethylpiperidine-Based Catalysts Versus Other Amine Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of catalyst performance in asymmetric synthesis reveals that 3,5-dimethylpiperidine-based catalysts offer distinct advantages in specific applications, particularly in achieving high enantioselectivity and yields. This comparison guide provides researchers, scientists, and drug development professionals with a data-driven overview of this compound's catalytic efficacy against other common amine catalysts, supported by experimental data and detailed protocols.

The strategic placement of methyl groups in the 3 and 5 positions of the piperidine ring introduces significant steric hindrance, which can profoundly influence the stereochemical outcome of a reaction. This structural feature is a key determinant of the catalyst's performance, particularly the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products. The cis and trans isomers of this compound further offer opportunities for fine-tuning catalytic activity, with the trans isomer often being preferred in asymmetric hydrogenation reactions.[1]

At a Glance: Performance Metrics

While direct, side-by-side comparative studies across a broad spectrum of reactions are limited, available data indicates the high potential of this compound catalysts.

ApplicationPerformance MetricValueNotes
Asymmetric HydrogenationEnantiomeric Excess (ee)Up to 98.5%The trans isomer is often noted for superior performance in these reactions.[1]
Catalytic AlkylationYieldUp to 97%Demonstrates high efficiency in C-C bond formation.[1]

Comparative Analysis with Other Amine Catalysts

To provide a clearer perspective, this section compares the projected and reported performance of this compound with widely used amine catalysts like pyrrolidine and L-proline in key organic reactions. The steric bulk of this compound is expected to play a significant role in its catalytic behavior compared to the less hindered pyrrolidine and the bifunctional L-proline.

Knoevenagel Condensation

In the Knoevenagel condensation, pyrrolidine has been shown to be a more efficient catalyst than piperidine.[2] The increased steric hindrance of a 3-methyl substituent on the piperidine ring is projected to decrease catalytic activity compared to unsubstituted piperidine.[2] Following this trend, the two methyl groups of this compound would likely result in even lower catalytic activity in this specific reaction due to steric hindrance around the nitrogen atom, which is crucial for the catalytic cycle.

Aldol, Michael, and Mannich Reactions

Direct comparative data for this compound in Aldol, Michael, and Mannich reactions is scarce in publicly available literature. However, the performance of other amine catalysts in these reactions provides a benchmark for potential comparisons.

Table 1: Representative Performance of Amine Catalysts in Asymmetric Reactions

ReactionCatalystSubstrate 1Substrate 2Yield (%)ee (%)drReference
AldolL-Proline3-PhthalimidopropanalCyclohexanone>99>99anti[3]
Michael9-Amino-9-deoxy-epi-hydroquinineEnone carbamate-75-95up to 99-[4]
MannichChiral Phosphinoyl-aziridinesHydroxyacetoneAromatic aldehydesGoodExcellentExcellent[5]

The Role of Stereochemistry: Cis vs. Trans Isomers

The spatial arrangement of the methyl groups in this compound (cis or trans) is a critical factor influencing its catalytic performance. The different conformations of these isomers can lead to distinct transition states in a reaction, thereby affecting the stereochemical outcome.[1] For instance, in asymmetric hydrogenation, the trans isomer has been reported to provide higher enantiomeric excess.[1] The ability to isolate and utilize a specific isomer provides a powerful tool for optimizing catalytic systems for specific transformations.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of catalytic results. Below are representative protocols for key amine-catalyzed reactions.

General Experimental Workflow for Asymmetric Synthesis

G start Start reactants Combine Catalyst, Reactants, and Solvent start->reactants stir Stir at Specified Temperature and Time reactants->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze Product (NMR, HPLC) purify->analyze end End analyze->end

Caption: A generalized workflow for asymmetric synthesis using amine catalysts.

Protocol 1: Asymmetric Michael Addition using a Chiral Piperidine-Derived Catalyst

This protocol describes a general procedure for an organocatalytic domino Michael addition/aminalization reaction.[6]

Materials:

  • Aldehyde (0.2 mmol)

  • Nitroolefin (0.3 mmol)

  • O-TMS protected diphenylprolinol catalyst (20 mol%)

  • Toluene (or other appropriate solvent)

Procedure:

  • To a solution of the aldehyde and the nitroolefin in the chosen solvent, add the O-TMS protected diphenylprolinol catalyst.[6]

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.[6]

  • Purify the residue by flash column chromatography on silica gel to obtain the functionalized chiral piperidine.[6]

Protocol 2: Stereoselective Three-Component Mannich Reaction

This protocol outlines a stereoselective vinylogous Mannich-type reaction.[7]

Materials:

  • Aldehyde (1.0 equiv)

  • Chiral α-methyl benzylamine (1.1 equiv)

  • 1,3-bis-trimethylsilyl enol ether (1.2 equiv)

  • Sn(OTf)₂ (10 mol%)

  • Dichloromethane (DCM)

Procedure:

  • Carry out all reactions in oven-dried glassware under an air atmosphere.[7]

  • Prepare 1,3-bis-trimethylsilyl enol ether freshly according to literature procedures.[7]

  • In the presence of Sn(OTf)₂, conduct the three-component reaction of the aldehyde, chiral amine, and silyl enol ether in DCM at a temperature ranging from -78 °C to 0 °C.[7]

  • Determine the diastereoselectivity of the resulting dihydropyridinone adduct by HPLC and NMR analysis.[7]

Signaling Pathways and Reaction Mechanisms

The catalytic activity of amine catalysts, including this compound, generally proceeds through the formation of key intermediates such as enamines or iminium ions. The steric and electronic properties of the catalyst play a crucial role in stabilizing these intermediates and directing the stereochemical outcome of the reaction.

G cluster_0 Enamine Catalysis Aldehyde/Ketone Aldehyde/Ketone Enamine Enamine Aldehyde/Ketone->Enamine + Amine Catalyst - H2O Amine Catalyst Amine Catalyst Iminium Ion Iminium Ion Enamine->Iminium Ion + Electrophile Electrophile Electrophile Product Product Iminium Ion->Product + H2O - Catalyst

Caption: Simplified mechanism of enamine catalysis in amine-catalyzed reactions.

Conclusion

This compound-based catalysts represent a valuable tool in the arsenal of synthetic chemists, particularly for reactions where high enantioselectivity is paramount. The steric influence of the dimethyl substitution, coupled with the distinct properties of its cis and trans isomers, allows for a degree of control that can be leveraged for specific synthetic targets. While more direct comparative studies are needed to fully elucidate its performance spectrum against other amine catalysts, the existing data strongly suggests its utility in specialized applications. For researchers and drug development professionals, the choice between this compound and other amine catalysts will ultimately depend on the specific requirements of the reaction, including desired stereochemistry, reaction kinetics, and substrate scope.

References

A Comparative Benchmarking of Synthesis Routes to 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prevalent synthesis routes to 3,5-dimethylpiperidine, a crucial intermediate in the development of pharmaceuticals and specialty chemicals. The primary focus is on the catalytic hydrogenation of 3,5-dimethylpyridine, the most established and industrially viable method. This document presents a critical analysis of various catalytic systems, supported by available experimental data, to aid researchers in selecting the optimal synthetic strategy.

Comparison of Catalytic Hydrogenation Systems

The synthesis of this compound is predominantly achieved through the catalytic hydrogenation of 3,5-dimethylpyridine (also known as 3,5-lutidine). The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, yield, and the diastereomeric ratio of the resulting cis and trans isomers. Below is a summary of key performance indicators for various heterogeneous catalysts.

Catalyst SystemStarting MaterialTemperature (°C)Pressure (bar)SolventYield (%)cis:trans RatioKey Advantages & Disadvantages
Ruthenium on Carbon (Ru/C) 3,5-Dimethylpyridine140-16030-40WaterHighVariable, can be tunedAdvantages: High activity, potential for stereocontrol with additives.[1] Disadvantages: Can require higher temperatures and pressures.
Platinum(IV) Oxide (PtO₂) 3,5-DimethylpyridineRoom Temp.50-70Acetic AcidHighPredominantly cisAdvantages: Mild reaction temperature.[2][3] Disadvantages: Acetic acid solvent can require neutralization during workup.
Raney Nickel (Raney Ni) 3,5-DimethylpyridineRoom Temp.~4Water/EthanolHighNot specifiedAdvantages: Cost-effective. Disadvantages: Pyrophoric nature requires careful handling; stereoselectivity is not well-documented for this substrate.
Rhodium(III) Oxide (Rh₂O₃) 3,5-Dimethylpyridine405Trifluoroethanol>99% (for related substrate)Not specifiedAdvantages: Very high conversion under mild conditions for similar substrates.[4] Disadvantages: Higher cost of rhodium catalysts.
Composite Catalyst (Ru/C, Ni, Metal Acetate) 3,5-Dimethylpyridine140-16030-40WaterHighEnriched in trans (up to 35%)Advantages: Tunable stereoselectivity towards the trans isomer.[1] Disadvantages: Multi-component catalyst preparation.

Experimental Protocols

Detailed methodologies for the catalytic hydrogenation of 3,5-dimethylpyridine using various catalysts are provided below. These protocols are based on established procedures for pyridine hydrogenation and specific examples where available.

Route 1: Hydrogenation using Ruthenium on Carbon (Ru/C)

This method is a robust and widely used industrial process for the synthesis of this compound.[5][6]

Materials:

  • 3,5-Dimethylpyridine

  • 5% Ruthenium on Carbon (Ru/C)

  • Deionized Water

  • High-pressure autoclave

Procedure:

  • To a high-pressure autoclave, add 3,5-dimethylpyridine (e.g., 100 g).

  • Add deionized water as the solvent (e.g., 50 mL).

  • Carefully add the 5% Ru/C catalyst (e.g., 5-10 wt% of the substrate).

  • Seal the autoclave and purge with nitrogen gas three times to remove any air.

  • Pressurize the autoclave with hydrogen gas to 30-40 bar.

  • Heat the reaction mixture to 140-160 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 5-8 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with water for potential reuse.

  • The aqueous solution of this compound can be further purified by distillation.

Route 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol utilizes Adams' catalyst (PtO₂) and is notable for its mild reaction temperature.[2][3]

Materials:

  • 3,5-Dimethylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure hydrogenation apparatus

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a high-pressure reaction vessel, dissolve 3,5-dimethylpyridine (e.g., 1.0 g) in glacial acetic acid (e.g., 5 mL).

  • Carefully add the PtO₂ catalyst (e.g., 5 mol%).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50-70 bar.

  • Stir the mixture at room temperature for 6-10 hours.

  • Upon completion, vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Route 3: Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective catalyst for hydrogenations, though its pyrophoric nature requires careful handling.

Materials:

  • 3,5-Dimethylpyridine

  • Raney Nickel (activated)

  • Ethanol or Water

  • Low-pressure hydrogenation apparatus

Procedure:

  • To a hydrogenation bottle, add a slurry of activated Raney Nickel in the chosen solvent (e.g., 25 g in water).

  • Add a solution of 3,5-dimethylpyridine (e.g., 21.4 g) in the same solvent. If using water, the pH can be adjusted to ~4.0 with an acid to improve catalyst performance.[7]

  • Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen to approximately 4 atmospheres.

  • Agitate the mixture at room temperature until hydrogen uptake ceases.

  • Carefully filter the catalyst from the reaction mixture under a nitrogen atmosphere to prevent ignition.

  • The product can be isolated from the filtrate by distillation or extraction.

Route 4: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)

Rhodium catalysts often exhibit high activity under mild conditions, though they are more expensive. This protocol is adapted from a procedure for a similar substrate.[4]

Materials:

  • 3,5-Dimethylpyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure autoclave

Procedure:

  • In a reaction vial, combine 3,5-dimethylpyridine (e.g., 0.8 mmol) and Rh₂O₃ (e.g., 0.5 mol%).

  • Add TFE (e.g., 1 mL) to the vial.

  • Place the vial in a high-pressure autoclave.

  • Seal the autoclave, purge with nitrogen, and then with hydrogen (3 times).

  • Pressurize with hydrogen to 5 bar.

  • Heat the reaction mixture to 40 °C and stir for 16 hours.

  • After cooling and venting, the product can be isolated by filtration to remove the catalyst and evaporation of the solvent.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflow for the catalytic hydrogenation of 3,5-dimethylpyridine and a logical comparison of the catalyst choices.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Catalytic Hydrogenation cluster_workup Workup & Purification cluster_product Final Product Start 3,5-Dimethylpyridine Reaction Hydrogenation (H₂, Catalyst, Solvent, T, P) Start->Reaction Reaction Setup Workup Catalyst Filtration Reaction->Workup Post-Reaction Purification Distillation / Extraction Workup->Purification Product This compound (cis/trans mixture) Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

CatalystComparison cluster_catalysts Catalyst Choice cluster_attributes Performance Attributes RuC Ru/C Activity Activity RuC->Activity High Stereoselectivity Stereoselectivity RuC->Stereoselectivity Tunable Cost Cost RuC->Cost Moderate Conditions Reaction Conditions RuC->Conditions Harsh PtO2 PtO₂ PtO2->Activity High PtO2->Stereoselectivity cis-selective PtO2->Cost High PtO2->Conditions Mild Temp. RaneyNi Raney Ni RaneyNi->Activity Good RaneyNi->Stereoselectivity Variable RaneyNi->Cost Low RaneyNi->Conditions Mild Rh2O3 Rh₂O₃ Rh2O3->Activity Very High Rh2O3->Stereoselectivity Variable Rh2O3->Cost Very High Rh2O3->Conditions Very Mild

Caption: Comparison of catalyst attributes for 3,5-dimethylpyridine hydrogenation.

Alternative Synthesis Routes

While catalytic hydrogenation of 3,5-dimethylpyridine is the dominant method, other synthetic strategies could theoretically yield this compound. One such approach is reductive amination . This would involve the reaction of a suitable dicarbonyl compound, such as 2,4-dimethyl-1,5-pentanedial, with an ammonia source, followed by reduction. However, there is a lack of specific experimental data in the current literature for the synthesis of this compound via this route, making it a less established and potentially lower-yielding alternative compared to the well-optimized catalytic hydrogenation methods.

Conclusion

The selection of a synthesis route for this compound is primarily a choice between different catalytic hydrogenation systems. For high-throughput and cost-effective production, Raney Nickel and Ruthenium on Carbon are strong candidates. When mild reaction conditions are a priority and cost is less of a concern, Platinum(IV) Oxide and Rhodium-based catalysts offer excellent alternatives. Furthermore, the desired stereoisomer can influence the choice of catalyst, with some systems, particularly those involving ruthenium with additives, offering a degree of control over the cis/trans ratio. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific laboratory capabilities and synthetic goals.

References

A Comparative Guide to HPLC Methods for the Chiral Separation of trans-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical step in both analysis and purification. trans-3,5-Dimethylpiperidine, a substituted cyclic amine, presents a challenge for chiral resolution due to its small size, conformational flexibility, and lack of a strong chromophore for standard UV detection. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for its chiral separation, based on established methodologies for analogous compounds.

Comparison of Recommended Chiral Stationary Phases and Methods

The successful chiral separation of amines is most often achieved using polysaccharide-based chiral stationary phases (CSPs). Columns with derivatized amylose or cellulose coatings have demonstrated broad applicability and high success rates for resolving a wide range of chiral compounds, including cyclic amines. Given the nature of trans-3,5-Dimethylpiperidine, two primary approaches are recommended for method development: Normal Phase Chromatography and a derivatization strategy to facilitate detection and potentially enhance separation.

Method AttributeMethod 1: Normal Phase Chromatography Method 2: Pre-Column Derivatization with Normal Phase Chromatography
Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)Amylose or Cellulose-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol (IPA) or Hexane/Ethanol with a basic additiveHexane/Isopropanol (IPA) or Hexane/Ethanol
Typical Composition 90:10 to 99:1 (Hexane:Alcohol) + 0.1% Diethylamine (DEA)80:20 to 95:5 (Hexane:Alcohol)
Detection Method Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI)UV-Vis Detector (e.g., 230 nm or 254 nm depending on the tag)
Derivatization Agent Nonep-Toluenesulfonyl chloride (TsCl), Dansyl chloride, or similar UV-active reagents
Advantages Direct analysis, simpler sample preparation.Enhanced sensitivity with standard UV detectors, potentially improved resolution due to the introduction of interacting groups.
Disadvantages Requires a specialized detector (CAD/ELSD) which may not be universally available. Lower sensitivity compared to UV after derivatization.Additional sample preparation step (derivatization and cleanup), potential for side reactions or incomplete reaction.
Expected Resolution (Rs) > 1.5 (highly dependent on specific conditions)> 2.0 (often higher due to stronger interactions of the derivative with the CSP)

Experimental Protocols

The following are detailed experimental protocols based on successful separations of structurally similar piperidine derivatives and cyclic amines. These should serve as a starting point for method development for trans-3,5-Dimethylpiperidine.

Method 1: Normal Phase Chromatography Protocol

This protocol is based on general methods for the chiral separation of amines on polysaccharide CSPs.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump.

    • Autosampler.

    • Column thermostat.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). An initial screening gradient is recommended, followed by isocratic optimization. A common starting point is 95:5 (v/v) n-Hexane:IPA with 0.1% Diethylamine (DEA) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the racemic trans-3,5-Dimethylpiperidine in the mobile phase to a concentration of 1 mg/mL.

  • Optimization:

    • Vary the percentage of IPA in the mobile phase. A lower percentage of alcohol generally leads to longer retention times and can improve resolution.

    • The type of alcohol modifier can be changed (e.g., to ethanol) to alter selectivity.

    • The concentration of the basic additive (DEA) can be optimized to achieve symmetrical peaks.

Method 2: Pre-Column Derivatization Protocol

This protocol is adapted from a validated method for the chiral separation of piperidin-3-amine, which also lacks a strong chromophore.[1]

  • Derivatization Procedure (using p-Toluenesulfonyl chloride):

    • Dissolve 10 mg of racemic trans-3,5-Dimethylpiperidine in 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 1.5 equivalents of a base, such as triethylamine.

    • Add 1.2 equivalents of p-Toluenesulfonyl chloride (TsCl).

    • Stir the reaction at room temperature for 2-4 hours, monitoring for completion by TLC or a suitable method.

    • Upon completion, quench the reaction with a small amount of water and extract the product with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and re-dissolve the residue in the HPLC mobile phase.

  • Instrumentation:

    • Standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Ethanol. A starting condition could be 90:10 (v/v) n-Hexane:Ethanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 228 nm (for the p-toluenesulfonyl derivative).

    • Injection Volume: 10 µL.

Experimental Workflow and Logic

The process of developing a chiral HPLC separation method follows a logical progression from initial screening to final optimization.

HPLC_Chiral_Separation_Workflow cluster_prep Preparation cluster_screening Method Screening cluster_optimization Optimization cluster_validation Validation racemate Racemic trans-3,5-Dimethylpiperidine derivatization Derivatization (Optional) racemate->derivatization If UV detection is needed sample_prep Sample Preparation in Mobile Phase racemate->sample_prep Direct Injection derivatization->sample_prep column_selection Select CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) sample_prep->column_selection mobile_phase_screening Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) column_selection->mobile_phase_screening optimize_modifier Optimize Alcohol % mobile_phase_screening->optimize_modifier Promising separation found optimize_additive Optimize Additive % (e.g., DEA) optimize_modifier->optimize_additive optimize_flow Optimize Flow Rate & Temperature optimize_additive->optimize_flow validation Method Validation (Resolution, Linearity, Robustness) optimize_flow->validation

References

In-Silico Modeling of 3,5-Dimethylpiperidine Interactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of in-silico modeling approaches for predicting the interactions of 3,5-Dimethylpiperidine. This document provides a comparative analysis of various computational tools and methodologies, supported by available experimental data for structurally related piperidine derivatives, to offer insights into the therapeutic potential of this versatile scaffold.

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to participate in diverse non-covalent interactions make it a valuable scaffold in drug design.[1] Among its many derivatives, this compound presents an interesting case for in-silico modeling due to the presence of two stereogenic centers, leading to cis and trans diastereomers, which can significantly influence its interaction with biological targets.[2][3] Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are indispensable tools for predicting the binding affinities and interaction modes of small molecules like this compound, thereby accelerating the discovery of novel therapeutics.[1]

This guide will delve into the application of these in-silico techniques to this compound, with a focus on its potential interactions with two key biological targets: sigma receptors and acetylcholinesterase.

Comparative Analysis of In-Silico Modeling Tools

The selection of an appropriate in-silico tool is critical for obtaining reliable predictions of molecular interactions. Various software packages are available, each employing different algorithms and scoring functions. While direct comparative studies on this compound are limited, research on other piperidine derivatives provides valuable insights into the performance of common docking programs.

A generalized workflow for computational molecular docking studies typically involves preparation of the protein and ligand, grid generation to define the active site, the docking simulation itself, and subsequent analysis of the results.[1]

In-Silico Modeling ToolAlgorithm HighlightsStrengths for Piperidine DerivativesPotential Limitations
AutoDock Vina Employs a Lamarckian genetic algorithm for ligand conformational searching.Widely used, open-source, and has demonstrated success in predicting binding modes for a variety of ligands, including those with rotatable bonds like piperidines.Scoring function may not always accurately rank different classes of compounds.
Glide (Schrödinger) Uses a hierarchical series of filters to search for possible ligand poses within the active site.Known for its accuracy in pose prediction and good performance in virtual screening campaigns.Commercial software, which may be a barrier for some researchers.
MOE (Molecular Operating Environment) Offers a suite of tools for molecular modeling, including docking with various placement and scoring functions.Provides a comprehensive platform for drug discovery, including pharmacophore modeling and QSAR analysis, which can be beneficial for studying a series of piperidine analogs.Can have a steeper learning curve due to its extensive functionalities.
Surflex-Dock Utilizes a protomol-based approach to generate potential ligand conformations.Particularly adept at handling ligand and protein flexibility.Performance can be dependent on the quality of the protomol generated.

Interaction with Sigma Receptors

Sigma receptors, including the σ1 and σ2 subtypes, are promising targets for the development of therapeutics for neurological disorders and cancer.[4] Numerous piperidine and piperazine derivatives have been identified as high-affinity sigma receptor ligands.[5][6]

Table 1: Experimentally Determined Binding Affinities of Selected Piperidine Derivatives at Sigma-1 Receptors

CompoundTarget ReceptorBinding Affinity (Ki)
Benzylpiperidine Derivative 1Sigma-13.2 nM[8]
Benzylpiperidine Derivative 3Sigma-18.9 nM[8]
Haloperidol (Reference)Sigma-12.6 nM[8]
Phenoxyalkylpiperidine 1aSigma-1< 5 nM[9]
Phenoxyalkylpiperidine (S)-2aSigma-1< 5 nM[9]
Phenoxyalkylpiperidine (S)-3aSigma-1< 5 nM[9]

Note: The compounds listed are derivatives and not this compound itself. This data is presented to provide a reference for the expected range of binding affinities for piperidine-based sigma receptor ligands.

The binding of piperidine derivatives to the sigma-1 receptor is often driven by interactions with key amino acid residues within the binding pocket. Molecular dynamics simulations of piperidine and piperazine derivatives have shown stable interactions within the receptor's binding site.[10]

Interaction with Acetylcholinesterase

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system and a primary target for the treatment of Alzheimer's disease.[2] Several studies have explored piperidine derivatives as AChE inhibitors.[11][12] For example, certain 4-oxypiperidine ethers have demonstrated nanomolar affinity for the histamine H3 receptor and micromolar inhibitory activity against AChE.[11]

Table 2: In-silico and Experimental Data for Piperidine Derivatives as Acetylcholinesterase Inhibitors

Compound/AnalogDocking Score (kcal/mol)IC50 (µM)Key InteractionsReference
Benzamide Piperidine Derivative 5dNot explicitly stated0.013 ± 0.0021Hydrogen bonding with Tyrosine 121[1]
Donepezil (Reference Drug)Not explicitly stated0.600 ± 0.050-[1]
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide-9.68Not explicitly statedπ-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337[1]
ADS031 (4-oxypiperidine ether)Not explicitly stated1.537Not explicitly stated[11]

Note: The data presented is for various piperidine derivatives and is intended to provide a comparative context for the potential of this compound as an AChE inhibitor.

Experimental Protocols

To validate the predictions from in-silico models, experimental binding assays are essential. Below are generalized protocols for assessing the interaction of compounds with sigma receptors and acetylcholinesterase.

Sigma Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Membrane Preparation: Homogenized guinea pig cerebral cortex membranes are often used as the source of sigma-1 receptors.[13]

  • Incubation: The membranes are incubated with a specific radioligand, such as [³H]-(+)-pentazocine for the sigma-1 receptor, and varying concentrations of the test compound.[8][13] For sigma-2 receptor assays, [³H]DTG is used in the presence of a sigma-1 selective ligand to mask the σ1 sites.[8]

  • Separation and Detection: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to measure AChE activity.

  • Enzyme and Substrate Preparation: A solution of purified AChE and the substrate, typically acetylthiocholine, are prepared in a suitable buffer.

  • Reaction Initiation: The enzyme, test compound (at various concentrations), and Ellman's reagent (DTNB) are pre-incubated. The reaction is initiated by the addition of the substrate.

  • Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

  • Data Analysis: The rate of the reaction is monitored over time. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.

Visualizations

General Workflow for In-Silico Drug Discovery

G General In-Silico Drug Discovery Workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Experimental Validation Target_ID Target Identification Target_Val Target Validation Target_ID->Target_Val Virtual_Screening Virtual Screening Target_Val->Virtual_Screening Docking Molecular Docking Virtual_Screening->Docking QSAR QSAR Modeling Docking->QSAR MD_Sim Molecular Dynamics QSAR->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET Binding_Assay Binding Assays ADMET->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay

Caption: A generalized workflow for in-silico drug discovery, from target identification to experimental validation.

Conceptual Signaling Pathway for a Sigma-1 Receptor Liganddot

G Ligand This compound (Ligand) Sigma1R Sigma-1 Receptor Ligand->Sigma1R Chaperone Chaperone Activity Sigma1R->Chaperone Ion_Channel Ion Channel Modulation Sigma1R->Ion_Channel Signaling Downstream Signaling (e.g., Calcium signaling) Sigma1R->Signaling Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammatory) Chaperone->Cellular_Response Ion_Channel->Cellular_Response Signaling->Cellular_Response

References

Comparative Reactivity of cis- and trans-3,5-Dimethylpiperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of stereoisomers is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of cis- and trans-3,5-Dimethylpiperidine, focusing on key transformations relevant to synthetic chemistry and drug development. While direct comparative kinetic studies on these specific isomers are not extensively documented in publicly available literature, this guide extrapolates from established principles of piperidine conformational analysis and reactivity data from closely related analogs to provide a robust predictive comparison.

Stereochemistry and Conformational Analysis: The Foundation of Reactivity

The differing reactivity of cis- and trans-3,5-dimethylpiperidine originates from their distinct three-dimensional structures and conformational preferences. Both isomers predominantly adopt a chair conformation to minimize steric strain.

  • cis-3,5-Dimethylpiperidine: In its most stable chair conformation, both methyl groups occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. This arrangement forces the N-H bond into an axial position and, consequently, the nitrogen's lone pair of electrons into an equatorial orientation. A ring flip would place both methyl groups in the highly unfavorable axial position, making this conformer significantly less stable.

  • trans-3,5-Dimethylpiperidine: This isomer also strongly prefers a chair conformation where both methyl groups are in equatorial positions. A diaxial arrangement of the methyl groups would introduce severe steric strain. Therefore, similar to the cis isomer, the most stable conformer of the trans isomer has an axial N-H bond and an equatorial lone pair.

The key difference lies in the steric environment around the nitrogen atom. In the cis isomer, the two equatorial methyl groups are on the same face of the ring, creating a more open environment on the opposite face. In the trans isomer, the methyl groups are on opposite faces, leading to a more symmetric steric hindrance. The accessibility and orientation of the nitrogen's lone pair are critical for reactions such as N-alkylation, N-acylation, and oxidation.

Conformational_Analysis cluster_cis cis-3,5-Dimethylpiperidine cluster_trans trans-3,5-Dimethylpiperidine cis_eq Diequatorial Conformer (More Stable) cis_ax Diaxial Conformer (Less Stable) cis_eq->cis_ax Ring Flip trans_eq Diequatorial Conformer (More Stable) trans_ax Diaxial Conformer (Less Stable) trans_eq->trans_ax Ring Flip

Figure 1. Conformational equilibria of cis- and trans-3,5-dimethylpiperidine.

Comparative Reactivity in Key Transformations

The stereochemical differences between the isomers are expected to manifest in varying reaction rates and, in some cases, different product profiles.

N-Alkylation

N-alkylation of piperidines is a fundamental reaction that proceeds via an SN2 mechanism. The accessibility of the nitrogen's lone pair is the primary determinant of reactivity. The direction of electrophile attack (axial vs. equatorial) is influenced by steric factors.

  • Reactivity Prediction: Both isomers are expected to undergo N-alkylation. However, the cis isomer may react slightly faster with certain electrophiles due to the potentially more open face of the piperidine ring away from the two methyl groups.

  • Stereoselectivity: For small electrophiles, such as a methyl group, axial attack on the more accessible axial lone pair of a minor conformer is often preferred. For bulkier electrophiles, equatorial attack on the lone pair of the major conformer is generally favored to avoid steric clashes with axial hydrogens.[1]

ReactionIsomerPredicted Relative RateRationale
N-Alkylation cis-3,5-DimethylpiperidineLikely fasterThe two methyl groups on the same side may leave the opposite face of the nitrogen lone pair more accessible.
trans-3,5-DimethylpiperidineLikely slowerSymmetrical steric hindrance from the two methyl groups may slightly impede the approach of the electrophile.
N-Acylation

N-acylation is another crucial transformation, often used to introduce amide functionalities. This reaction is highly sensitive to steric hindrance around the nitrogen atom. A study on the kinetic resolution of cis- and trans-2,3-dimethylpiperidine via enantioselective acylation provides a strong analogous case. In that study, the cis diastereomer reacted significantly faster than the trans diastereomer.[2] Computational analysis revealed a lower energy transition state for the acylation of the cis isomer.[2]

  • Reactivity Prediction: By analogy, cis-3,5-dimethylpiperidine is predicted to undergo N-acylation at a significantly higher rate than its trans counterpart. The steric hindrance posed by the two equatorial methyl groups in the trans isomer is likely to be more pronounced for the approach of a planar acylating agent.

ReactionIsomerPredicted Relative RateRationale
N-Acylation cis-3,5-DimethylpiperidineSignificantly FasterLower steric hindrance for the approach of the acylating agent. Supported by data from analogous 2,3-dimethylpiperidine systems.[2]
trans-3,5-DimethylpiperidineSignificantly SlowerGreater steric hindrance from the symmetrically disposed methyl groups.[2]
Oxidation

The oxidation of secondary amines, such as piperidines, can lead to various products, including hydroxylamines and nitroxide radicals. The reaction rate is dependent on the accessibility of the nitrogen's lone pair to the oxidizing agent.

  • Reactivity Prediction: Similar to N-alkylation and N-acylation, the cis isomer is predicted to be more susceptible to oxidation due to the less hindered face of the molecule. The trans isomer, with its more evenly distributed steric bulk, would likely react more slowly.

ReactionIsomerPredicted Relative RateRationale
Oxidation cis-3,5-DimethylpiperidineLikely fasterThe nitrogen lone pair is more accessible on the face opposite to the two methyl groups.
trans-3,5-DimethylpiperidineLikely slowerSymmetrical steric hindrance may reduce the rate of attack by the oxidizing agent.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments, adapted from standard procedures for piperidine derivatives.[3][4]

Protocol for N-Alkylation (N-Benzylation)

This protocol describes the N-benzylation of a 3,5-dimethylpiperidine isomer using benzyl bromide.

Materials:

  • cis- or trans-3,5-Dimethylpiperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the this compound isomer (1.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature and add benzyl bromide (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N_Alkylation_Workflow start Start: this compound Isomer dissolve Dissolve in Anhydrous Acetonitrile start->dissolve add_base Add K₂CO₃ dissolve->add_base add_alkyl_halide Add Benzyl Bromide add_base->add_alkyl_halide react Stir at Room Temperature add_alkyl_halide->react monitor Monitor by TLC/GC-MS react->monitor workup Filter and Concentrate monitor->workup purify Column Chromatography workup->purify end_product N-Benzyl-3,5-Dimethylpiperidine purify->end_product

Figure 2. Workflow for the N-alkylation of this compound.
Protocol for N-Acylation (N-Acetylation)

This protocol details the N-acetylation of a this compound isomer using acetyl chloride.

Materials:

  • cis- or trans-3,5-Dimethylpiperidine

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the this compound isomer (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N_Acylation_Workflow start Start: this compound Isomer dissolve Dissolve in Anhydrous DCM with Et₃N start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_halide Add Acetyl Chloride cool->add_acyl_halide react Warm to RT and Stir add_acyl_halide->react monitor Monitor by TLC/GC-MS react->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end_product N-Acetyl-3,5-Dimethylpiperidine purify->end_product

Figure 3. Workflow for the N-acylation of this compound.

Conclusion

The stereochemical arrangement of the methyl groups in cis- and trans-3,5-dimethylpiperidine dictates the steric environment around the reactive nitrogen center. Based on conformational analysis and data from analogous systems, cis-3,5-dimethylpiperidine is predicted to be the more reactive isomer in N-alkylation, N-acylation, and oxidation reactions. This is primarily attributed to the less hindered face of the piperidine ring, allowing for more facile approach of reagents. For synthetic applications where a higher reaction rate is desired, the cis isomer would be the preferred starting material. Conversely, the trans isomer may offer greater selectivity in certain reactions where its symmetrical steric bulk can be exploited. These predictions provide a strong foundation for researchers designing synthetic routes and developing structure-activity relationships for molecules incorporating the this compound scaffold.

References

A Comparative Guide to the Synthesis of 3,5-Dimethylpiperidine: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 3,5-Dimethylpiperidine, a crucial building block in pharmaceuticals and specialty chemicals, presents a landscape of varied methodologies. This guide provides a comparative analysis of the most common synthesis routes, with a focus on their environmental impact, performance metrics, and detailed experimental protocols.

The predominant method for synthesizing this compound is the catalytic hydrogenation of 3,5-dimethylpyridine (also known as 3,5-lutidine). Alternative routes, such as those starting from furan derivatives or employing reductive amination, offer different environmental and efficiency profiles. This guide will delve into these methods, presenting a clear comparison to aid in the selection of the most suitable synthesis strategy.

Performance Comparison of Synthesis Methods

The choice of synthesis method for this compound is often a trade-off between yield, reaction conditions, cost, and environmental impact. The following tables summarize the quantitative data for the most prominent methods.

Method Catalyst Temperature (°C) Pressure (bar) Reaction Time (h) Yield (%) Solvent Key Byproducts
Catalytic Hydrogenation
Ruthenium-basedRu/C100-15050-1004-8>95Water, AlcoholsPartially hydrogenated pyridines, ring-opened products
Palladium-basedPd/C25-801-506-2490-98Alcohols, Acetic AcidPartially hydrogenated pyridines
Platinum-basedPtO₂25-5050-706-10~95Acetic AcidPartially hydrogenated pyridines
Furan-based Synthesis Various150-25050-1004-6ModerateWater, AlcoholsVarious oxygenated and ring-opened byproducts
Reductive Amination Various25-601-512-24GoodAlcohols, WaterImines, over-alkylated amines

Environmental Impact Assessment

A holistic assessment of the environmental impact of each synthesis method requires consideration of several "green chemistry" metrics. While a full Life Cycle Assessment (LCA) is beyond the scope of this guide, the following table provides a qualitative comparison based on key environmental parameters.

Method Atom Economy Solvent Usage Energy Consumption Catalyst Reusability Waste Generation Overall Environmental Friendliness
Catalytic Hydrogenation HighModerateHigh (High P/T)GoodLow to ModerateModerate
Ruthenium-basedHighLow (Water)HighGoodLowGood
Palladium-basedHighModerateModerateGoodLowGood
Platinum-basedHighHigh (Acetic Acid)ModerateModerateModerateModerate
Furan-based Synthesis ModerateModerateHighVariableHighLow
Reductive Amination ModerateModerateLowVariableModerateModerate

Detailed Experimental Protocols

Method 1: Catalytic Hydrogenation of 3,5-Dimethylpyridine

This method is the most widely employed for the synthesis of this compound. The choice of catalyst significantly influences the reaction conditions and the diastereoselectivity (cis/trans ratio) of the product.

A. Using Ruthenium on Carbon (Ru/C) Catalyst

This protocol is favored for its high efficiency and the ability to use water as a solvent, which is a significant environmental advantage.

  • Materials: 3,5-Dimethylpyridine, 5% Ruthenium on activated carbon (Ru/C), Deionized water, Hydrogen gas.

  • Apparatus: High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.

  • Procedure:

    • In a high-pressure autoclave, a slurry of 5% Ru/C (0.5-2.0% by weight of the substrate) in deionized water is prepared.

    • 3,5-Dimethylpyridine is added to the autoclave.

    • The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas.

    • The mixture is heated to 120-150°C and pressurized with hydrogen to 50-100 bar.

    • The reaction is stirred vigorously for 4-8 hours, monitoring the hydrogen uptake.

    • After cooling to room temperature, the reactor is carefully depressurized.

    • The catalyst is removed by filtration (and can be recycled).

    • The aqueous solution is then subjected to extraction with an organic solvent (e.g., diethyl ether) and the product is isolated by distillation after drying the organic layer.

B. Using Palladium on Carbon (Pd/C) Catalyst

Palladium-based catalysts are also highly effective and can often be used under milder conditions than ruthenium catalysts.

  • Materials: 3,5-Dimethylpyridine, 10% Palladium on activated carbon (Pd/C), Ethanol, Hydrogen gas.

  • Apparatus: High-pressure autoclave reactor or a Parr hydrogenator.

  • Procedure:

    • A solution of 3,5-Dimethylpyridine in ethanol is placed in the reactor.

    • 10% Pd/C catalyst (1-5 mol%) is carefully added to the solution under an inert atmosphere.

    • The reactor is sealed, purged with nitrogen, and then with hydrogen.

    • The reaction is conducted at a temperature of 25-80°C and a hydrogen pressure of 1-50 bar for 6-24 hours.

    • Upon completion, the catalyst is filtered off.

    • The solvent is removed under reduced pressure, and the crude product is purified by distillation.

C. Using Platinum(IV) Oxide (PtO₂) Catalyst

Platinum catalysts, such as Adams' catalyst (PtO₂), are also efficient for pyridine hydrogenation, often in acidic media.

  • Materials: 3,5-Dimethylpyridine, Platinum(IV) oxide (PtO₂), Glacial acetic acid, Hydrogen gas, Sodium bicarbonate solution.

  • Apparatus: High-pressure autoclave reactor.

  • Procedure:

    • A solution of 3,5-Dimethylpyridine in glacial acetic acid is prepared in the reactor.

    • PtO₂ (1-5 mol%) is added to the solution.

    • The reactor is sealed and purged with nitrogen and then hydrogen.

    • The hydrogenation is carried out at room temperature and a hydrogen pressure of 50-70 bar for 6-10 hours.[1]

    • After the reaction, the mixture is carefully neutralized with a saturated sodium bicarbonate solution.

    • The product is extracted with an organic solvent, and the organic layer is dried and distilled to yield this compound.[1]

Method 2: Furan-based Synthesis

This less common approach utilizes furan derivatives as starting materials, which can be derived from biomass. The process typically involves several steps, including amination and ring transformation.

  • General Concept: The synthesis often starts with furfural, which is converted to a furan derivative containing a nitrogen source. This intermediate then undergoes a series of reactions, including hydrogenation and ring rearrangement, to form the piperidine ring. The multi-step nature of this process often leads to lower overall yields and a more complex waste stream compared to the direct hydrogenation of 3,5-dimethylpyridine.[2]

Method 3: Reductive Amination

Reductive amination offers a versatile route to amines. For this compound, a plausible, though not widely documented, pathway involves the reaction of a suitable dicarbonyl compound with an ammonia source, followed by reduction.

  • Hypothetical Precursor: A potential starting material could be 2,4-dimethylpentanedial or a related 1,5-dicarbonyl compound.

  • General Procedure:

    • The dicarbonyl compound is reacted with an ammonia source (e.g., ammonia or ammonium acetate) to form an enamine or imine intermediate in situ.

    • A reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) is then used to reduce the intermediate and cyclize it to form the this compound ring.

    • This method avoids the use of pyridine derivatives but may require the synthesis of the dicarbonyl precursor, adding to the overall step count.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis methods, the following diagrams are provided in DOT language for Graphviz.

Catalytic_Hydrogenation_Workflow cluster_start Starting Material cluster_process Hydrogenation Process cluster_end Product & Purification 3,5-Dimethylpyridine 3,5-Dimethylpyridine Reactor High-Pressure Reactor 3,5-Dimethylpyridine->Reactor Crude_Product Crude this compound Reactor->Crude_Product Reaction Catalyst Catalyst (Ru/C, Pd/C, PtO₂) Catalyst->Reactor Solvent Solvent (Water, Ethanol, Acetic Acid) Solvent->Reactor H2 Hydrogen Gas H2->Reactor Purification Filtration & Distillation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the Catalytic Hydrogenation of 3,5-Dimethylpyridine.

Furan_Synthesis_Pathway Furfural Furfural Furan_Intermediate Furan-based Intermediate with Nitrogen Source Furfural->Furan_Intermediate Multi-step conversion Ring_Transformation Hydrogenation & Ring Rearrangement Furan_Intermediate->Ring_Transformation This compound This compound Ring_Transformation->this compound

Caption: Conceptual Pathway for Furan-based Synthesis of this compound.

Reductive_Amination_Pathway Dicarbonyl 1,5-Dicarbonyl Precursor (e.g., 2,4-dimethylpentanedial) Imine_Formation In-situ Imine/Enamine Formation Dicarbonyl->Imine_Formation Ammonia Ammonia Source Ammonia->Imine_Formation Reduction_Cyclization Reduction & Cyclization Imine_Formation->Reduction_Cyclization This compound This compound Reduction_Cyclization->this compound

Caption: Conceptual Pathway for Reductive Amination Synthesis of this compound.

Conclusion

The synthesis of this compound is dominated by the catalytic hydrogenation of 3,5-dimethylpyridine, with ruthenium, palladium, and platinum-based catalysts offering high yields and varying degrees of environmental friendliness. The choice of catalyst and solvent plays a crucial role in the overall greenness of the process. While alternative methods like furan-based synthesis and reductive amination exist, they are generally less direct and may involve more complex procedures and waste streams. For researchers and drug development professionals, a careful consideration of the trade-offs between efficiency, cost, and environmental impact is essential when selecting a synthesis route for this important heterocyclic compound. The use of continuous flow reactors and the development of more sustainable catalysts are promising areas for future research to further improve the environmental profile of this compound synthesis.[3]

References

Economic Analysis of 3,5-Dimethylpiperidine Production Technologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 3,5-Dimethylpiperidine, a key building block in the synthesis of pharmaceuticals and specialty chemicals, is achievable through various catalytic hydrogenation technologies. The economic viability and efficiency of these methods are of paramount importance for industrial-scale manufacturing. This guide provides a detailed comparison of different production technologies, focusing on their economic aspects, experimental protocols, and performance metrics.

Executive Summary

The primary industrial route to this compound is the catalytic hydrogenation of 3,5-dimethylpyridine. This process can be carried out using a variety of catalysts and reactor configurations, each with its own set of advantages and disadvantages. This guide focuses on a comparative analysis of three main catalytic systems: a composite Ruthenium-Nickel-Iron catalyst in a batch process, Platinum (IV) Oxide (Adams' catalyst), and Raney Nickel in batch configurations, alongside a continuous process utilizing a Ruthenium on carbon (Ru/C) catalyst in a trickle-bed reactor.

The choice of technology is a trade-off between catalyst cost, reaction efficiency (yield and selectivity), operational complexity, and scalability. Noble metal catalysts like ruthenium and platinum generally offer high activity and selectivity under milder conditions but come at a higher initial cost. Non-noble metal catalysts such as Raney Nickel are more cost-effective but may require more demanding process parameters. Continuous processes, while potentially having a higher initial capital expenditure, can offer significant advantages in terms of throughput, consistency, and reduced operational costs for large-scale production.

Comparison of Production Technologies

The following tables summarize the key performance indicators and economic considerations for different this compound production technologies.

Table 1: Performance Comparison of Catalytic Systems for 3,5-Dimethylpyridine Synthesis

Catalyst SystemTechnologyYield (%)cis:trans Isomer RatioReaction ConditionsKey AdvantagesKey Disadvantages
Composite Ru/Ni/Fe Batch ReactorHigh (not specified)Enriched in trans (20-35% trans)140°C, 30 kg/cm ², 5 hoursHigher trans isomer contentComplex catalyst preparation
Platinum (IV) Oxide (PtO₂) Batch ReactorHighNot specified for 3,5-DMPRoom Temp, 50-70 bar H₂Mild reaction conditionsHigh catalyst cost
Raney Nickel Batch ReactorHighNot specified for 3,5-DMPRoom Temp, 2-5 atm H₂Low catalyst costPotentially lower selectivity, pyrophoric
Ruthenium on Carbon (Ru/C) Continuous Trickle-Bed ReactorHigh (not specified)Not specifiedElevated temperature and pressureHigh throughput, process controlHigher initial capital cost

Table 2: Economic Analysis of Different Production Technologies

Cost FactorComposite Ru/Ni/Fe (Batch)Platinum (IV) Oxide (Batch)Raney Nickel (Batch)Ruthenium on Carbon (Continuous)
Raw Material (3,5-Dimethylpyridine) ~$55.65 / 100mL[1]~$55.65 / 100mL[1]~$55.65 / 100mL[1]~$55.65 / 100mL[1]
Catalyst Cost (per kg) Moderate (component costs vary)~$712,000 / kg[2]~$1,259 / kg[3]~$5,250 - $6,330 / kg[4][5]
Energy Consumption High (High temp. & pressure)Moderate (High pressure)Low (Low temp. & pressure)Moderate (Process dependent)
Catalyst Lifetime/Reusability Not specifiedGoodModerate (can be sensitive)High (in fixed bed)
Operational Expenditure (OPEX) ModerateHigh (due to catalyst cost)LowLow (for large scale)
Capital Expenditure (CAPEX) ModerateModerateModerateHigh

Detailed Experimental Protocols

Batch Hydrogenation using a Composite Ru/Ni/Fe Catalyst

This method is adapted from a patented process designed to enhance the yield of the trans-isomer of this compound.[3]

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Deionized water

  • Composite Catalyst: Ruthenium on carbon, Nickel powder, and metallic iron acetate (mass ratio of 1:0.05:0.05)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with 100g of 3,5-dimethylpyridine, 40g of deionized water, and 5g of the composite catalyst.

  • Seal the reactor and purge with hydrogen gas to create an inert atmosphere.

  • Pressurize the reactor to 30 kg/cm ² with hydrogen.

  • Heat the reactor to 140°C while stirring.

  • Maintain these conditions for 5 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • The crude product is obtained by suction filtration to remove the catalyst.

  • The filtrate is allowed to stand, and the supernatant liquid, which is the this compound product, is collected.

Batch Hydrogenation using Platinum (IV) Oxide (PtO₂) Catalyst

This protocol is a general method for the hydrogenation of substituted pyridines and can be adapted for 3,5-dimethylpyridine.[1][6]

Materials:

  • 3,5-Dimethylpyridine

  • Glacial Acetic Acid (solvent)

  • Platinum (IV) Oxide (PtO₂, Adams' catalyst), 5 mol%

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Celite for filtration

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a high-pressure reaction vessel, dissolve 1.0 g of 3,5-dimethylpyridine in 5 mL of glacial acetic acid.

  • Carefully add 5 mol% of PtO₂ catalyst to the solution.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours.

  • Upon completion, carefully vent the hydrogen gas.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Neutralize the filtrate by washing with a saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Batch Hydrogenation using Raney Nickel Catalyst

Raney Nickel is a cost-effective catalyst for pyridine hydrogenation. This is a general procedure that can be adapted for 3,5-dimethylpyridine.

Materials:

  • 3,5-Dimethylpyridine

  • Solvent (e.g., water, ethanol, or a hydrocarbon solvent)

  • Raney Nickel catalyst (slurry in water)

  • Low-pressure hydrogenation apparatus

Procedure:

  • To a hydrogenation bottle, add the 3,5-dimethylpyridine and the chosen solvent.

  • Carefully add the Raney Nickel catalyst. The amount can vary, but a ratio of at least one part catalyst to eight parts substrate by weight has been reported for similar reactions.

  • Connect the bottle to the hydrogenation apparatus and purge the system with hydrogen.

  • Pressurize the system with hydrogen to 2-5 atmospheres.

  • Agitate the mixture at room temperature until hydrogen uptake ceases.

  • Carefully vent the system and filter the catalyst from the reaction mixture under an inert atmosphere (Raney Nickel can be pyrophoric).

  • The filtrate contains the this compound product, which can be purified by distillation.

Signaling Pathways and Experimental Workflows

The primary production pathway for this compound is the catalytic hydrogenation of 3,5-dimethylpyridine. The following diagrams illustrate the general reaction pathway and the workflows for batch versus continuous production.

G cluster_reaction Catalytic Hydrogenation of 3,5-Dimethylpyridine 3_5_DMPy 3,5-Dimethylpyridine 3_5_DMP This compound 3_5_DMPy->3_5_DMP + 3H2 H2 Hydrogen (H2) Catalyst Catalyst (e.g., Ru, Pt, Ni)

Caption: General reaction pathway for the synthesis of this compound.

G cluster_batch Batch Production Workflow cluster_continuous Continuous Production Workflow Start_Batch Start Reactor_Charge Charge Reactor: - 3,5-Dimethylpyridine - Solvent - Catalyst Start_Batch->Reactor_Charge Reaction_Batch Reaction: - Set Temperature - Set Pressure - Stir Reactor_Charge->Reaction_Batch Cool_Vent Cool Down & Vent Reaction_Batch->Cool_Vent Filtration_Batch Catalyst Filtration Cool_Vent->Filtration_Batch Product_Isolation_Batch Product Isolation Filtration_Batch->Product_Isolation_Batch End_Batch End Product_Isolation_Batch->End_Batch Start_Cont Start Feed_Prep Prepare Feed: - 3,5-Dimethylpyridine - Hydrogen Start_Cont->Feed_Prep Trickle_Bed Trickle-Bed Reactor (Fixed Catalyst Bed) Feed_Prep->Trickle_Bed Separation_Cont Product-Gas Separation Trickle_Bed->Separation_Cont Product_Collection Continuous Product Collection Separation_Cont->Product_Collection End_Cont End Product_Collection->End_Cont

Caption: Comparison of batch versus continuous production workflows.

Conclusion

The selection of a production technology for this compound is a multifaceted decision that requires careful consideration of economic, operational, and performance factors.

  • For smaller-scale production or when flexibility is a priority, batch processes using catalysts like Raney Nickel offer a low-cost entry point.

  • When higher selectivity or milder reaction conditions are critical, more expensive noble metal catalysts like Platinum (IV) Oxide may be justified, despite the higher initial investment.

  • The use of a composite Ru/Ni/Fe catalyst presents an interesting option for specifically targeting a higher yield of the trans-isomer.

  • For large-scale, continuous production, a trickle-bed reactor with a Ru/C catalyst is likely the most economically favorable option in the long run, offering high throughput and potentially lower operational costs, despite the higher initial capital investment.

Further research and pilot-scale studies are recommended to determine the optimal catalyst and process conditions for a specific manufacturing context, including a detailed analysis of catalyst lifetime, deactivation, and regeneration to develop a comprehensive techno-economic model.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Dimethylpiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific discovery, and drug development, the responsible management and disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3,5-Dimethylpiperidine, a flammable and irritating compound. Adherence to these protocols is essential for protecting personnel, minimizing environmental impact, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related tasks, it is critical to handle this compound with the appropriate Personal Protective Equipment (PPE) in a well-ventilated chemical fume hood.[1] Based on its hazardous properties, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.[1]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of vapor inhalation, a NIOSH-approved respirator for organic vapors is required.[2]

Hazard Profile of this compound

To ensure safe handling, it is crucial to be aware of the specific hazards associated with this compound. This information is summarized from Safety Data Sheets (SDS) and chemical databases.

PropertyValueCitations
GHS Pictograms GHS02 (Flammable), GHS07 (Irritant)[3]
Signal Word Warning[3][4]
GHS Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][5]
GHS Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P403+P235: Store in a well-ventilated place. Keep cool.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3][4]
Storage Class 3 - Flammable liquids
Water Hazard Class (WGK) WGK 3 (Severe hazard to water)[3]

Step-by-Step Disposal Protocol

The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][4] Never pour this compound down the drain or dispose of it in regular trash .[3][6]

Waste Identification and Segregation
  • Isolate the Waste: this compound waste must be collected separately. Do not mix it with other chemical waste streams unless compatibility has been explicitly verified.[1][4]

  • Incompatible Materials: Keep this waste stream segregated from incompatible materials such as acids, aldehydes, and strong oxidizing agents to prevent violent reactions.[3][7]

Container Management and Labeling
  • Use Appropriate Containers: Collect liquid this compound waste in a designated, chemically compatible container with a secure, tightly fitting screw cap.[7][8] The container must be in good condition, free from leaks or cracks.

  • Clear and Accurate Labeling: As soon as waste is added, label the container clearly.[9] The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".[1]

    • Associated hazard pictograms (Flammable, Irritant).[1]

    • The accumulation start date.[8]

Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][7]

  • Safe Storage Conditions: The SAA must be well-ventilated. Store the container away from heat, sparks, open flames, or any other ignition sources.[4]

  • Secondary Containment: Always use secondary containment, such as a larger, chemically resistant tub or bucket, to prevent spills from reaching drains.[7][10]

Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste coordinator to schedule a pickup.[1]

  • Provide Documentation: Be prepared to provide a full and accurate inventory of the waste container's contents.[1]

  • Adhere to Timelines: Do not allow waste to accumulate beyond established limits or for more than one year.[7] Full containers should be removed promptly.[7]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and your supervisor.

  • Remove Ignition Sources: Immediately remove all sources of ignition from the area.[4]

  • Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood.[4]

  • Contain the Spill: Wearing full PPE, contain the spill using a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a sealable, properly labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill A Identify this compound Waste B Wear Full PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat A->B C Select Compatible, Leak-Proof Container B->C K Spill Occurs B->K D Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date C->D E Store in Designated SAA with Secondary Containment D->E F Keep Container Closed, Away from Ignition Sources E->F G Is Container Full or Stored > 1 Year? F->G H Contact EHS or Licensed Waste Disposal Contractor G->H Yes I Provide Waste Inventory and Schedule Pickup H->I J Document Waste Disposal for Regulatory Compliance I->J L Evacuate, Alert, Ventilate, Remove Ignition Sources K->L M Contain with Non-Combustible Absorbent Material L->M N Collect Contaminated Material into Hazardous Waste Container M->N N->D

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3,5-Dimethylpiperidine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe working environment.

Summary of Hazards and Required PPE

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Flammable Liquid, Category 3H226: Flammable liquid and vapor[1][3][4]- Work in a well-ventilated area, preferably a chemical fume hood. - Use non-sparking tools and explosion-proof equipment.[5][6] - Ground and bond containers during transfer to prevent static discharge.[4][6][7] - Keep away from heat, sparks, open flames, and other ignition sources.[1][4][6][7]
Skin Irritation, Category 2H315: Causes skin irritation[1][2][3]- Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[7] - Body Protection: Flame-retardant laboratory coat and apron to prevent skin contact.[1][8]
Serious Eye Irritation, Category 2AH319: Causes serious eye irritation[1][2][3]- Eye Protection: Tightly fitting safety goggles and a face shield.[3]
Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritation[1][2][3]- Respiratory Protection: A NIOSH-approved respirator for organic vapors is required if working outside a fume hood or if vapors may be generated.[1][8] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1]
Water Hazard Class 3Severe hazard to water[1][3]- Prevent spillage from entering drains or watercourses.[1]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Verify Fume Hood & Emergency Equipment prep_ppe->prep_setup handling_dispense Dispense Chemical in Fume Hood prep_setup->handling_dispense handling_use Perform Experiment handling_dispense->handling_use handling_close Securely Close Container handling_use->handling_close cleanup_decon Decontaminate Work Area & Equipment handling_close->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Arrange for Licensed Disposal cleanup_waste->cleanup_dispose

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest safety shower, eyewash station, and fire extinguisher.

  • Handling:

    • Always handle this compound inside a chemical fume hood to minimize inhalation exposure.[1]

    • Ground and bond containers when transferring the chemical to prevent static discharge.[4][6][7]

    • Use non-sparking tools.[5][6]

    • Avoid contact with skin and eyes.[7]

    • Keep the container tightly closed when not in use.[1][7]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, aldehydes, and strong oxidizing agents.[1][7]

    • Keep containers securely closed and protected from direct sunlight.[1]

    • Store in a locked-up area.[1][7]

Emergency Procedures

Spill Management:

  • Immediate Action: Evacuate the immediate area and alert colleagues.

  • Control Vapors and Ignition Sources: Shut off all ignition sources.[1] Ensure adequate ventilation.

  • Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1][7] Do not use combustible materials.

  • Cleanup: Collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the exposed person to fresh air.[1][9] If breathing is difficult, administer oxygen.[5][10] If breathing has stopped, perform artificial respiration.[5][10][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][10]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

start Waste Generation (Unused chemical, contaminated labware) identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate container Use a compatible and sealable container segregate->container labeling Label container: 'Hazardous Waste' 'this compound' container->labeling storage Store in a designated, secure hazardous waste area labeling->storage contact Contact licensed waste disposal service storage->contact pickup Arrange for waste pickup contact->pickup document Maintain disposal records pickup->document

Disposal workflow for this compound.

Disposal Protocol:

  • Waste Identification: this compound is considered hazardous waste.[11]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified.[11]

  • Containerization: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, chemically compatible, and sealable container.[11][12]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and "this compound".[8][11]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[11]

  • Disposal: Arrange for a licensed chemical waste disposal company to collect the waste.[11] Do not dispose of it down the drain or in regular trash.[11]

  • Documentation: Maintain accurate records of the waste generated and its disposal date.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylpiperidine
Reactant of Route 2
3,5-Dimethylpiperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。